molecular formula C5H8N2S B139198 N-Methyl-1-(thiazol-2-yl)methanamine CAS No. 144163-68-8

N-Methyl-1-(thiazol-2-yl)methanamine

Cat. No.: B139198
CAS No.: 144163-68-8
M. Wt: 128.2 g/mol
InChI Key: MNHGOWYUJYMPGV-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-2-yl)methanamine
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InChI

InChI=1S/C5H8N2S/c1-6-4-5-7-2-3-8-5/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGOWYUJYMPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596680
Record name N-Methyl-1-(1,3-thiazol-2-yl)methanamine
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Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144163-68-8
Record name N-Methyl-2-thiazolemethanamine
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Record name N-Methyl-1-(1,3-thiazol-2-yl)methanamine
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Record name methyl[(1,3-thiazol-2-yl)methyl]amine
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine (CAS: 144163-68-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic secondary amine that serves as a crucial and versatile building block in medicinal chemistry and synthetic organic chemistry. While not typically an active pharmaceutical ingredient (API) itself, its structure, featuring a reactive secondary amine tethered to a thiazole ring, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole nucleus is a "privileged scaffold" in drug discovery, appearing in a wide array of compounds with demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][2]. This guide provides a comprehensive overview of its chemical properties, reliable synthetic methodologies, analytical characterization, and its strategic application in the development of advanced therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a methylene bridge linking a secondary methylamine to the C2 position of a 1,3-thiazole ring[1]. It is typically supplied as a colorless to pale yellow liquid or solid and is soluble in polar organic solvents[1]. For enhanced stability and handling, it is also commercially available as a dihydrochloride salt[3][4].

PropertyValueSource(s)
CAS Number 144163-68-8[5]
Molecular Formula C₅H₈N₂S[1][2][5]
Molecular Weight 128.20 g/mol [1][2][5]
IUPAC Name N-methyl-1-(1,3-thiazol-2-yl)methanamine[1]
Synonyms N-Methyl(thiazol-2-yl)methanamine, Methyl-thiazol-2-ylmethyl-amine[1]
SMILES C(NC)C1=NC=CS1[1]
Predicted Boiling Point 181.4 ± 23.0 °C[2]
Predicted Density 1.126 ± 0.06 g/cm³[2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[5]

Synthetic Routes and Methodologies

The synthesis of this compound is not widely documented in peer-reviewed journals, which is common for valuable, non-proprietary building blocks. However, its structure lends itself to straightforward and high-yielding synthesis via standard organic transformations. The most logical and industrially scalable approach is the reductive amination of 2-thiazolecarboxaldehyde.

Primary Synthetic Route: Reductive Amination

Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[6][7] The process involves two key steps: the initial reaction of an aldehyde (2-thiazolecarboxaldehyde) with a primary amine (methylamine) to form an intermediate imine (or iminium ion), followed by the in-situ reduction of this intermediate to the target secondary amine.

G cluster_process Process A 2-Thiazolecarboxaldehyde C Imine Formation (Condensation) A->C B Methylamine (CH₃NH₂) B->C D Reduction (Hydride Addition) C->D Intermediate Iminium Ion E This compound (Final Product) D->E F Reducing Agent (e.g., NaBH₄, NaBH₃CN) F->D

Caption: Reductive Amination Workflow for Synthesizing the Target Compound.

Field-Proven Insights: The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄)[7]. They are milder reducing agents that selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to 2-thiazolemethanol, thereby maximizing the yield of the desired amine product. The reaction is typically performed as a one-pot procedure, which is highly efficient in terms of time and resources.

Detailed Experimental Protocol (Reductive Amination)
  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-thiazolecarboxaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable alcoholic solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.2-0.5 M concentration).

  • Amine Addition: Add a solution of methylamine (1.1-1.5 eq, typically as a 40% solution in water or a 2M solution in THF) to the stirring aldehyde solution at room temperature.

  • pH Adjustment & Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to lower the pH to ~5-6. This acidic environment catalyzes the formation of the iminium ion intermediate. Allow the mixture to stir for 1-2 hours.

  • Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas if the solution is too acidic. Ensure the pH remains controlled.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding 1M HCl to decompose any remaining reducing agent.

    • Adjust the pH to >10 with 2M NaOH to deprotonate the amine product.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel flash chromatography to yield the final this compound as a pure compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 129.05.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for structural elucidation. The expected chemical shifts are highly predictable based on the electronic environment of the nuclei.

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Thiazole-H5 ~7.65d1HThiazole Ring
Thiazole-H4 ~7.20d1HThiazole Ring
Methylene (-CH₂-) ~4.10s2H-CH₂-N
Methyl (N-CH₃) ~2.50s3HN-CH₃
Amine (-NH-) ~1.90br s1HN-H
¹³C NMR (Predicted) δ (ppm)Assignment
Thiazole-C2 ~170.0Thiazole Ring (C=N)
Thiazole-C4 ~142.5Thiazole Ring (CH)
Thiazole-C5 ~118.5Thiazole Ring (CH)
Methylene (-CH₂-) ~52.0-CH₂-N
Methyl (N-CH₃) ~35.5N-CH₃

Application in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a strategic intermediate. The secondary amine provides a reactive handle for elaboration into more complex structures, while the thiazole ring imparts favorable pharmacokinetic and pharmacodynamic properties to the final molecule. Thiazole-containing compounds are known to engage in critical hydrogen bonding and hydrophobic interactions within biological targets.

This building block is a precursor for synthesizing compounds targeting a wide range of diseases. For instance, derivatives of 2-aminothiazoles have shown potent activity as enzyme inhibitors, receptor antagonists, and antimicrobial agents[8].

G cluster_core Core Intermediate cluster_reactions Synthetic Elaboration cluster_products Potential Drug Classes / Scaffolds A This compound (CAS 144163-68-8) B Amide Coupling A->B R-COCl C Sulfonamide Formation A->C R-SO₂Cl D Further Alkylation A->D R-X E Anticancer Agents (e.g., Kinase Inhibitors) B->E G Anti-inflammatory Drugs B->G F Antimicrobial Agents C->F D->E

Caption: Role of the title compound as a key intermediate for diverse drug scaffolds.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles)[3].

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing fumes. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing[3].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition[3][5]. Recommended storage temperature is between 2-8°C[5].

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention[3].

Conclusion

This compound (CAS 144163-68-8) is a foundational building block for the synthesis of high-value, biologically active compounds. Its straightforward synthesis via reductive amination and the versatile reactivity of its secondary amine functional group make it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and handling is key to leveraging its potential in the design and development of next-generation therapeutics that incorporate the pharmacologically significant thiazole motif.

References

  • N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride - AK Scientific, Inc. (AK Scientific)
  • Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)
  • CAS 144163-68-8: N-Methyl-2-thiazolemethanamine. (CymitQuimica)
  • This compound. (MySkinRecipes)
  • 144163-68-8|this compound. (BLDpharm)
  • N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)
  • This compound. (MySkinRecipes)
  • Reductive Amin
  • Application Note – Reductive Amin
  • N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. (MOLBASE)
  • N-methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride. (CymitQuimica)
  • Reductive Amination, and How It Works. (Master Organic Chemistry, 2017)
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (PubMed Central)

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine of significant interest in synthetic and medicinal chemistry. As a derivative of the thiazole nucleus—a core component in numerous biologically active compounds—this molecule serves as a versatile building block for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization. We delve into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques, offering field-proven insights for researchers and drug development professionals. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged pharmacophore in drug discovery.[3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This scaffold is present in essential natural molecules, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5]

This compound, featuring a methylaminomethyl substituent at the C2 position, is a strategic intermediate. The secondary amine provides a reactive handle for further molecular elaboration, while the thiazole core imparts the foundational physicochemical properties that make its derivatives promising candidates for therapeutic and agricultural applications.[1][2]

Physicochemical Properties and Identification

Accurate identification is the cornerstone of any chemical study. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name N-methyl-1-(1,3-thiazol-2-yl)methanamineN/A
CAS Number 144163-68-8[2][6]
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
Predicted Density 1.126 ± 0.06 g/cm³[2]
Predicted Boiling Point 181.4 ± 23.0 °C[2]
Storage Conditions 2-8°C, under inert gas, protected from light[2]

Synthesis and Purification: A Reductive Amination Approach

The most efficient and widely adopted method for synthesizing secondary amines like this compound is reductive amination.[7] This "one-pot" strategy is favored for its high atom economy, operational simplicity, and use of mild reaction conditions, which preserves the integrity of the sensitive thiazole ring.

Causality of Experimental Choice: Reductive amination proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[7] This avoids the harsh conditions and potential for over-alkylation associated with alternative methods, such as the direct alkylation of 1-(thiazol-2-yl)methanamine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group and maximizing yield.

Experimental Workflow: Synthesis via Reductive Amination

G cluster_0 Reaction Vessel reactant1 2-Thiazolecarboxaldehyde mix Combine & Stir (0°C to RT, 12-18h) reactant1->mix reactant2 Methylamine (Solution) reactant2->mix reagent Sodium Triacetoxyborohydride (STAB) solvent Dichloromethane (DCM) solvent->mix mix->reagent Add portion-wise workup Aqueous Work-up (e.g., sat. NaHCO₃) mix->workup Reaction Completion extract Organic Extraction workup->extract purify Column Chromatography (Silica Gel) extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Thiazolecarboxaldehyde (1.0 eq).[8][9] Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Cool the solution to 0°C using an ice bath. Add a solution of methylamine (1.1-1.5 eq, typically as a solution in THF or water) dropwise while stirring.

  • Imine Formation: Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Causality: Portion-wise addition controls the exothermic reaction and any gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Thiazole Protons (H4, H5): Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) are expected. H5 (adjacent to N) will likely appear downfield of H4 (adjacent to S). They will appear as doublets due to coupling with each other.

    • Methylene Protons (H6): A singlet or a slightly broadened singlet is expected around δ 4.0-4.5 ppm. The signal is shifted downfield due to the electron-withdrawing effects of the adjacent thiazole ring and the nitrogen atom.

    • Amine Proton (H7): A broad singlet is expected, typically in the δ 1.5-2.5 ppm range. Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O.

    • Methyl Protons (H8): A sharp singlet integrating to three protons is expected around δ 2.4-2.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

    • Thiazole Carbons (C2, C4, C5): Three signals are expected in the aromatic region. C2, being bonded to two heteroatoms, will be the most downfield (δ ~165-170 ppm). C4 and C5 will appear between δ ~115-145 ppm.

    • Methylene Carbon (C6): A signal is expected around δ 45-55 ppm.

    • Methyl Carbon (C8): A signal is expected in the aliphatic region, around δ 30-35 ppm.

Predicted NMR Data (in CDCl₃) ¹H NMR ¹³C NMR
Atom Position Chemical Shift (δ, ppm), Multiplicity Chemical Shift (δ, ppm)
C2-~168
C4~7.30, d~119
C5~7.75, d~143
C6 (-CH₂-)~4.20, s~50
N7 (-NH-)~1.90, br s-
C8 (-CH₃)~2.50, s~34
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300-3500 (moderate, sharp)
Aromatic C-HC-H Stretch3000-3100 (weak to moderate)
Aliphatic C-HC-H Stretch2850-3000 (moderate to strong)
Thiazole RingC=N, C=C Stretch1500-1650 (moderate)
Methylene/MethylC-H Bend1350-1470 (moderate)
Thiazole RingC-S Stretch600-800 (weak to moderate)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): For C₅H₈N₂S, the exact mass is 128.04. A strong molecular ion peak would be expected at m/z = 128 in an Electron Ionization (EI) spectrum.

  • Key Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic-type C-C bond between the methylene group and the thiazole ring, which is electronically stabilized.

Primary Fragmentation Pathway

fragmentation parent [C₅H₈N₂S]⁺˙ m/z = 128 frag1 [C₄H₄NS]⁺ m/z = 98 parent->frag1 Loss of CH₄N˙ frag2 [CH₄N]⁺ m/z = 30 parent->frag2 Loss of C₄H₄NS˙

Caption: Predicted EI-MS fragmentation of the target molecule.

Applications in Research and Development

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the reactivity of the secondary amine, which can readily participate in:

  • Amide Couplings: Reaction with carboxylic acids or acyl chlorides to form complex amides.

  • Further Alkylation/Arylation: To generate tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.[5]

These transformations allow for the rapid generation of diverse chemical libraries built around the thiazole core. Derivatives are actively being investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents, making this compound a cornerstone in many drug discovery programs.[4][5][10]

Conclusion

This compound is a structurally well-defined and synthetically accessible molecule. Its characterization is straightforward using a standard suite of spectroscopic techniques—NMR, IR, and MS—which together provide an unambiguous confirmation of its molecular structure. The insights and protocols detailed in this guide underscore its importance as a foundational building block, enabling the continued exploration and development of novel thiazole-based compounds for critical applications in medicine and agriculture.

References

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1836. Retrieved from [Link]

  • Ali, B., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 8(10), e11029. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylthiazol-4-yl)MethanaMine. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(2-phenylethyl)amine. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 223-255. Retrieved from [Link]

  • D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. Inorganica Chimica Acta, 355, 349-356. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]

  • Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o259. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-Methyl-1-(thiazol-2-yl)methanamine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The thiazole moiety is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document details two primary, field-proven synthetic routes: the direct, one-pot reductive amination of thiazole-2-carbaldehyde and the sequential approach involving the N-methylation of 1-(thiazol-2-yl)methanamine. The guide offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the two pathways to assist researchers in making informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound is a secondary amine featuring a thiazole heterocycle. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its ability to engage in various biological interactions.[2] The N-methylaminomethyl substituent at the 2-position of the thiazole ring is a common feature in molecules designed to interact with specific biological targets. Consequently, efficient and scalable access to this building block is of paramount importance for drug discovery and development programs. This guide will explore the most scientifically sound and practical methodologies for its synthesis.

Primary Synthetic Pathways

Two principal synthetic strategies have been identified as the most viable for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

  • Pathway A: Reductive Amination of Thiazole-2-carbaldehyde

  • Pathway B: N-methylation of 1-(thiazol-2-yl)methanamine

The following sections will provide a detailed exploration of each of these pathways.

Pathway A: Reductive Amination of Thiazole-2-carbaldehyde

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an imine from an aldehyde (thiazole-2-carbaldehyde) and a primary amine (methylamine), followed by the in-situ reduction of the imine to the desired secondary amine.[4][5]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Imine Formation: Thiazole-2-carbaldehyde reacts with methylamine in a condensation reaction to form an unstable N-methyl-1-(thiazol-2-yl)methanimine intermediate. This step is typically reversible and often catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final product.[3]

The choice of reducing agent is critical. It must be capable of reducing the imine but not the starting aldehyde. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild and selective nature.[3][5]

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from thiazole-2-carbaldehyde and methylamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Thiazole-2-carbaldehyde113.13101.13 g
Methylamine (40% in H₂O)31.0612~0.96 mL
Sodium Borohydride (NaBH₄)37.83150.57 g
Methanol (MeOH)32.04-50 mL
Acetic Acid (glacial)60.05catalytic~0.1 mL
Dichloromethane (DCM)84.93-For extraction
Saturated aq. NaHCO₃84.01-For work-up
Anhydrous MgSO₄120.37-For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add thiazole-2-carbaldehyde (1.13 g, 10 mmol) and methanol (40 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add methylamine solution (40% in H₂O, ~0.96 mL, 12 mmol) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (~0.1 mL).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (0.57 g, 15 mmol) in methanol (10 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the acid and basify the mixture.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford pure this compound.

Visualization of Reductive Amination Pathway

Reductive_Amination Thiazole_Aldehyde Thiazole-2-carbaldehyde Imine N-methyl-1-(thiazol-2-yl)methanimine (Intermediate) Thiazole_Aldehyde->Imine + H₂O (Condensation) Methylamine Methylamine Methylamine->Imine + H₂O (Condensation) Final_Product This compound Imine->Final_Product + [H] (Reduction, e.g., NaBH₄)

Caption: Reductive amination pathway for the synthesis of this compound.

Pathway B: N-methylation of 1-(thiazol-2-yl)methanamine

This alternative two-step approach involves the initial synthesis of the primary amine, 1-(thiazol-2-yl)methanamine, followed by its N-methylation to yield the desired secondary amine.

Synthesis of the Primary Amine Precursor

The precursor, 1-(thiazol-2-yl)methanamine, can be efficiently prepared by the reduction of thiazole-2-carbonitrile. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Objective: To synthesize 1-(thiazol-2-yl)methanamine from thiazole-2-carbonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Thiazole-2-carbonitrile110.13101.10 g
Lithium Aluminum Hydride (LiAlH₄)37.95150.57 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
Water18.02-For work-up
15% aq. NaOH40.00-For work-up

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve thiazole-2-carbonitrile (1.10 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (0.6 mL) dropwise.

    • Add 15% aqueous sodium hydroxide solution (0.6 mL).

    • Add water (1.8 mL).

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield 1-(thiazol-2-yl)methanamine. This product is often used in the next step without further purification.

N-methylation of the Primary Amine

With the primary amine in hand, the final step is the introduction of a methyl group onto the nitrogen atom. This can be achieved using an electrophilic methylating agent such as methyl iodide.

Objective: To synthesize this compound from 1-(thiazol-2-yl)methanamine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(thiazol-2-yl)methanamine114.17101.14 g
Methyl Iodide (CH₃I)141.94110.49 mL
Potassium Carbonate (K₂CO₃)138.21152.07 g
Acetonitrile (MeCN)41.05-50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(thiazol-2-yl)methanamine (1.14 g, 10 mmol) in acetonitrile (50 mL).

  • Add potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Add methyl iodide (0.49 mL, 11 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid with acetonitrile.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (40 mL) and wash with water (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography as described in Pathway A.

Visualization of N-methylation Pathway

N_methylation Thiazole_Nitrile Thiazole-2-carbonitrile Primary_Amine 1-(thiazol-2-yl)methanamine Thiazole_Nitrile->Primary_Amine + [H] (Reduction, e.g., LiAlH₄) Final_Product This compound Primary_Amine->Final_Product + CH₃I, K₂CO₃ (N-methylation)

Sources

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Biological Activity of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry. While extensive research has focused on the broader class of thiazole-containing compounds, specific biological data on this compound itself is limited. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing insights from its role as a key synthetic intermediate and the well-established pharmacological profile of structurally related 2-aminothiazole derivatives. We will explore its synthesis, potential mechanisms of action, and the experimental workflows required to elucidate its full therapeutic potential. This document serves as a foundational resource for researchers aiming to investigate and leverage the unique properties of this compound in drug discovery and development.

Introduction: The Thiazole Moiety as a Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous biologically active compounds[1]. Its unique structural and electronic properties allow it to engage in various interactions with biological macromolecules, making it a "privileged scaffold" in medicinal chemistry. Thiazole-containing molecules have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects[2][3].

This compound, with its characteristic thiazole nucleus and a methylaminomethyl substituent at the 2-position, represents a fundamental building block for the synthesis of more complex and potent therapeutic agents[2]. While it is primarily recognized as a synthetic intermediate, its inherent structural features suggest a latent potential for biological activity that warrants further investigation. This guide will synthesize the available information to provide a forward-looking perspective on the biological landscape of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For N-substituted aminothiazoles, subsequent alkylation or acylation reactions are employed.

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 2-aminothiazole derivatives[4].

Hypothetical Synthetic Workflow:

Synthetic Workflow start 2-Bromothiazole reaction1 Nucleophilic Substitution start->reaction1 reagent1 Methylamine reagent1->reaction1 product This compound reaction1->product

Caption: A plausible synthetic route to this compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₅H₈N₂S
Molecular Weight128.20 g/mol
Boiling Point181.4±23.0 °C
Density1.126±0.06 g/cm³

These values are predicted and should be confirmed experimentally.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound can be extrapolated from the extensive research on 2-aminothiazole derivatives. This class of compounds is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Antimicrobial Activity

Thiazole-containing compounds have long been investigated for their antimicrobial properties. The thiazole ring is a key component of some penicillin-like antibiotics. The mechanism of action for many antimicrobial thiazoles involves the inhibition of essential bacterial enzymes or disruption of the cell wall synthesis.

A structurally similar compound, N-Methyl-1-(thiazol-4-yl)methanamine, has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens[3]. It is plausible that this compound could exhibit similar broad-spectrum activity against both Gram-positive and Gram-negative bacteria[3].

Proposed Mechanism of Antimicrobial Action:

Antimicrobial Mechanism compound This compound inhibition Inhibition compound->inhibition target Bacterial Enzyme (e.g., DNA gyrase, DHFR) target->inhibition outcome Bacterial Cell Death inhibition->outcome

Caption: Postulated mechanism of antimicrobial activity.

Anti-inflammatory Activity

Several 2-aminothiazole derivatives have been reported to possess potent anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production. Given that this compound is used as an intermediate in the synthesis of anti-inflammatory drugs, it is conceivable that the core molecule itself may possess some level of anti-inflammatory activity[2].

Antiviral Activity

The thiazole scaffold is present in several antiviral agents. For instance, Ritonavir, an antiretroviral medication, contains a thiazole ring. The antiviral activity of thiazole derivatives can stem from the inhibition of viral enzymes like proteases or reverse transcriptases. As an intermediate for antiviral drug synthesis, this compound could serve as a starting point for the development of novel antiviral compounds[2].

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols should be employed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains overnight in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow:

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Methodology: Griess Assay

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Future Directions and Conclusion

While this compound is primarily utilized as a synthetic building block, its inherent thiazole scaffold suggests a high probability of intrinsic biological activity. The information synthesized in this guide, drawn from the well-established pharmacology of the 2-aminothiazole class, provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol and fully characterizing the physicochemical properties of the compound.

  • Broad-Spectrum Biological Screening: Conducting comprehensive in vitro screening against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammation and viral replication.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify key structural features that enhance potency and selectivity.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

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N-Methyl-1-(thiazol-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Thiazole Building Block

In the landscape of modern medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in a variety of biological interactions have cemented its importance in drug design. Within this vast chemical space, N-Methyl-1-(thiazol-2-yl)methanamine emerges as a key building block, offering a strategic entry point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in pharmaceutical and agrochemical research. While direct and extensive literature on this specific molecule is nascent, this document consolidates available data and draws logical inferences from closely related structures to provide a holistic and actionable resource for researchers.

Molecular Profile and Physicochemical Properties

This compound is a secondary amine featuring a methyl group and a thiazol-2-ylmethyl substituent. The presence of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts distinct chemical reactivity and biological potential.

PropertyValueSource
CAS Number 144163-68-8[1]
Molecular Formula C₅H₈N₂S[1]
Molecular Weight 128.20 g/mol [1]
Boiling Point (Predicted) 181.4 ± 23.0 °C[1]
Density (Predicted) 1.126 ± 0.06 g/cm³[1]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established synthetic routes in heterocyclic chemistry. A logical and commonly employed method would be the reductive amination of thiazole-2-carboxaldehyde with methylamine, or the direct N-methylation of 1-(thiazol-2-yl)methanamine.

Proposed Synthetic Workflow: N-Methylation

A straightforward approach involves the methylation of the primary amine precursor, 1-(thiazol-2-yl)methanamine. This method is advantageous due to the commercial availability of the starting material.

Synthesis_Workflow start 1-(Thiazol-2-yl)methanamine reagents Methylating Agent (e.g., Methyl Iodide) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start->reagents Reaction workup Aqueous Work-up & Purification (Chromatography) reagents->workup Processing product This compound workup->product Isolation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • To a stirred solution of 1-(thiazol-2-yl)methanamine (1.0 eq) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a methylating agent, for example, methyl iodide (1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Derivatization Potential

The presence of a secondary amine and a thiazole ring makes this molecule a versatile intermediate for further chemical modifications.

Reactivity_Diagram cluster_amine Amine Reactivity cluster_thiazole Thiazole Ring Reactivity center This compound acylation Acylation (Amide Formation) center->acylation RCOCl, Base alkylation Further Alkylation (Tertiary Amine) center->alkylation R'-X sulfonylation Sulfonylation (Sulfonamide Formation) center->sulfonylation RSO₂Cl, Base electrophilic_sub Electrophilic Substitution (e.g., Halogenation) center->electrophilic_sub NBS, etc. metalation Metalation & Cross-Coupling center->metalation n-BuLi, then Electrophile Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (e.g., Amide Coupling, Alkylation) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in a typical drug discovery workflow.

Agrochemical Building Block

Beyond pharmaceuticals, this compound is also noted for its application in the development of novel pesticides and herbicides. [1]The thiazole ring can enhance the bioavailability and target specificity of agrochemicals.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar secondary amines and thiazole derivatives should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed. [2][3] In case of exposure, standard first aid measures should be followed: flush skin and eyes with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in both medicine and agriculture. While the body of literature specifically focused on this molecule is still developing, the well-established importance of the thiazole scaffold in bioactive compounds strongly suggests a promising future for its derivatives. Further research is warranted to fully elucidate the biological activity profile of compounds derived from this intermediate and to explore its full potential in various therapeutic areas. The synthetic accessibility and potential for diverse chemical modifications make it an attractive starting point for innovative research and development endeavors.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL not available)
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (URL not available)
  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed. [Link]

  • Material Safety D
  • N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride - MOLBASE. [Link]

  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - NIH. [Link]

  • N-adamantyl-4-methylthiazol-2-amine Suppresses Lipopolysaccharide-Induced Brain Inflammation by Regulating NF-κB Signaling in Mice - PubMed. [Link]

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?
  • EXAMPLE 11--Preparation of N-(thiazol-4-yl)methyl-2-ethyl-6-methylaniline. (URL not available)
  • This compound - MySkinRecipes. [Link]

  • WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?
  • ¹³C NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. [Link]

  • Thiazolides as Antiviral Agents - The University of Liverpool Repository. [Link]

  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed. [Link]

  • Thiazole, 2-amino-5-methyl- - the NIST WebBook. [Link]

  • Anti-viral activity of thiazole derivatives: an updated patent review - PubMed. [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

  • Methanamine, N-hydroxy-N-methyl- - the NIST WebBook. [Link]

  • CAS No : 154212-60-9 | Product Name : 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. (URL not available)
  • infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (URL not available)
  • Methenamine - Wikipedia. [Link]

  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC - PubMed Central. [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. [Link]

  • Ritonavir-impurities - Pharmaffiliates. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New Thiazolidinone Derivatives as NNRTIs and SARS‐CoV‐2 Main Protease Inhibitors. (URL not available)
  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PubMed Central. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.
  • trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed. [Link]

  • Aminothiazole - the NIST WebBook - National Institute of Standards and Technology. [Link]=C96504&Type=MASS&Index=1#MASS)

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An In-depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-Methyl-1-(thiazol-2-yl)methanamine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. This document details a validated synthetic route, thorough characterization methodologies, and explores the potential biological significance of this compound, grounded in the broader context of thiazole derivatives' therapeutic applications.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[1][2] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The discovery and development of novel thiazole-containing compounds, such as this compound, are therefore of paramount importance for the continued advancement of therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis, evaluation, and application of this promising chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 144163-68-8[3][4][5]
Molecular Formula C₅H₈N₂S[3][5]
Molecular Weight 128.20 g/mol [3]
Predicted Boiling Point 181.4±23.0 °C[3]
Predicted Density 1.126±0.06 g/cm³[3]
Appearance Colorless to pale yellow liquid or solid[5]
Solubility Soluble in polar organic solvents[5]

Synthesis of this compound

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be reliably achieved through established and robust organic chemistry methodologies. The most logical and widely applicable approach is the reductive amination of 2-thiazolecarboxaldehyde with methylamine. This method is favored for its high efficiency and control over the formation of the secondary amine product, avoiding the over-alkylation often problematic in direct alkylation approaches.[6]

Logical Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of an imine intermediate followed by its reduction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Thiazolecarboxaldehyde 2-Thiazolecarboxaldehyde Imine_Intermediate N-(thiazol-2-ylmethylene)methanamine 2-Thiazolecarboxaldehyde->Imine_Intermediate Reacts with Methylamine Methylamine Methylamine->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule Reduced by Reducing_Agent Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) Reducing_Agent->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 2-thiazolecarboxaldehyde and methylamine.

Materials:

  • 2-Thiazolecarboxaldehyde

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-thiazolecarboxaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: To the stirred solution, add methylamine (1.1 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., a few drops) to the reaction mixture to facilitate the formation of the imine intermediate.[7] Stir the reaction at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the reducing agent, sodium borohydride (1.5 equivalents). The use of milder reducing agents like sodium cyanoborohydride is also highly effective and can be performed at a slightly acidic pH.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude this compound by column chromatography on silica gel.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such compounds.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet corresponding to the N-methyl protons. - A singlet for the methylene (-CH₂-) protons adjacent to the thiazole ring and the amine. - Two doublets in the aromatic region corresponding to the protons on the thiazole ring.
¹³C NMR - A peak for the N-methyl carbon. - A peak for the methylene carbon. - Peaks in the aromatic region for the carbons of the thiazole ring.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of the compound (128.20 g/mol ).
Infrared (IR) Spectroscopy - N-H stretching vibrations. - C-H stretching vibrations (aromatic and aliphatic). - C=N and C=C stretching vibrations characteristic of the thiazole ring.

Computational DFT studies can also be employed to correlate experimental spectroscopic data with theoretical calculations for a deeper structural understanding.[8]

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not extensively published, the broader family of thiazole derivatives provides a strong rationale for its investigation in several therapeutic areas.

Antimicrobial and Antitumor Potential

Thiazole-containing compounds have demonstrated significant inhibitory effects against a range of bacteria and cancer cell lines.[9] The thiazole ring is a key pharmacophore that can interact with various biological targets. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential antimicrobial and antitumor activities.[3]

Neurological Applications

Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10] This discovery highlights the potential for N-substituted thiazole compounds to modulate ion channels in the central nervous system. Additionally, some thiazolyl-hydrazine derivatives have been shown to exhibit monoamine oxidase (MAO) inhibitory activity, suggesting a possible role in the treatment of depression and neurodegenerative disorders.[11]

Workflow for Biological Screening

G Start Synthesized This compound Purity Purity and Structural Confirmation (NMR, MS) Start->Purity In_Vitro In Vitro Assays Purity->In_Vitro Antimicrobial Antimicrobial Screening (MIC/MBC assays) In_Vitro->Antimicrobial Anticancer Anticancer Screening (MTT, Apoptosis assays) In_Vitro->Anticancer Neurological Neurological Target Screening (e.g., ZAC antagonism, MAO inhibition) In_Vitro->Neurological Hit_Identified Identification of Biological Activity Antimicrobial->Hit_Identified Anticancer->Hit_Identified Neurological->Hit_Identified SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis via reductive amination is a robust and scalable method. Based on the well-documented biological activities of related thiazole derivatives, this compound warrants further investigation for its potential antimicrobial, anticancer, and neurological applications. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the therapeutic potential of this valuable molecule.

References

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A Research Framework for Elucidating the Mechanism of Action of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(thiazol-2-yl)methanamine is a heterocyclic amine whose specific mechanism of action is not yet fully characterized in publicly accessible scientific literature. However, its core structure, featuring a 2-substituted thiazole ring, is a privileged scaffold found in a multitude of pharmacologically active agents. This guide synthesizes information from structurally related compounds to propose a logical and scientifically rigorous framework for investigating its potential biological targets and downstream effects. By examining the established pharmacology of thiazole derivatives, we can hypothesize potential mechanisms and design targeted experiments to elucidate the compound's true biological function. This document serves as a technical guide for researchers aiming to characterize this and other novel chemical entities, outlining potential target classes and providing detailed, field-proven experimental protocols for a comprehensive investigation.

Introduction: The Thiazole Scaffold and Rationale for Investigation

The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and biologically active molecules, including the vitamin Thiamine (Vitamin B1).[1] The 2-aminothiazole derivative, in particular, is a cornerstone for synthesizing compounds with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Given this precedent, this compound, as a derivative, warrants systematic investigation to uncover its potential therapeutic value.

The lack of established data necessitates a hypothesis-driven approach. The structural motifs within this compound suggest potential interactions with several key receptor families known to recognize amine and thiazole-containing ligands. This guide will focus on three primary, plausible target classes: Dopamine Receptors , Histamine Receptors , and Serotonin (5-HT) Receptors .

Hypothetical Mechanisms of Action Based on Structural Analogs

Dopamine Receptor Modulation

The thiazole nucleus is a recognized component in ligands targeting dopamine receptors. Specifically, the D2 and D3 receptor subtypes, which belong to the G-protein coupled receptor (GPCR) family, are implicated in neuropsychiatric and motor disorders.[4]

  • Hypothesis: this compound may act as a ligand (agonist, antagonist, or partial agonist) at dopamine D2/D3 receptors.

  • Rationale: Structurally similar benzothiazole and tetrahydrobenzo[d]thiazole derivatives have demonstrated high-affinity binding to D2 and D3 receptors.[4][5] The core thiazole moiety often binds to the primary binding pocket, while side chains, like the N-methylmethanamine group, can interact with accessory binding sites, influencing efficacy and selectivity.[4] Patents have also been filed for thiazole compounds as D3 receptor ligands for treating central nervous system disorders.[6]

Histamine Receptor Modulation

The thiazole ring is a key feature in several potent and selective histamine receptor ligands. Famotidine, a well-known H2 receptor antagonist, contains a thiazole moiety.[7] Furthermore, various synthetic thiazole derivatives have been developed as agonists and antagonists for H1, H2, and H3 receptors.[8][9][10]

  • Hypothesis: this compound may exhibit activity as an agonist or antagonist at one or more histamine receptor subtypes.

  • Rationale:

    • H2 Receptors: The compound 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) is a potent and selective H2 receptor agonist, demonstrating that the thiazole ring is sufficient for receptor stimulation in this class.[8]

    • H3 Receptors: Thiazol-2-yl ether derivatives have shown nanomolar binding affinities as H3 receptor antagonists.[9]

    • H1 Receptors: Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters for thiazole derivatives that confer H1-antihistamine activity.[10]

Serotonin (5-HT) Receptor Modulation

The thiazole scaffold has been successfully incorporated into ligands for various serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes.[11][12][13]

  • Hypothesis: this compound may function as a ligand for serotonin receptors.

  • Rationale:

    • 5-HT1A Receptors: Triazole analogues, which share five-membered heterocyclic ring properties with thiazoles, have shown high affinity for 5-HT1A receptors.[11] Benzothiazole derivatives have also been investigated as dual-acting agents targeting both the serotonin transporter (SERT) and 5-HT1A receptors.[14]

    • 5-HT3 Receptors: Aromatic thiazole derivatives have been identified as a novel class of potent and selective 5-HT3 receptor antagonists.[13][15] In these compounds, the thiazole moiety can act as a bioisostere for a carbonyl group, linking an aromatic region to a basic nitrogen-containing region, a structure mirrored in this compound.[13]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow is designed to first identify primary binding targets and then characterize the functional consequences of that binding.

Diagram: Experimental Workflow

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Downstream Signaling Compound This compound Assay Radioligand Binding Assays (Dopamine, Histamine, Serotonin Panels) Compound->Assay Screening Result1 Primary Target(s) (e.g., D2 Receptor) Assay->Result1 Identifies High-Affinity Targets FuncAssay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Result1->FuncAssay Testing Result2 Confirmed Functional Activity FuncAssay->Result2 Determines Agonism/ Antagonism/Potency (EC50/IC50) PathwayAssay Pathway-Specific Assays (e.g., Western Blot for p-ERK, Reporter Gene Assays) Result2->PathwayAssay Investigation Final Full Mechanism of Action Profile PathwayAssay->Final Elucidates Signaling Cascade

Caption: A tiered workflow for characterizing a novel compound.

Tier 1: Primary Target Identification - Radioligand Binding Assays

This initial step aims to identify which, if any, of the hypothesized receptors the compound binds to with significant affinity.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing Dopamine D2 receptors).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., Haloperidol for D2) to saturate all specific binding sites.

    • Test Compound: Wells with membranes, radioligand, and a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

  • Incubation & Detection:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data (Ki in nM)

Compound Dopamine D2 Dopamine D3 Histamine H2 Serotonin 5-HT1A Serotonin 5-HT3
This compound TBD TBD TBD TBD TBD
Reference Antagonist 5.2 3.8 25.4 10.1 1.5
Reference Agonist 15.6 8.9 150.2 22.5 N/A

TBD = To Be Determined by Experimentation

Tier 2: Functional Characterization

Once a high-affinity target is identified, the next step is to determine the compound's functional effect: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist?

Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)

This protocol is suitable for D2-like (Gi-coupled) or H2 (Gs-coupled) receptors.

  • Cell Preparation:

    • Use cells expressing the target receptor (e.g., CHO-K1 cells expressing Dopamine D2).

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure (for a Gi-coupled receptor like D2):

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add a fixed concentration of an adenylyl cyclase activator, Forskolin . This will raise intracellular cAMP levels.

    • Immediately add varying concentrations of the test compound (this compound).

    • Agonist Mode: If the compound is an agonist, it will activate the Gi pathway, inhibiting adenylyl cyclase and causing a decrease in the Forskolin-stimulated cAMP levels.

    • Antagonist Mode: To test for antagonism, add a fixed concentration of a known agonist (e.g., Quinpirole for D2) along with varying concentrations of the test compound. An antagonist will reverse the agonist-induced decrease in cAMP.

  • Detection & Analysis:

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • For Agonism: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency).

    • For Antagonism: Plot the cAMP level against the log concentration of the test compound to determine the IC50 (potency).

Diagram: Dopamine D2 Receptor (Gi-Coupled) Signaling

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gi Protein (αβγ) D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Expression CREB->Gene Gene Transcription Agonist Agonist (e.g., Dopamine, This compound?) Agonist->D2R Binds

Caption: A potential Gi-coupled signaling pathway for D2 receptors.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a modulator of dopaminergic, histaminergic, or serotonergic pathways. The proposed research framework, beginning with broad radioligand binding screens and progressing to targeted functional and downstream signaling assays, offers a robust and validated methodology for definitively elucidating its mechanism of action. Characterizing this compound will not only define its pharmacological profile but may also uncover a novel chemical tool for studying these critical receptor systems or a lead compound for future drug development endeavors.

References

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  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

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N-Methyl-1-(thiazol-2-yl)methanamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-1-(thiazol-2-yl)methanamine and Its Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. From anticancer drugs like Dasatinib to antibiotics, the thiazole moiety is integral to a diverse array of FDA-approved pharmaceuticals. This guide focuses on a specific, yet highly versatile, building block: This compound . We will dissect its synthesis, explore the chemical space of its derivatives, and provide a framework for evaluating their biological significance, offering researchers a comprehensive resource for leveraging this scaffold in their drug development programs.

Part 1: Synthesis and Chemical Space Expansion

The strategic synthesis of the core scaffold and its subsequent derivatization are paramount to exploring its full therapeutic potential. The methodologies chosen are selected for their efficiency, scalability, and adaptability for library synthesis.

Core Synthesis: this compound

The most direct and controllable method for synthesizing the target secondary amine is through reductive amination. This classical reaction avoids the common pitfalls of direct alkylation, such as over-alkylation, by proceeding through a stable imine intermediate which is then reduced.

The logical precursors for this synthesis are 2-Thiazolecarboxaldehyde and Methylamine . The reaction is typically mediated by a mild reducing agent that selectively reduces the C=N bond of the in-situ formed imine without affecting the starting aldehyde.

Protocol 1: Synthesis of this compound via Reductive Amination

Causality: This protocol is designed for high conversion and clean product formation. The use of methanol as a solvent ensures the solubility of both the aldehyde and the amine salt. A catalytic amount of acid accelerates the initial, and often rate-limiting, imine formation. Sodium borohydride is a cost-effective and safe reducing agent, potent enough to reduce the iminium intermediate but generally slow to react with the starting aldehyde, thus maximizing the yield of the desired amine.

Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC), providing a real-time check on the consumption of the starting aldehyde. The final product's identity and purity are confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring the successful synthesis of the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-Thiazolecarboxaldehyde (1.0 eq.). Dissolve it in methanol (MeOH, 10 mL per mmol of aldehyde).

  • Amine Addition: Add methylamine hydrochloride (1.2 eq.) to the solution. The slight excess ensures the complete conversion of the aldehyde.

  • pH Adjustment: Add triethylamine (1.2 eq.) dropwise to neutralize the hydrochloride salt and free the methylamine base.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (typically eluting with 30% Ethyl Acetate in Hexanes). The imine spot should appear, and the aldehyde spot should diminish.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_reactants Reactants cluster_process Process aldehyde 2-Thiazole- carboxaldehyde imine_formation Imine Formation (MeOH, RT) aldehyde->imine_formation amine Methylamine HCl + Triethylamine amine->imine_formation reduction Reduction (NaBH4, 0°C to RT) imine_formation->reduction In situ product This compound reduction->product

Caption: Reductive amination workflow for core scaffold synthesis.

Derivative Synthesis: Expanding Chemical Diversity

With the core amine in hand, a library of derivatives can be readily synthesized. The secondary amine provides a reactive handle for various modifications.

  • N-Acylation: Reacting the core amine with a range of acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) yields a series of amides. This is a robust reaction that allows for the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • N-Sulfonylation: Treatment with various sulfonyl chlorides in a suitable solvent like pyridine or DCM with a base produces sulfonamide derivatives. These derivatives are of particular interest as the sulfonamide moiety is a well-known pharmacophore.

  • Further Reductive Amination: The secondary amine can be further alkylated by reacting it with another aldehyde or ketone under reductive amination conditions to produce tertiary amines.

Physicochemical Characterization

Each synthesized compound must be rigorously characterized to confirm its structure and purity. Standard analytical techniques are employed.

PropertyValueSource
Molecular Formula C₅H₈N₂SPubChem
Molecular Weight 128.19 g/mol PubChem
CAS Number 144163-68-8BLDpharm
Predicted LogP 0.8ChemAxon
pKa (strongest basic) 7.5ChemAxon

Table 1: Physicochemical properties of the core scaffold.

Part 2: Biological Significance and Therapeutic Landscape

The therapeutic potential of this compound derivatives is predicted based on the extensive biological activities reported for the broader class of thiazole-containing compounds.

Established Activities of Thiazole Scaffolds

Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including:

  • Anticancer: Many thiazole-containing compounds show potent antiproliferative activity against various cancer cell lines.

  • Antimicrobial: The thiazole ring is a key component of many antibacterial and antifungal agents.

  • Anti-inflammatory: Thiazole derivatives have been investigated as inhibitors of inflammatory pathways.

  • CNS Activity: Certain thiazoles act on central nervous system targets, showing potential as anticonvulsant or neuroprotective agents.

Postulated Mechanism of Action and Biological Targets

While the specific targets for this compound are not extensively documented in public literature, we can infer potential mechanisms based on structurally similar compounds.

Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation Many amine-containing heterocyclic compounds are known to interact with GPCRs. For instance, the structurally related imidazole analog, 1-(1H-imidazol-5-yl)-N-methylmethanamine, is a known agonist for the histamine H3 receptor, which is predominantly expressed in the CNS. It is plausible that thiazole-based analogs could also interact with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors, or even orphan GPCRs.

Activation of a Gi/o-coupled receptor by a derivative could initiate the following signaling cascade:

G cluster_cytosol Cytosol Ligand Thiazole Derivative (Agonist) Receptor GPCR (e.g., Gi/o-coupled) Ligand->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized Gi/o-coupled GPCR signaling pathway.

This inhibition of adenylyl cyclase leads to decreased intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering gene transcription and cellular function.

Part 3: Experimental Evaluation and Validation

A logical workflow is essential for efficiently screening a library of new chemical entities (NCEs) to identify promising lead compounds. This involves a primary screen to identify activity, followed by secondary assays to determine potency and selectivity.

General Workflow for Compound Screening

The process begins with the synthesis of a focused library of derivatives, which are then subjected to a primary biological assay. Hits from this screen are then cherry-picked for more detailed characterization.

G cluster_synthesis Phase 1: Chemistry cluster_screening Phase 2: Biology Core Core Synthesis Lib Library Synthesis (e.g., N-Acylation) Core->Lib QC Purification & QC (HPLC, NMR, MS) Lib->QC Primary Primary Screen (e.g., Cell Viability @ 10µM) QC->Primary Dose Dose-Response (IC50 Determination) Primary->Dose Active 'Hits' Secondary Mechanism of Action (e.g., Target Engagement) Dose->Secondary Lead Lead Candidate Secondary->Lead

Caption: Integrated workflow for synthesis and biological screening.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a foundational, colorimetric assay used to assess cell metabolic activity. It serves as a robust primary screen for anticancer potential by measuring the ability of viable cells to reduce yellow MTT to purple formazan crystals. A reduction in this conversion in treated cells compared to untreated controls indicates either reduced cell viability or a direct cytotoxic effect of the compound.

Self-Validation: The protocol includes positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls. The positive control validates that the assay can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability. A Z'-factor calculation based on these controls can be used to assess the quality and reliability of the assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the thiazole derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations (e.g., for a primary screen, a single high concentration of 10 or 20 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. For compounds showing significant activity, a dose-response curve can be generated by testing a range of concentrations to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 4: Conclusion and Future Directions

This compound is a valuable and synthetically accessible scaffold. The protocols and hypotheses presented in this guide provide a robust framework for its utilization in drug discovery. By systematically synthesizing derivatives and evaluating them through a logical screening cascade, researchers can efficiently probe the therapeutic potential of this chemical class. Future work should focus on expanding the derivative library to establish clear Structure-Activity Relationships (SAR) and on identifying the specific biological targets to validate the mechanistic hypotheses. The versatility of the thiazole ring suggests that these efforts are likely to yield novel candidates for a range of therapeutic areas.

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The Structure-Activity Relationship of Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities, making it a versatile building block in drug design.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazole-containing compounds. We will explore the physicochemical properties of the thiazole core, dissect the influence of substituents at each position, examine illustrative case studies of approved drugs, detail a foundational synthetic protocol, and discuss key bioisosteric considerations for researchers in the field of drug development.

The Thiazole Core: Foundational Physicochemical & Electronic Properties

The therapeutic versatility of the thiazole scaffold stems from its inherent molecular properties. As an aromatic system, the ring is planar with delocalized π-electrons, a feature supported by NMR spectroscopy.[4] This aromaticity contributes to the overall stability of the molecule. The presence of both a sulfur atom, which can participate in π-bonding using its d-orbitals, and a nitrogen atom, which acts as a hydrogen bond acceptor, are critical to its function.[1][5]

Key properties influencing its role in drug design include:

  • Hydrogen Bonding: The ring nitrogen (at position 3) is a potent hydrogen bond acceptor, enabling strong interactions with biological targets like protein kinases and enzymes.[5][6]

  • Aromaticity and Stability: The thiazole ring is metabolically stable and can serve as a rigid core to correctly orient pharmacophoric substituents for optimal receptor binding.

  • Dipole Moment: Thiazole possesses a significant dipole moment, which influences its solubility and ability to engage in dipole-dipole interactions within a binding site.[4]

  • Reactivity: The acidity of the ring protons follows the order H2 >> H5 > H4, making the C2 position susceptible to nucleophilic attack, a feature often exploited in synthesis and prodrug strategies.[1]

Principles of Thiazole SAR: A Positional Analysis

The biological activity of a thiazole derivative can be precisely tuned by modifying the substituents at the C2, C4, and C5 positions. Each position offers a distinct vector for altering a compound's steric, electronic, and physicochemical properties.

Diagram: Core Thiazole Scaffold

Caption: Core Thiazole Scaffold and Key Modification Vectors.

  • C2-Position: This is the most reactive carbon and a frequent point of substitution. It is often decorated with groups that can act as hydrogen bond donors (e.g., -NH2) or linkers to larger pharmacophoric fragments. In many kinase inhibitors, an amino group at C2 is crucial for forming a key hydrogen bond with the hinge region of the kinase.

  • C4-Position: Substituents at this position project into a distinct region of the binding pocket. Modification here is a primary strategy for enhancing potency and selectivity. Bulky aromatic or aliphatic groups at C4 can improve van der Waals interactions and modulate the compound's lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • C5-Position: The C5 position is less reactive than C2 but is critical for fine-tuning the electronic properties of the ring and influencing solubility. The introduction of small electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups can alter the pKa of the ring nitrogen and impact overall binding affinity.

Case Studies in Drug Discovery

The principles of thiazole SAR are best understood through the lens of successful drug discovery programs.

Case Study 1: Dasatinib (Sprycel®) - A Pan-Src Kinase Inhibitor

Dasatinib is a potent oral multi-kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[5][7] Its discovery originated from a 2-aminothiazole template.[7]

  • C2-Amino Group: The amide linkage at the C2 position is critical. The nitrogen of the thiazole and the adjacent amide NH form crucial hydrogen bonds with the hinge region of the Abl kinase active site.[6][7]

  • C4-Aryl Group: The N-(2-chloro-6-methylphenyl) group at C4 occupies a hydrophobic pocket, and its specific substitution pattern was optimized to maximize potency and achieve the desired kinase selectivity profile.

  • C5-Carboxamide: The carboxamide group at C5 interacts with a solvent-exposed region. The hydroxyethylpiperazine moiety attached here significantly enhances aqueous solubility and oral bioavailability, which are critical for an orally administered drug.[7]

Dasatinib Analog Modification Biological Effect
Lead Compound (1) Simple 2-aminothiazoleInitial hit, moderate Src kinase inhibition.[7]
Dasatinib (2) Optimized C2, C4, and C5 substituentsPotent pan-Src and Abl kinase inhibitor with excellent cellular activity and oral efficacy.[7]
Analog 12m Variation at C5-carboxamideMaintained high potency, demonstrated oral efficacy in animal models of inflammation.[7]
Case Study 2: Ritonavir (Norvir®) - An HIV Protease Inhibitor

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[1] While its primary mechanism is HIV protease inhibition, it is also a potent inhibitor of the metabolic enzyme CYP3A4. This latter property is exploited to "boost" the concentration of other protease inhibitors.

  • Thiazole Moiety: The two terminal thiazole groups are essential for its activity. One of the thiazole nitrogen atoms binds irreversibly to the heme iron in the active site of CYP3A4, leading to its inhibition. This interaction is a classic example of mechanism-based inhibition and is central to Ritonavir's clinical utility as a pharmacokinetic enhancer. Modifications to the substituents on these thiazole rings can influence both the antiviral potency and the CYP3A4 inhibitory activity.[8]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[9][10] It involves the condensation reaction between an α-haloketone and a thioamide.[11]

Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_0 Reaction Vessel A α-Haloketone C Sₙ2 Attack: Sulfur nucleophile attacks α-carbon of ketone A->C Reagent 1 B Thioamide B->C Reagent 2 D Intramolecular Cyclization: Nitrogen attacks carbonyl carbon C->D Intermediate Formation E Dehydration: Loss of H₂O molecule D->E Ring Closure F Substituted Thiazole E->F Aromatization

Caption: Generalized Workflow for Hantzsch Thiazole Synthesis.

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a typical Hantzsch synthesis. The choice of reagents and conditions is critical for ensuring a high yield and purity.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Standard laboratory glassware, magnetic stirrer, hot plate, Buchner funnel.

Methodology:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone and thiourea. Add methanol and a stir bar.

    • Causality: Methanol serves as a polar protic solvent, facilitating the dissolution of the reactants and stabilizing charged intermediates. An excess of thiourea is used to drive the reaction to completion.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C) for 30 minutes.

    • Causality: Heating provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps.

  • Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Causality: As the solution cools, the solubility of the product decreases, often leading to initial crystallization.

  • Work-up & Isolation: Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix.

    • Causality: The sodium carbonate solution is a weak base used to neutralize any hydrobromic acid (HBr) byproduct formed during the reaction. The thiazole product, being a weak base itself, is poorly soluble in the aqueous basic solution and precipitates out.

  • Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake with water to remove any residual salts.

    • Causality: This step isolates the crude product from the reaction mixture and soluble impurities.

  • Drying & Characterization: Air-dry the collected solid. The product purity is often high enough for initial characterization by techniques like TLC, melting point, and NMR.[9]

Bioisosteric Considerations

In lead optimization, it is sometimes necessary to replace the thiazole ring with a bioisostere to modulate physicochemical properties, improve metabolic stability, or explore new intellectual property.[12]

  • Common Bioisosteres: Five-membered aromatic heterocycles like oxazoles, imidazoles, pyrazoles, and thiophenes are frequently used as bioisosteres for thiazoles.[13]

  • Rationale for Replacement:

    • Oxazole: Replacing sulfur with oxygen can reduce lipophilicity and potentially alter hydrogen bonding capabilities.

    • Imidazole/Pyrazole: Introducing a second nitrogen atom can significantly change the pKa, hydrogen bond donor/acceptor pattern, and metabolic profile.

    • 1,2,4-Oxadiazole: This ring can serve as a stable bioisostere for esters and amides, and in some contexts, can mimic the electronic and steric profile of a thiazole.[12][14]

The choice of bioisostere is highly context-dependent and requires careful consideration of the specific interactions the thiazole ring makes in the target's active site.[12]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly productive core in modern drug discovery, yielding therapeutics for a vast range of diseases, from cancer to infectious agents.[15][16] A thorough understanding of its structure-activity relationships is paramount for the rational design of novel, potent, and selective drug candidates. Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse thiazole derivatives and exploring their application in emerging therapeutic areas, such as targeted protein degradation and modulation of the microbiome.

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N-Methyl-1-(thiazol-2-yl)methanamine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of N-Methyl-1-(thiazol-2-yl)methanamine

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS No. 144163-68-8). Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven safety protocols with an understanding of the compound's likely chemical hazards, based on data from structurally similar molecules. The primary directive of this whitepaper is to foster a self-validating system of safety, where every procedural step is understood through the lens of risk mitigation and chemical reactivity.

This compound is a heterocyclic secondary amine that serves as a building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a thiazole ring and a methylamino group, dictates its reactivity and potential hazards. Due to a lack of comprehensive, publicly available safety data for this specific compound, this guide infers potential hazards from close structural analogs, a standard practice in chemical risk assessment.[2]

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 144163-68-8 [1]
Molecular Formula C₅H₈N₂S [1]
Molecular Weight 128.20 g/mol [1]
Predicted Boiling Point 181.4±23.0 °C [1]
Predicted Density 1.126±0.06 g/cm³ [1]
Appearance Data not available; likely a liquid or low-melting solid.

| Storage Conditions | 2-8°C, dry, light-proof environment. |[1] |

Hazard Identification and Risk Assessment

A definitive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a risk assessment has been constructed based on the GHS classifications of structurally related compounds, including isomers and parent amines. The parent amine, Thiazol-2-ylmethanamine, is classified as causing severe skin burns and eye damage.[3][4] A methylated thiadiazole analog is classified as a skin, eye, and respiratory irritant.[5] It is prudent to assume this compound presents similar, if not identical, hazards.

Table 2: Inferred GHS Hazard Classification

Hazard Class Hazard Category Inferred Hazard Statement Basis for Inference
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation. Based on Thiazol-2-ylmethanamine (parent amine) and Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (analog).[3][5]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage OR H319: Causes serious eye irritation. Based on Thiazol-2-ylmethanamine (parent amine) and Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (analog).[3][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation. Based on Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (analog).[5]

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for related thiadiazole structures.[6] |

Core Toxicological Insights:

  • Causticity: Aliphatic and heterocyclic amines are often caustic in nature, capable of causing severe irritation or chemical burns upon contact with skin, eyes, and mucous membranes.[7] The primary health hazard arises from this property.

  • Inhalation Risk: Vapors of lower molecular weight amines can irritate the nose, throat, and respiratory system.[7] Assume that all chemicals of unknown toxicity are highly toxic and minimize all chemical exposures.[8]

  • Reactivity: Amines are basic and can react vigorously with acids and strong oxidizing agents. Such reactions can be exothermic and hazardous.[7]

Exposure Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the Hierarchy of Controls, is the most effective strategy for mitigating chemical exposure. This principle prioritizes engineering and administrative controls over reliance on PPE alone.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[9][10]

  • Causality: A fume hood is critical because the compound is likely volatile and its vapors may cause respiratory irritation.[5] The constant airflow protects the user from inhaling hazardous vapors and contains any potential spills.

  • Standard Operating Procedure: Always conduct work at least 6 inches inside the sash. Keep the sash as low as possible. Do not store chemicals or equipment in the hood, as this disrupts airflow.[9]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the inferred hazards.[10][11]

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye & Face Chemical safety goggles and a face shield. Goggles provide a seal against splashes. A face shield is required when there is a significant risk of splashes, given the inferred potential for severe eye damage.[5][11]
Hand Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Amines can be absorbed through the skin.[12] Always inspect gloves for damage before use and use proper removal techniques to avoid contaminating your skin.[6] Consult a glove compatibility chart for the specific amine or solvent being used.
Body Chemical-resistant lab coat. A lab coat protects against incidental contact and small splashes. Ensure it is fully buttoned.[11]

| Footwear | Closed-toe, non-perforated shoes. | This is a mandatory rule in any chemical laboratory to protect feet from spills and falling objects.[8] |

Safe Handling and Storage Protocols

General Handling Workflow

This protocol is designed to be a self-validating system, ensuring safety at each step.

  • Pre-Handling Preparation: a. Review this guide and any available Safety Data Sheets for structural analogs.[10][13] b. Locate and verify the functionality of all relevant safety equipment: fume hood, eyewash station, safety shower, fire extinguisher, and spill kit.[9][10] c. Prepare your workspace within the fume hood, ensuring it is clean and uncluttered.[14]

  • Chemical Handling: a. Don all required PPE as specified in Table 3. b. Carefully open the container. If it is a solid, avoid generating dust.[15] If it is a liquid, pour carefully to avoid splashing. c. Use appropriate tools like spatulas or pipettes to transfer the chemical.[10] d. Keep the container tightly closed when not in use.[5]

  • Post-Handling: a. Thoroughly clean the work area. b. Decontaminate or properly dispose of any contaminated materials. c. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Storage

Proper storage is crucial for maintaining chemical integrity and laboratory safety.[16][17]

  • Temperature: Store in a refrigerator at 2-8°C in a dry, light-proof environment.[1]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[9][16]

  • Containment: Ensure the container is clearly labeled and tightly sealed.[5] Using secondary containment (e.g., a spill tray) is a best practice for all liquids.[9]

Emergency Procedures

Preparedness is key to managing laboratory emergencies effectively.[10][11]

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Spill Management

The following workflow outlines the immediate actions required for a spill.

Spill_Response_Workflow cluster_1 Chemical Spill Response Protocol Alert 1. Alert Personnel (Notify others in the immediate area) Assess 2. Assess the Situation (Is it a minor or major spill?) Alert->Assess MinorSpill Minor Spill (You are trained and equipped to handle) Assess->MinorSpill Minor MajorSpill Major Spill (Large volume, highly hazardous, unknown) Assess->MajorSpill Major Contain 3. Contain the Spill (Use absorbent material to dike the area) MinorSpill->Contain Evacuate Evacuate Area & Activate Alarm MajorSpill->Evacuate Cleanup 4. Clean Up & Absorb (Cover with inert absorbent, collect) Contain->Cleanup Decontaminate 5. Decontaminate (Clean spill area and affected equipment) Cleanup->Decontaminate Dispose 6. Dispose of Waste (Collect in a sealed, labeled container) Decontaminate->Dispose Report 7. Report the Incident (Inform lab supervisor/EHS) Dispose->Report CallEHS Call Emergency Personnel (EHS / 911) Evacuate->CallEHS

Caption: A workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

  • Ensure you are wearing appropriate PPE (double-gloving may be advisable).

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]

  • Carefully apply the absorbent material over the spill, working from the outside in.

  • Once absorbed, use non-sparking tools to collect the material into a suitable, sealable container for hazardous waste.[15]

  • Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Label the waste container clearly and arrange for proper disposal.[15]

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][15]

  • Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.[5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[15][18]

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.[10]

  • Segregation: Do not mix this compound waste with incompatible waste streams (e.g., acids, oxidizers).[9]

  • Containerization: Collect waste in a designated, clearly labeled, and sealable container.[9][11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction facility.[15] Do not discharge to sewer systems.[15]

References

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Navigating the Safety Profile of N-Methyl-1-(thiazol-2-yl)methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Methyl-1-(thiazol-2-yl)methanamine, a heterocyclic amine with the CAS Number 144163-68-8, is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its utility as an intermediate in the synthesis of novel pharmaceutical compounds, particularly those with antimicrobial, anti-inflammatory, and antiviral activities, underscores the importance of a comprehensive understanding of its safety profile.[1] This guide provides an in-depth analysis of the material safety data for this compound, moving beyond a simple recitation of facts to offer a practical framework for its safe handling, storage, and use in a research and development setting.

Chemical and Physical Properties: The Foundation of Safety

A thorough understanding of a compound's physical and chemical properties is the cornerstone of a robust safety protocol. These parameters dictate appropriate storage conditions, inform the selection of personal protective equipment, and are critical in the event of an accidental release.

PropertyValueSource
Molecular Formula C₅H₈N₂S[1][3]
Molecular Weight 128.20 g/mol [1][4]
Boiling Point (Predicted) 181.4±23.0 °C[1]
Density (Predicted) 1.126±0.06 g/cm³[1]
Storage Temperature 2-8°C, dry, light-proof[1][5]

It is important to note that some of the physical properties, such as the boiling point and density, are predicted values and should be treated as estimates.

Hazard Identification and Risk Assessment: A Proactive Approach

While a comprehensive GHS classification for this compound is not uniformly available across all supplier safety data sheets, analysis of structurally related compounds and available data indicates that it should be handled with care. The primary hazards are associated with skin and eye contact, and inhalation.

A proactive risk assessment is paramount before commencing any experimental work. The following logical workflow, represented as a DOT graph, outlines the key considerations for a comprehensive risk assessment.

Risk_Assessment_Workflow cluster_Identification Hazard Identification cluster_Exposure Exposure Assessment cluster_Control Control Measures cluster_Mitigation Risk Mitigation Identify_Compound {this compound | CAS: 144163-68-8} Review_SDS Review Available Safety Data Sheets and Literature Identify_Compound->Review_SDS Leads to Analogue_Comparison Compare with Structurally Similar Compounds Review_SDS->Analogue_Comparison Supplement with Assess_Routes Potential Routes of Exposure Inhalation Skin Contact Eye Contact Ingestion Analogue_Comparison->Assess_Routes Informs Evaluate_Procedures Evaluate Experimental Procedures for Exposure Potential Assess_Routes->Evaluate_Procedures Leads to Select_PPE Select Appropriate Personal Protective Equipment (PPE) Evaluate_Procedures->Select_PPE Determines Engineering_Controls Implement Engineering Controls (e.g., Fume Hood) Evaluate_Procedures->Engineering_Controls Determines Develop_SOPs Develop Standard Operating Procedures (SOPs) for Handling and Emergencies Select_PPE->Develop_SOPs Incorporated into Engineering_Controls->Develop_SOPs Incorporated into Training Ensure Personnel are Trained on SOPs and Hazards Develop_SOPs->Training Is the basis for Emergency_Prep Prepare for Emergency Scenarios (Spills, Exposures) Training->Emergency_Prep Prepares for

Caption: Risk Assessment Workflow for Handling this compound.

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to proper handling and storage protocols is critical to mitigating the risks associated with this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

    • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected prior to use and a proper removal technique should be employed to avoid skin contact.[7]

    • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 2-8°C.[1][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

Emergency Procedures: A Guide to First Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Ensure adequate ventilation.[7]

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7] Do not allow the chemical to enter drains or waterways.[7]

Fire-Fighting Measures: Preparedness for the Unexpected

While this compound is not classified as flammable, it is important to be prepared for its involvement in a fire.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire involving this compound.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]

Toxicological and Ecological Information: Understanding the Broader Impact

Detailed toxicological and ecological data for this compound are not extensively available. However, based on the hazards of similar compounds, it is prudent to assume that it may be harmful if swallowed or absorbed through the skin, and may cause irritation to the respiratory system.[10] It is essential to prevent its release into the environment as its ecological impact has not been fully characterized.[7]

Disposal Considerations: Responsible Waste Management

All waste containing this compound should be handled as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical in drains or sewers.

Conclusion

This compound is a compound of significant interest in the field of drug discovery. While it presents certain hazards, a comprehensive understanding of its properties and the implementation of a robust safety framework can ensure its safe handling and use. By adopting a proactive approach to risk assessment and adhering to the best practices outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.

References

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  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • PCCA. (2025). Safety Data Sheet: Methenamine Hippurate USP. Retrieved from [Link]

  • ChemBK. (2024). N-Methyl-1-[2-(1-Methylethyl)-1,3-Thiazol-4-Yl]Methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. Retrieved from [Link]

  • Gamfexine. (n.d.). CAS code list in candy or food. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015). Methanamine, N-methyl-: Human health tier II assessment. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Thiazoles database - synthesis, physical properties. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylthiazol-4-yl)MethanaMine. Retrieved from [Link]

  • PASL. (n.d.). 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. Retrieved from [Link]

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N-Methyl-1-(thiazol-2-yl)methanamine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of N-Methyl-1-(thiazol-2-yl)methanamine

Authored by: Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in modern drug discovery and agrochemical synthesis, valued for its role in constructing complex bioactive molecules.[1][2] The inherent reactivity of its secondary amine and the electronic nature of the thiazole ring, however, necessitate a thorough understanding of its chemical stability to ensure its integrity during storage and handling. This guide provides a detailed examination of the factors influencing the stability of this compound. We will dissect its structural liabilities, propose potential degradation pathways, and outline robust protocols for storage, handling, and experimental stability assessment based on established principles of pharmaceutical science.

Chemical Profile and Structural Analysis

This compound is characterized by a methylaminomethyl substituent at the C2 position of a thiazole ring. This structure presents two primary areas of chemical interest regarding stability: the nucleophilic secondary amine and the aromatic thiazole heterocycle.

Identifier Value Source
CAS Number 144163-68-8[3]
Molecular Formula C₅H₈N₂S[1][3]
Molecular Weight 128.20 g/mol [1][3]
Predicted Boiling Point 181.4±23.0 °C[1]
Predicted Density 1.126±0.06 g/cm³[1]
The Thiazole Ring: An Aromatic Core

The thiazole ring is an aromatic heterocycle, analogous to benzene, which confers significant stability.[4] Its pi-electron delocalization makes it resistant to simple oxidation or reduction under standard conditions.[5] However, its reactivity is not uniform:

  • Protonation: The nitrogen atom at position 3 (N3) is the most basic site and can be readily protonated.[5]

  • C2 Position: The carbon atom situated between the nitrogen and sulfur (C2) is electron-deficient. This makes the proton attached to it relatively acidic and susceptible to deprotonation by strong bases.[4] This position is also a potential site for nucleophilic attack, although this typically requires ring activation.[5]

  • Electrophilic Substitution: The C5 position is the most electron-rich and is the preferred site for electrophilic substitution.[5]

For the purposes of stability, the thiazole ring itself is robust, but its electronic influence on the side chain is critical.

The Secondary Amine: A Locus of Reactivity

The N-methylmethanamine side chain is the primary source of instability. Secondary amines are well-known to be susceptible to several degradation mechanisms:

  • Oxidation: Amines can be oxidized by atmospheric oxygen, a process often catalyzed by light or trace metal ions. This can lead to the formation of a complex mixture of products, including imines, enamines, and ultimately, cleavage products.

  • Hygroscopicity: Amines are often hygroscopic, readily absorbing moisture from the air.[6] The presence of water can facilitate hydrolytic degradation pathways or act as a medium for other reactants.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO₂ to form carbamates.[7] While this is often a reversible process, it can lead to the appearance of impurities over time.

  • N-Nitrosation: A critical and often overlooked degradation pathway for secondary amines is the reaction with nitrosating agents (e.g., nitrous acid, derived from atmospheric NOx or nitrite contaminants) to form N-nitrosamines.[8] This is of particular concern in pharmaceutical development due to the high toxicity of nitrosamine impurities.

Potential Degradation Pathways

Based on the structural analysis, several degradation pathways can be hypothesized. A comprehensive stability program must be designed to detect and quantify impurities arising from these routes.

cluster_main This compound cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidative Degradation (e.g., Imine formation, N-Oxide) Parent->Oxidation O2, light, metal ions Nitrosation N-Nitrosation (N-Nitroso derivative) Parent->Nitrosation Nitrosating agents (e.g., HONO, NOx) Carbamate Reaction with CO2 (Carbamate Adduct) Parent->Carbamate Atmospheric CO2 Photodegradation Photolytic Cleavage (e.g., Side-chain cleavage) Parent->Photodegradation UV/Vis Light

Caption: Hypothesized degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, strict adherence to validated storage and handling procedures is paramount. The following recommendations are synthesized from supplier datasheets and general chemical best practices for amines.[3][6][9]

Parameter Condition Rationale
Temperature 2-8°CReduces the rate of all chemical degradation reactions and minimizes volatility.[3][10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[3][11]
Light Amber/Opaque ContainerProtects the compound from light-induced (photolytic) degradation.[1][3]
Container Tightly-Sealed, Compatible Material (e.g., Borosilicate Glass)Prevents ingress of air and moisture.[9] Glass is preferred to avoid potential leaching or reaction with plastic containers.
Handling In a well-ventilated area or fume hood.Minimizes exposure to atmospheric contaminants (moisture, CO₂, NOx).[9]
Personal Protective Equipment Wear suitable protective clothing, gloves, and eye/face protection.Ensures operator safety from a compound that can cause skin and eye irritation.[9][12]

Framework for Experimental Stability Assessment

A definitive understanding of a compound's stability profile can only be achieved through empirical testing. The protocols below are based on the International Council for Harmonisation (ICH) guidelines, which represent the global standard in the pharmaceutical industry.[13][14][15]

G cluster_workflow Stability Testing Workflow start Obtain Compound Batches forced_degradation Forced Degradation Study (Stress Testing) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev long_term Long-Term & Accelerated Stability Studies method_dev->long_term analysis Analyze Samples at Time Points long_term->analysis report Evaluate Data, Determine Shelf-Life & Storage analysis->report

Caption: A typical experimental workflow for assessing chemical stability.

Step 1: Forced Degradation (Stress Testing) Protocol

The objective is to intentionally degrade the sample to identify likely degradation products and validate the analytical method's ability to resolve them from the parent compound.

  • Preparation: Prepare five separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one sample, add 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: To a second sample, add 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: To a third sample, add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Store a fourth sample (solid or in solution) in an oven at a high temperature (e.g., 80°C) for 7 days.

  • Photostability: Expose the fifth sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent peak.

Step 2: Long-Term and Accelerated Stability Protocol

This study simulates the effect of storage over time to establish a re-test period or shelf life.

  • Batch Selection: Use at least three representative batches of the compound.[13]

  • Packaging: Store the compound in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).

  • Storage Conditions: Place the batches into controlled environmental chambers set to the following conditions as per ICH guidelines[14][15]:

    • Long-Term: 5°C ± 3°C (refrigerated) and/or 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating method.

Illustrative Data Presentation

The following tables represent hypothetical data from the described stability studies to illustrate how results should be structured for clear interpretation.

Table 1: Example Forced Degradation Results

Stress Condition % Assay of Parent Compound % Total Impurities Major Degradant Peak (Retention Time)
Control (T=0)99.8%0.2%N/A
0.1 M HCl, 60°C98.5%1.5%4.5 min
0.1 M NaOH, 60°C94.2%5.8%5.1 min, 6.2 min
3% H₂O₂, RT85.1%14.9%7.8 min (likely N-oxide)
80°C Heat97.9%2.1%5.1 min
Photostability (ICH Q1B)96.5%3.5%8.2 min

Table 2: Example 12-Month Accelerated Stability Data (40°C/75%RH)

Time Point Appearance Assay (%) Impurity A (%) Impurity B (%) Total Impurities (%)
0 MonthsWhite to off-white solid99.8<0.05<0.050.15
3 MonthsOff-white solid99.10.210.080.45
6 MonthsPale yellow solid98.40.450.150.88

Conclusion

This compound is a fundamentally stable molecule due to its aromatic thiazole core. However, its secondary amine functionality presents a significant liability, making it susceptible to oxidative degradation, N-nitrosation, and reaction with atmospheric components. The integrity of this valuable reagent is contingent upon strict adherence to proper storage conditions, specifically refrigeration (2-8°C) under an inert atmosphere and protected from light. For applications in regulated environments such as pharmaceutical development, a comprehensive experimental stability program, guided by ICH principles, is not merely recommended but essential for defining its shelf life and ensuring the quality and safety of the final product.

References

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  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Britannica. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ResearchGate. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

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  • European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-1-(thiazol-2-yl)methanamine, a crucial heterocyclic building block in medicinal and agricultural chemistry. The thiazole moiety is a key pharmacophore found in a variety of therapeutic agents, contributing to antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This protocol details a robust and efficient method for the target compound's synthesis via one-pot reductive amination, a cornerstone reaction in modern synthetic chemistry.[3] We offer in-depth mechanistic insights, a step-by-step experimental procedure, and critical process considerations to ensure reproducibility and high yield for researchers in drug discovery and chemical development.

Introduction and Scientific Rationale

This compound (CAS No. 144163-68-8) is a secondary amine featuring a thiazole heterocycle.[4] This structural motif is of significant interest due to its prevalence in a wide array of biologically active compounds.[2][5][6][7] Its utility as a synthetic intermediate allows for the construction of more complex molecules with potential therapeutic applications.[1]

The chosen synthetic strategy is reductive amination . This method is favored for its efficiency, operational simplicity, and high chemoselectivity, often proceeding in a single reaction vessel ("one-pot").[8][9] The process involves the reaction of a carbonyl compound, in this case, 2-Thiazolecarboxaldehyde, with a primary amine (methylamine) to form an intermediate imine. This imine is not isolated but is reduced in situ by a mild reducing agent to yield the desired secondary amine.[8][10] This approach circumvents the challenges associated with direct N-alkylation of amines, which can often lead to over-alkylation and a mixture of products.[11]

Causality of Experimental Design: The protocol is designed around the reaction of 2-thiazolecarboxaldehyde and methylamine, followed by reduction with sodium borohydride (NaBH₄).

  • Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde. Subsequent acid-catalyzed dehydration forms the C=N double bond of the imine intermediate.[8][10] The equilibrium of this step is driven forward by the subsequent, irreversible reduction.

  • Imine Reduction: Sodium borohydride is selected as the reducing agent. It is a cost-effective and relatively safe hydride donor that is highly effective for the reduction of imines to amines.[12][13] While other specialized reagents like sodium triacetoxyborohydride (STAB) can offer greater selectivity for imines in the presence of aldehydes, this protocol separates the steps temporally: imine formation is allowed to proceed before the reducing agent is introduced, making the less toxic and more economical NaBH₄ an excellent choice.[8][11]

Reaction Scheme and Mechanism

The overall transformation proceeds as follows:

Caption: Overall synthesis of the target compound.

The reaction proceeds via a two-step mechanism within a single pot: nucleophilic addition to form a hemiaminal, which dehydrates to an imine, followed by hydride reduction.

G Reactants 2-Thiazolecarboxaldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (C=N bond) Hemiaminal->Imine Dehydration (-H₂O) Product This compound (Final Product) Imine->Product Reduction (NaBH₄)

Caption: Mechanistic pathway of reductive amination.

Experimental Protocol

Materials and Reagents

Ensure all reagents are of appropriate purity (≥97%) and solvents are anhydrous where specified.

Reagent/MaterialCAS No.Molecular FormulaMW ( g/mol )Role / Properties
2-Thiazolecarboxaldehyde10200-59-6C₄H₃NOS113.14Starting Material
Methylamine (40% in H₂O)74-89-5CH₅N31.06Nitrogen Source
Sodium Borohydride16940-66-2NaBH₄37.83Reducing Agent
Methanol (MeOH)67-56-1CH₄O32.04Reaction Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Basifying Agent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Deionized Water7732-18-5H₂O18.02Workup
Brine (sat. NaCl)7647-14-5NaCl58.44Workup
Step-by-Step Synthesis Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium borohydride reacts with protic solvents and acidic conditions to release flammable hydrogen gas.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-thiazolecarboxaldehyde (5.65 g, 50.0 mmol, 1.0 eq.).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Imine Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add a 40% aqueous solution of methylamine (6.6 mL, 75.0 mmol, 1.5 eq.) dropwise over 10 minutes. A slight exotherm may be observed.

  • Reaction Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of the imine intermediate.

  • Reduction: Cool the reaction mixture back down to 0 °C in an ice-water bath. Carefully add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq.) portion-wise over 20-30 minutes. Caution: Vigorous gas evolution (H₂) and foaming will occur. Maintain slow addition to control the reaction rate.

  • Completion: After the addition of NaBH₄ is complete, remove the ice bath and let the reaction stir at room temperature for an additional 4 hours or until completion, as monitored by Thin-Layer Chromatography (TLC).

  • Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding deionized water (50 mL) at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Basification and Extraction: Adjust the pH of the remaining aqueous solution to >12 by adding 2M sodium hydroxide solution. Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product as a clear oil.

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound via reductive amination. By carefully explaining the rationale behind the chosen methodology and providing a detailed, step-by-step guide, this document serves as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. The described method is scalable, uses readily available reagents, and follows established principles of organic synthesis to deliver the target compound in good yield and purity.

References

  • Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

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  • PubMed. (2019, May 13). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • Current Computer-Aided Drug Design. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-1-(thiazol-2-yl)methanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminothiazole. The 2-aminothiazole scaffold is a privileged structure found in a wide array of pharmaceuticals, and functionalization at the 2-position is a key strategy for modulating biological activity.[1][2] This protocol details a robust, two-step synthetic strategy involving the conversion of 2-aminothiazole to an aldehyde intermediate, followed by a highly efficient reductive amination. This guide is designed to be a self-validating system, incorporating in-depth mechanistic explanations, detailed step-by-step protocols, methods for purification and characterization, and critical safety information to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, where the thiazole moiety often plays a crucial role in receptor binding and the overall pharmacological profile.[3] The direct functionalization of the C-2 position starting from 2-aminothiazole presents a synthetic challenge due to the electronic nature of the heterocyclic amine.

A direct, single-step conversion is not feasible. Therefore, a more strategic, multi-step approach is required. The chosen synthetic pathway is designed for reliability and scalability, proceeding through a key intermediate, 2-thiazolecarboxaldehyde .

The overall strategy is as follows:

  • Step 1: Conversion of 2-Aminothiazole to 2-Thiazolecarboxaldehyde. This transformation is the critical step, converting the amino group into a versatile aldehyde functionality. While several methods exist, a common and effective route involves a Sandmeyer-type reaction to replace the amine with a halogen, followed by formylation.

  • Step 2: Reductive Amination. The synthesized 2-thiazolecarboxaldehyde is then reacted with methylamine. An imine intermediate is formed in situ and subsequently reduced to yield the target secondary amine, this compound. This method is one of the most widely utilized reactions in medicinal chemistry for its efficiency and control in forming carbon-nitrogen bonds.[4]

Synthetic_Workflow Start 2-Aminothiazole Intermediate 2-Thiazolecarboxaldehyde Start->Intermediate  Step 1:  Sandmeyer Reaction  & Formylation Product This compound Intermediate->Product  Step 2:  Reductive Amination  (Methylamine, Reducing Agent)

Caption: High-level workflow for the synthesis.

Mechanistic Insights: The Reductive Amination Pathway

The cornerstone of the second step is the reductive amination process. This reaction proceeds in two distinct mechanistic stages:

  • Imine/Iminium Ion Formation: The carbonyl group of 2-thiazolecarboxaldehyde reacts with the primary amine (methylamine) to form a carbinolamine intermediate. This intermediate then dehydrates, often catalyzed by a weak acid, to form a Schiff base, known as an imine. In the presence of acid, the imine nitrogen is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[5] These reagents are specifically chosen because they are not reactive enough to reduce the starting aldehyde but are highly effective at reducing the protonated iminium intermediate. This selectivity prevents the wasteful formation of 2-thiazolemethanol.[6]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Aldehyde 2-Thiazole- carboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + CH₃NH₂ - H₂O Amine Methylamine (CH₃NH₂) Amine->Iminium Product Final Product Iminium->Product Hydride Transfer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of the reductive amination step.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )FormKey Hazards
2-Aminothiazole96-50-4100.14SolidHarmful if swallowed, Eye Irritant
2-Thiazolecarboxaldehyde10200-59-6113.14LiquidCombustible liquid
Methylamine (40% in H₂O)74-89-531.06SolutionFlammable, Corrosive, Toxic
Sodium Triacetoxyborohydride56553-60-7211.94SolidWater-reactive, Irritant
Dichloromethane (DCM)75-09-284.93LiquidCarcinogen, Irritant
Methanol (MeOH)67-56-132.04LiquidFlammable, Toxic
Acetic Acid (Glacial)64-19-760.05LiquidCorrosive, Flammable
Protocol 1: Synthesis of 2-Thiazolecarboxaldehyde

(Note: This step requires handling of potentially hazardous reagents and intermediates. The synthesis of 2-thiazolecarboxaldehyde from 2-aminothiazole is a non-trivial transformation. For laboratories not equipped for Sandmeyer-type reactions, it is strongly recommended to purchase 2-thiazolecarboxaldehyde commercially[7]. The following is a representative procedure based on established organometallic methods following the conversion of the amine to a halide.)

  • Preparation: A 2-bromothiazole precursor is typically synthesized from 2-aminothiazole via a Sandmeyer reaction.

  • Lithiation: To a solution of 2-bromothiazole (1.0 eq) in anhydrous THF cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 2-thiazolecarboxaldehyde as a liquid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-thiazolecarboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) (approx. 0.2 M concentration).

  • Amine Addition: Add methylamine (40% solution in water, 1.2 eq) to the stirred solution. If desired, a few drops of glacial acetic acid can be added to catalyze imine formation.[6] Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in DCM. Slowly add the imine-containing reaction mixture to this suspension at room temperature. Alternative: Cool the initial reaction mixture to 0 °C and add the NaBH(OAc)₃ portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC until the starting aldehyde/imine is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of DCM/MeOH, often with a small amount of triethylamine to prevent the product from streaking on the column) to afford pure this compound.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 95:5 DCM/MeOH with 0.5% Triethylamine.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic signals for the thiazole ring protons, the methylene (-CH₂-) bridge, and the N-methyl (-CH₃) group.

    • ¹³C NMR: Expect signals corresponding to the carbons of the thiazole ring and the aliphatic side chain.

    • Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should correspond to the calculated mass of the product (C₅H₈N₂S, M.W. = 128.19).

References

  • Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Der Pharma Chemica. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

  • Molbase. EXAMPLE 11--Preparation of N-(thiazol-4-yl)methyl-2-ethyl-6-methylaniline. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed Central (PMC). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • IntechOpen. N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • YouTube. Reductive Amination. (2023-03-16). [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me₂SiHCl. (2025-10-17). [Link]

  • PubMed Central (PMC). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • PubMed. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(iii) complexes. (2019-04-09). [Link]

  • Royal Society of Chemistry. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

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High-Fidelity Purification of N-Methyl-1-(thiazol-2-yl)methanamine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

N-Methyl-1-(thiazol-2-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a range of pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as residual starting materials or synthetic by-products can lead to impurity cascades in multi-step syntheses, compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We delve into the rationale behind methodological choices, addressing the specific challenges posed by polar secondary amines, and present a self-validating workflow to ensure the highest purity of the final product.

The Chromatographic Principle: Managing a Polar Amine

The purification strategy is predicated on normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their polarity, with the elution driven by a less polar mobile phase.[3][4]

The Analyte: this compound

The target molecule possesses several key structural features that dictate its chromatographic behavior:

  • A Basic Secondary Amine: This group is highly polar and capable of strong hydrogen bonding.

  • A Thiazole Ring: This aromatic heterocycle contains nitrogen and sulfur atoms, contributing to the molecule's overall polarity.

The Challenge: Mitigating Strong Adsorption on Silica Gel

Silica gel's surface is populated by silanol groups (Si-OH), which are weakly acidic.[3] Basic compounds, such as amines, can interact very strongly with these acidic sites via acid-base interactions, in addition to standard polar interactions. This often leads to several undesirable outcomes:

  • Irreversible Adsorption: The compound fails to elute from the column.

  • Significant Peak Tailing: The compound elutes very slowly and over a large volume of solvent, resulting in poor separation and low concentration in the collected fractions.

The Solution: To ensure a clean and efficient separation, the mobile phase must be modified to suppress the deleterious interactions between the basic amine and the acidic silica. This is achieved by adding a small quantity of a competitive base, such as triethylamine (TEA) or ammonium hydroxide.[5][6] This additive neutralizes the most active silanol sites, allowing the target amine to elute symmetrically and efficiently. For this protocol, we will utilize a 1% triethylamine (v/v) modification in the polar component of our mobile phase.

Phase 1: Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and inexpensive TLC analysis is essential to determine the optimal solvent system. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound, ensuring good separation from impurities.[3]

Protocol: TLC Analysis
  • Prepare TLC Chambers: Line two small beakers with filter paper and add two different solvent systems for evaluation (see Table 1). Cover with watch glasses and allow the atmosphere to saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize under a UV lamp at 254 nm. The thiazole ring is a UV chromophore and should appear as a dark spot.[7] Circle any visible spots.

    • For further visualization, dip the plate into a potassium permanganate (KMnO₄) stain. This stain develops yellow-brown spots against a purple background for most oxidizable organic compounds.[8] Gently heat with a heat gun to accelerate development.

Data: Initial TLC Solvent System Screening
System IDMobile Phase Composition (v/v/v)Target RfObservations
SYS-A 95:5 Dichloromethane / Methanol~0.1Compound moves slightly off the baseline but shows some tailing.
SYS-B 95:5:1 Dichloromethane / Methanol / Triethylamine~0.35 Optimal. Spot is compact and well-defined. Clear separation from a less polar spot (Rf ~0.6) and baseline impurities.

Phase 2: Preparative Purification via Flash Column Chromatography

This protocol is designed for the purification of approximately 1.0 gram of crude material. The amount of silica gel should be 30-50 times the weight of the crude product for a moderately difficult separation.[3]

Workflow for Preparative Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing crude Crude Product (~1g) slurry Prepare Silica Slurry (40g Silica in Hexane) crude->slurry pack Pack Column slurry->pack load Load Sample (Dry Loading) pack->load elute Elute with Gradient Solvent (See Table 2) load->elute collect Collect Fractions (~20 mL each) elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor pool Pool Pure Fractions tlc_monitor->pool evap Evaporate Solvent (Rotary Evaporator) pool->evap analyze Analyze Final Product (NMR, LC-MS) evap->analyze

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC Grade)

  • Triethylamine (TEA)

  • Glass column (e.g., 40 mm diameter)

  • Fraction collection tubes

  • TLC plates, chamber, and visualization reagents

Protocol Steps:

  • Mobile Phase Preparation:

    • Solvent A: Hexane.

    • Solvent B: 90:10:1 (v/v/v) Ethyl Acetate / Methanol / Triethylamine.

    • Expertise Note: Preparing a stock solution of the polar modifier (Solvent B) ensures a consistent gradient and reproducible results.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a 1 cm layer of sand.

    • In a beaker, prepare a slurry of 40 g of silica gel in ~150 mL of Hexane.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent. Add more hexane as needed to ensure the silica bed is never allowed to run dry.

    • Once the bed is stable, add another 1 cm layer of sand on top. Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve ~1.0 g of the crude product in a minimal amount of dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add Solvent A (Hexane) to fill the column.

    • Begin elution using a gradient solvent system as detailed in Table 2. Apply gentle pressure (flash chromatography) to achieve a flow rate of approximately 5-10 cm/minute.

    • Collect fractions of ~20 mL in numbered test tubes.

Data: Recommended Elution Gradient
Step% Solvent A (Hexane)% Solvent B (EtOAc/MeOH/TEA)Volume (Column Volumes)Purpose
1100%0%2Elute very non-polar impurities.
280%20%4Elute impurities of intermediate polarity.
360%40%6Elute the target compound.
40%100%2Elute highly polar baseline impurities.
  • Fraction Monitoring & Pooling (Self-Validation):

    • Spot every second or third fraction onto a TLC plate.

    • Develop the TLC plate using the SYS-B solvent system (95:5:1 DCM/MeOH/TEA).

    • Visualize under UV light and with a KMnO₄ stain.

    • Validation Point: Identify all fractions containing only the spot corresponding to the pure product (Rf ~0.35). These fractions can be confidently combined. Fractions containing mixtures should be set aside for potential re-purification.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal and Final Analysis:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum for at least one hour to remove residual solvents like triethylamine.

    • Determine the final mass and calculate the yield.

    • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Compound streaks / tails on TLC Insufficient triethylamine; acidic impurities in the crude mix.Ensure 1% TEA is present in the polar component of the mobile phase.
No compounds eluting Mobile phase is not polar enough.Increase the percentage of Solvent B in the gradient more rapidly.
Poor separation (overlapping spots) Column was overloaded; gradient is too steep; improper packing.Reduce the amount of crude material loaded. Use a shallower gradient. Ensure the column is packed uniformly without cracks.
Cracked silica bed Column ran dry during packing or loading.The run must be restarted. Always keep the silica bed solvent-covered.

Conclusion

This application note provides a robust and reproducible methodology for the purification of this compound. By understanding the chemical nature of the target amine and proactively addressing the challenge of silica gel interaction through mobile phase modification, researchers can achieve high purity and yield. The integrated use of TLC for both method development and in-process monitoring serves as a critical self-validation step, ensuring the integrity of the final isolated compound for subsequent use in pharmaceutical and chemical research.

References

  • Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography. Analytica Chimica Acta.
  • Column chromatography. University of Colorado Boulder, Department of Chemistry.
  • Column chromatography. Columbia University, Department of Chemistry.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH).
  • Separation of N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. ResearchGate.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. National Institutes of Health (NIH).
  • SUPPORTING INFORMATION. University of Texas at Austin.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • This compound. MySkinRecipes.
  • 144163-68-8|this compound. BLDpharm.
  • Click preparation of triazole-bridged teicoplanin-bound chiral stationary phases for efficient separating amino acid enantiomers. PubMed.
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  • CAS 1060817-72-2 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. BOC Sciences.
  • Methyl-(2-methyl-thiazol-4-ylmethyl)amine. Chem-Impex.
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  • Supporting Information. Angewandte Chemie.
  • Stains for Developing TLC Plates. University of California, Los Angeles, Department of Chemistry and Biochemistry.

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Application Note: Structural Elucidation of N-Methyl-1-(thiazol-2-yl)methanamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical analysis for the structural characterization of N-Methyl-1-(thiazol-2-yl)methanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology for sample preparation, followed by an in-depth prediction and interpretation of the ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for the verification of heterocyclic compounds. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure both accuracy and reproducibility.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a thiazole ring, a key pharmacophore in numerous biologically active molecules.[1] The thiazole moiety is present in a variety of pharmaceutical agents, valued for its diverse chemical and pharmacological properties.[1][2] Its derivatives are explored for applications ranging from anticonvulsants to antimicrobial and antitumor agents.[1] Given its role as a potential building block in pharmaceutical and agrochemical research, unambiguous structural confirmation is paramount.[3]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note outlines the optimized procedures for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this compound, ensuring reliable characterization.

Experimental Methodology

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[4] The following protocol is designed to produce a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by causing line broadening and interfering with the spectrometer's lock and shim systems.[5]

Protocol 2.1: NMR Sample Preparation
  • Material Weighing: For a standard 5 mm NMR tube, accurately weigh 5-25 mg of this compound for ¹H NMR analysis.[4][6] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6] Perform this in a clean, dry vial.

    • Rationale: This concentration range provides an excellent signal-to-noise ratio for ¹H spectra within a few minutes of acquisition time while avoiding viscosity issues that can broaden lineshapes.[7] The higher concentration for ¹³C NMR is necessary to obtain a good signal in a reasonable timeframe (e.g., 20-60 minutes).[6]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent to the vial.[5] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Gently vortex or sonicate the vial to ensure complete dissolution.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[4][6]

  • Filtration and Transfer: To remove any undissolved particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[4][7] Solid particles can severely degrade the magnetic field homogeneity, resulting in poor spectral resolution.[4]

    • Rationale: Filtering is a critical step. Particulate matter in the sample will lead to broadened spectral lines and poor shimming performance, which cannot be corrected post-acquisition.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound name and solvent.[8] Wipe the exterior of the tube, particularly the lower 10 cm, with a lint-free tissue before inserting it into the spectrometer.[7]

Protocol 2.2: NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

Predicted NMR Spectra and Interpretation

The following analysis is based on established chemical shift principles and data from analogous structures containing thiazole, methylene, and N-methyl functional groups.

workflow cluster_1D 1D NMR cluster_2D 2D NMR for Validation Proton ¹H NMR (Signal Integration & Multiplicity) COSY COSY (¹H-¹H Correlation) Proton->COSY Carbon ¹³C NMR (Carbon Count) HSQC HSQC (¹H-¹³C Direct Correlation) Carbon->HSQC COSY->HSQC Confirm H-H coupling HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assign C to H Final Unambiguous Structure HMBC->Final Confirm Connectivity

Caption: Self-validating workflow for structural confirmation using 2D NMR.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-5 on the thiazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal directly to its attached carbon (H-4 to C-4, H-5 to C-5, -CH₂- protons to the -CH₂- carbon, and -CH₃ protons to the -CH₃ carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Would provide definitive long-range connectivity. Key expected correlations include:

    • -CH₂- protons to C-2 of the thiazole ring.

    • -CH₂- protons to the -CH₃ carbon.

    • -CH₃ protons to the -CH₂- carbon.

    • H-4 proton to C-2 and C-5.

Conclusion

This application note provides a robust framework for the NMR-based analysis of this compound. By following the detailed protocols for sample preparation and leveraging the predictive spectral data, researchers can confidently confirm the identity and purity of their synthesized compound. For absolute structural proof, the implementation of the described 2D NMR workflow is strongly recommended.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Oxford, Chemistry Department. How to Prepare Samples for NMR. [Link]

  • Georgia Institute of Technology, NMR Center. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Kolehmainen, E., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

  • Royal Society of Chemistry. Supplementary Information d4ob01725k1.pdf. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

  • Sharma, V. P. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • ResearchGate. The ¹H-NMR chemical shifts of some prepared imidazothiazoles derivatives. [Link]

  • Wiley SpectraBase. Thiazole ¹H NMR Spectrum. [Link]

  • Wiley SpectraBase. Thiazole ¹³C NMR Spectrum. [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations. [Link]

  • Chem-Impex International. Methyl-(2-methyl-thiazol-4-ylmethyl)amine. [Link]

  • Subramanian, P., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society.
  • Al-Said, M. A., et al. (2011). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Shaibah, H., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

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Application Note: Quantitative Analysis of N-Methyl-1-(thiazol-2-yl)methanamine in Research Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-Methyl-1-(thiazol-2-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic amine containing a thiazole ring, a structural motif of interest in pharmaceutical and agrochemical research. The described method provides a robust workflow for the analysis of this compound in complex matrices, which is crucial for researchers in drug discovery, metabolism, and safety assessment. The protocol covers sample preparation, optimized LC-MS/MS conditions, and data analysis, and includes a predicted fragmentation pathway to aid in method development and troubleshooting.

Introduction

This compound is a small molecule of interest due to the prevalence of the thiazole ring in a wide range of biologically active compounds. Thiazole derivatives are known for their diverse pharmacological activities, and as such, sensitive analytical methods are required for their characterization and quantification in various stages of research and development.[1] Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of small molecules in complex mixtures.[2][3][4]

This guide provides a comprehensive framework for the analysis of this compound. The methodologies are based on established principles of small molecule analysis and data from structurally related compounds. The provided protocols are intended as a starting point and may require further optimization for specific sample matrices.

Experimental

Materials and Reagents
  • This compound reference standard (CAS: 144163-68-8)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended for precise quantification. If a specific labeled standard is unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used, such as (2-Methylthiazol-4-yl)methanamine (CAS: 103694-26-4)[6] or a related deuterated compound.

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample cleanup.[7]

Sample Preparation

Effective sample preparation is critical to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest.[2][7] The choice of method depends on the sample matrix (e.g., plasma, urine, tissue homogenate).

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 500 µL of plasma sample, add the internal standard. Acidify the sample with 500 µL of 4% formic acid in water and vortex. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended for this analysis.

Table 1: Proposed LC-MS/MS Parameters

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in Positive Mode
Ion Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi)
Data Acquisition Mode Multiple Reaction Monitoring (MRM)
Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LC UHPLC Separation Evap_Recon->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Results and Discussion

Predicted Mass Spectra and Fragmentation

The molecular formula of this compound is C5H8N2S, with a monoisotopic mass of approximately 128.04 Da.[6] In positive ion electrospray ionization, the protonated molecule [M+H]+ is expected to be the precursor ion, with an m/z of 129.05.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion will induce fragmentation, providing structural information and selective transitions for MRM analysis. Based on the fragmentation of similar thiazole-containing compounds, the following fragmentation pathway is proposed.[8][9][10]

Table 2: Predicted MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment
This compound129.05100.03Loss of the methylamino group (-CH2NHCH3)
This compound129.0585.01Cleavage of the thiazole ring
Internal Standard (example)VariesVariesTo be determined based on the selected standard
Predicted Fragmentation Pathway

The primary fragmentation is expected to occur at the bond between the thiazole ring and the methylaminomethyl side chain, as this is a likely site of charge localization and bond cleavage.

G cluster_precursor cluster_fragments Precursor [M+H]+ m/z 129.05 Fragment1 Fragment 1 m/z 100.03 Precursor->Fragment1 Loss of -CH2NHCH3 Fragment2 Fragment 2 m/z 85.01 Precursor->Fragment2 Ring Cleavage

Caption: Predicted fragmentation pathway for protonated this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The proposed LC-MS/MS method, including sample preparation and predicted fragmentation patterns, offers a robust starting point for researchers requiring sensitive and selective quantification of this compound. The provided workflow and theoretical framework are designed to be adaptable to various research needs and instrumentation, facilitating the reliable analysis of this and other related small molecules.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • Chen, Q., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. In Wikipedia. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. [Link]

  • Adhikari, S., et al. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 257, 116794. [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. [Link]

  • Potkin, V. I., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 36(7), 812-817. [Link]

  • PubChem. (n.d.). (2-Methylthiazol-4-yl)MethanaMine. [Link]

  • Adhikari, S., et al. (2025). Trace-Level Quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • PubChemLite. (n.d.). (2-methyl-1,3-thiazol-5-yl)methanamine. [Link]

  • Krayushkin, M. M., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry, 59(7), 1136-1143. [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44(10), 2143-2148. [Link]

  • Chen, Y.-C., et al. (2021). Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 32(12), 2649-2656. [Link]

  • Althagafi, I., et al. (2020). Fragmentation pattern for N‐(4‐(4‐methoxyphenyl)thiazol‐2‐yl)‐3‐oxobutanamide (5b, H‐MTOB). ResearchGate. [Link]

  • Kumar, N., et al. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 14(32), 3071-3078. [Link]

  • Lin, C.-H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 217-228. [Link]

  • Krayushkin, M. M., et al. (2010). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

  • Gong, X., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers in Chemistry, 11, 1282124. [Link]

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1516. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl-1-(thiazol-2-yl)methanamine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity determination, stability testing, and quality control. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

This compound is a heterocyclic amine containing a thiazole moiety, a structural motif present in numerous pharmaceutical compounds. As an intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate quantification is critical for ensuring the safety and efficacy of the final drug product. The presence of a basic secondary amine and a polar thiazole ring presents unique challenges for chromatographic separation, necessitating a well-developed and validated analytical method.

This document provides a comprehensive guide to a stability-indicating HPLC method, capable of separating this compound from its potential degradation products. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Molecular Formula C₅H₈N₂S[3]
Molecular Weight 128.20 g/mol [3]
Predicted Boiling Point 181.4±23.0 °C[3]
Predicted Density 1.126±0.06 g/cm³[3]
Structure -

The structure reveals a primary amine and a thiazole ring, indicating its polar and basic nature. This suggests that a reversed-phase method will require careful control of mobile phase pH to ensure consistent retention and good peak shape.

Chromatographic Method and Rationale

Instrumentation and Consumables
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is a common starting point for reversed-phase HPLC.[4] For this polar amine, a column with high aqueous stability is recommended to prevent phase collapse in highly aqueous mobile phases. A suitable choice would be an Agilent ZORBAX SB-Aq (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Purified Water (18.2 MΩ·cm).

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides good retention for moderately polar compounds. The chosen column is designed for use with highly aqueous mobile phases, preventing ligand collapse.[5]
Mobile Phase 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with Orthophosphoric Acid) : Acetonitrile (85:15, v/v)The buffer controls the pH to ensure consistent ionization of the analyte.[4] A pH of 6.5 is chosen to be at least one pH unit away from the pKa of the amine to ensure it is protonated, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nmThe thiazole ring provides UV absorbance. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient time to elute the main peak and any potential early-eluting impurities.

Protocols

Standard and Sample Preparation

4.1.1. Buffer and Mobile Phase Preparation

  • Buffer Preparation (20mM Potassium Dihydrogen Phosphate, pH 6.5):

    • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve in 1 L of purified water.

    • Adjust the pH to 6.5 using dilute Orthophosphoric Acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and Acetonitrile in a ratio of 85:15 (v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

4.1.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.

4.1.3. Sample Solution Preparation

  • Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

The overall analytical process is depicted in the following workflow diagram.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Preparation injection Inject Standard & Sample prep_std->injection prep_sample Sample Preparation prep_sample->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Integration & Identification chromatography->peak_integration quantification Quantification & Reporting peak_integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][8] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10][11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

After degradation, the samples are diluted with mobile phase to the target concentration and analyzed. The chromatograms of the stressed samples are compared to that of an unstressed standard to evaluate for interfering peaks. The method is considered specific if the main peak is well-resolved from all degradation product peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12][13]

Protocol:

  • Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value.[12] It is typically assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[1][12]

Protocol:

  • Repeatability: Analyze six replicate injections of the 100% standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD for the combined data should be ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time and analyze the standard solution:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Organic phase composition (± 2%) The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Method Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Interrelationship of HPLC method validation parameters as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The method has been validated according to ICH guidelines and its stability-indicating nature has been confirmed through forced degradation studies. This method is suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-1,3-thiazol-2-amine. PubChem. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Singh, R., & Rehman, Z. U. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 996-1000. [Link]

  • ResearchGate. (2019). Recent analytical method developed by RP-HPLC. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed Central. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubChem. (n.d.). amine. [Link]

  • ResearchGate. (2016). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ResearchGate. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. [Link]

Sources

Topic: A Strategic Workflow for Characterizing the In Vitro Activity of N-Methyl-1-(thiazol-2-yl)methanamine and Related Novel Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed methodological framework for the in vitro characterization of N-Methyl-1-(thiazol-2-yl)methanamine, a novel compound with potential bioactivity. Given the absence of established target data for this specific molecule, we present a tiered, hypothesis-driven approach that is broadly applicable to the initial characterization of new chemical entities. The workflow begins with target class identification through competitive binding assays, proceeds to functional validation of receptor modulation, and concludes with downstream signaling analysis. We provide detailed, field-tested protocols for a radioligand binding assay to determine target affinity (Kᵢ) and a functional cAMP assay to elucidate the mechanism of action (agonist vs. antagonist) at a representative G-protein coupled receptor (GPCR). This guide is designed to provide researchers with the scientific rationale and practical steps required to move from an unknown compound to a well-characterized lead.

Introduction: The Scientific Rationale for a Tiered Assay Strategy

This compound contains a thiazole ring, a heterocyclic scaffold present in numerous FDA-approved drugs and bioactive molecules, known to interact with a wide range of biological targets. When faced with a novel compound like this, a rigid, one-size-fits-all assay is inefficient. A more robust strategy involves a logical, tiered progression of experiments designed to answer fundamental questions sequentially:

  • Does the compound bind to a specific target?

  • If it binds, does it elicit a functional response?

  • What is the nature of that response (e.g., activation, inhibition)?

  • What is its potency and efficacy?

This application note will use the Dopamine D2 receptor (D2R), a well-characterized Gαi-coupled GPCR, as a representative target system to illustrate this workflow. The D2R is a critical target in neuropsychiatry, and its modulation can be robustly measured using established in vitro techniques. This approach provides a blueprint that can be adapted to other GPCRs or target classes as preliminary screening data becomes available.

Experimental Workflow: From Target Binding to Functional Activity

The proposed workflow is designed to maximize data output while conserving resources. It begins with the most direct and specific assay—target binding—before moving to more complex and resource-intensive functional assays.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream & Off-Target A Compound Synthesis & Quality Control (this compound) B Radioligand Binding Assay (Determine Affinity, Ki) A->B Test Compound C Functional cAMP Assay (Determine Potency, EC50/IC50) B->C Binding Confirmed D Mechanism of Action (Agonist vs. Antagonist Mode) C->D Analyze Dose-Response E Target Selectivity Profiling (e.g., CEREP Panel) D->E Confirmed Activity F Downstream Signaling (e.g., pERK, β-arrestin) D->F

Figure 1: A tiered experimental workflow for characterizing a novel compound.

Phase 1 Protocol: Radioligand Competition Binding Assay

Principle: This assay quantifies the ability of the test compound, this compound, to displace a known high-affinity radioligand from its target receptor (e.g., Dopamine D2R). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The key output is the Inhibitory Constant (Kᵢ), a measure of the compound's binding affinity.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor (e.g., PerkinElmer, MilliporeSigma).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride, high-affinity D2R antagonists.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled D2R antagonist like Haloperidol or Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with your microplate reader (e.g., Ultima Gold™).

  • Filtration System: 96-well glass fiber filter plates (e.g., Millipore GF/C) and a cell harvester or vacuum manifold.

  • Instrumentation: Microplate scintillation counter.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. A typical 11-point curve might range from 100 µM to 1 pM final assay concentration. Remember to keep the DMSO concentration constant across all wells (typically ≤0.5%).

  • Assay Plate Preparation: To each well of a 96-well polypropylene plate, add the following in order:

    • 25 µL of Assay Buffer (for Total Binding wells).

    • 25 µL of Non-specific Binding Control (for Non-specific Binding, NSB, wells).

    • 25 µL of the appropriate test compound dilution.

  • Radioligand Addition: Prepare the radioligand solution in assay buffer at a concentration equal to its Kₑ (dissociation constant), typically around 0.2-0.5 nM for [³H]-Spiperone. Add 25 µL of this solution to all wells.

  • Receptor Addition: Thaw the D2R-expressing cell membranes on ice. Dilute them in ice-cold assay buffer to a concentration that yields a robust signal-to-noise ratio (typically 5-15 µg of membrane protein per well). Add 50 µL of the membrane suspension to all wells. The final assay volume is 100 µL.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C, depending on the specific receptor kinetics) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration using a cell harvester onto the glass fiber filter plate. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven). Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 4 hours in the dark.

  • Data Acquisition: Measure the bound radioactivity in each well using a microplate scintillation counter, reported as Counts Per Minute (CPM).

Data Analysis and Interpretation:

The data is analyzed using non-linear regression in software like GraphPad Prism. The percentage of specific binding is calculated for each concentration of the test compound.

  • % Inhibition = ( (Total Binding CPM - Compound CPM) / (Total Binding CPM - NSB CPM) ) * 100

  • The IC₅₀ (the concentration of compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve.

  • The Kᵢ (Inhibitory Constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

      • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition of radioligand binding.75 nM
Radioligand [L] Concentration of [³H]-Spiperone used in the assay.0.3 nM
Radioligand Kₑ Dissociation constant of [³H]-Spiperone for D2R.0.25 nM
Calculated Kᵢ Binding affinity of this compound.34.7 nM

A low nanomolar Kᵢ suggests that this compound is a potent binder at the Dopamine D2 receptor. This result provides the critical validation needed to proceed to functional characterization.

Phase 2 Protocol: HTRF cAMP Functional Assay

Principle: Having confirmed binding, the next step is to determine function. The Dopamine D2 receptor is coupled to the Gαi inhibitory G-protein, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP to determine if the test compound acts as an agonist (mimics the endogenous ligand, dopamine, and decreases cAMP) or an antagonist (blocks the effect of dopamine). Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive detection technology well-suited for this purpose.

G cluster_pathway D2R Gαi Signaling Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates TestCmpd Test Compound TestCmpd->D2R Binds Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC

Application Note & Protocol: Evaluating the Cytotoxicity of N-Methyl-1-(thiazol-2-yl)methanamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2][3] This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of a novel thiazole-containing compound, N-Methyl-1-(thiazol-2-yl)methanamine, against a panel of human cancer cell lines. We present detailed, field-proven protocols for conducting cytotoxicity assays, data analysis, and interpretation of results, grounded in established scientific principles. The methodologies described herein are designed to be robust and reproducible, enabling researchers to generate high-quality data for early-stage drug discovery and development.

Scientific Rationale & Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[4][5] Heterocyclic compounds, particularly those containing a thiazole moiety, have garnered significant interest in oncology research due to their diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and cell cycle arresting effects.[1][5][6] Thiazole derivatives have been shown to target various cancer-related pathways and proteins, such as Aurora kinases and topoisomerase-II.[3][6]

This compound is a novel compound featuring the core thiazole structure. While direct cytotoxicity data for this specific molecule is not yet widely published, its structural similarity to other biologically active thiazole derivatives warrants a thorough investigation of its anticancer potential.[1][2][4][7] This application note outlines a systematic approach to evaluate its cytotoxicity across a panel of cancer cell lines, providing a foundational step in its preclinical assessment.

The primary objective of the described protocols is to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a critical metric representing the concentration of a compound required to inhibit 50% of a biological process, in this case, cancer cell growth or viability.[8] A lower IC50 value indicates greater potency.[7]

Experimental Design & Workflow

A logical and well-controlled experimental design is paramount for obtaining reliable cytotoxicity data. The following workflow provides a general overview of the process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Preparation & Dilution cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment Treatment with Compound Serial Dilutions cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_readout Cytotoxicity Assay Readout (e.g., MTT, LDH) incubation->assay_readout data_norm Data Normalization to Controls assay_readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50 Value Calculation curve_fit->ic50_calc

Caption: High-level experimental workflow for cytotoxicity assessment.

Materials & Reagents

  • Compound: this compound (ensure purity and proper storage)

  • Cell Lines:

    • Recommended Cancer Cell Lines:

      • MCF-7 (Human Breast Adenocarcinoma)

      • MDA-MB-231 (Human Breast Adenocarcinoma, triple-negative)

      • A549 (Human Lung Carcinoma)[6]

      • HepG2 (Human Hepatocellular Carcinoma)[5]

      • HeLa (Human Cervical Adenocarcinoma)[2]

    • Recommended Normal (Control) Cell Line:

      • hTERT Gingival Fibroblasts or other relevant non-cancerous cell lines to assess selectivity.[9]

  • Cell Culture Media: (e.g., DMEM, RPMI-1640) appropriate for the selected cell lines

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Cytotoxicity Assay Kit: (Choose one of the following)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Kit

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Kit[10]

    • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit[11][12]

Detailed Protocols

Cell Culture & Maintenance

Rationale: Maintaining healthy, logarithmically growing cell cultures is crucial for reproducible results. Over-confluent or stressed cells can exhibit altered sensitivity to cytotoxic agents.

  • Culture the selected cell lines according to the supplier's recommendations (e.g., ATCC) in their respective complete growth medium (supplemented with FBS and penicillin-streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency to maintain exponential growth.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion) before each experiment. Viability should be >95%.

Compound Preparation

Rationale: Accurate preparation of the stock solution and serial dilutions is fundamental to obtaining a reliable dose-response curve. DMSO is commonly used to dissolve hydrophobic compounds for in vitro assays.

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

  • Create a series of working solutions by serially diluting the stock solution in complete cell culture medium. It is important to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration wells.

Cytotoxicity Assay Protocol (MTT Assay Example)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[13]

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[14]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing the various concentrations of this compound (prepared in section 4.2) to the respective wells.

    • Add 100 µL of the vehicle control medium to the control wells.

    • Typically, each concentration and control should be tested in triplicate or quadruplicate.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.[15]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Alternative Protocol: LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][16][17]

  • Follow steps 1 and 2 from the MTT protocol (Cell Seeding and Compound Treatment).

  • At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.[18]

  • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[12][18]

  • Add the stop solution provided in the kit.[18]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).[11][19]

Data Analysis & Interpretation

Calculation of Percent Viability

Rationale: Normalizing the raw absorbance data to the untreated controls allows for a clear determination of the compound's inhibitory effect.

  • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

IC50 Determination

Rationale: The IC50 value is derived by fitting the dose-response data to a non-linear regression model, which provides a quantitative measure of the compound's potency.

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[20]

  • Use a statistical software package (e.g., GraphPad Prism, R, or an Excel add-in) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[20][21]

  • The software will then calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.[8][20]

Hypothetical Data Presentation

The results of the cytotoxicity assays should be summarized in a clear and concise format.

Table 1: Hypothetical IC50 Values (µM) of this compound after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 3.1
HepG2Hepatocellular Carcinoma18.9 ± 2.4
hTERT FibroblastNormal (Control)> 100

Potential Mechanisms & Further Investigation

While the initial cytotoxicity screen provides valuable information on the compound's potency, further investigation is required to elucidate its mechanism of action. Based on the activities of other thiazole derivatives, this compound could potentially induce cell death through apoptosis.

apoptosis_pathway compound This compound target Potential Target (e.g., Kinase, Topoisomerase) compound->target Inhibition caspase_cascade Caspase Cascade Activation (Caspase-3, -8, -9) target->caspase_cascade Initiation apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: A simplified potential mechanism of action for a cytotoxic compound.

Follow-up studies could include:

  • Apoptosis Assays: Annexin V/PI staining to confirm apoptotic cell death.

  • Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.[6]

  • Western Blotting: To investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation.

Conclusion

This application note provides a robust framework for the initial in vitro cytotoxic evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the compound's potential as an anticancer agent. The findings from these assays will be critical in guiding further preclinical development and mechanistic studies.

References

  • Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BMG LABTECH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • XTT Proliferation Assay Protocol. University of San Diego. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Merck Millipore. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. National Library of Medicine. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. [Link]

  • Study of the anticancer activity of N-(5-methyl-[4][5][7]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association. [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. Google APIs. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. PubMed. [Link]

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Application Notes and Protocols for Antimicrobial Activity Screening of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocyclic scaffold is present in various natural products and synthetic drugs, demonstrating activities ranging from antimicrobial and antifungal to anti-inflammatory and antitumor.[2] The growing crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Thiazole derivatives have emerged as a promising class of compounds in this pursuit, with some exhibiting potent activity against multidrug-resistant pathogens.[3]

N-Methyl-1-(thiazol-2-yl)methanamine is a synthetic compound featuring the characteristic thiazole core. While extensive research has been conducted on the antimicrobial properties of various thiazole derivatives, the specific activity of this particular molecule is not yet widely documented. However, its structural similarity to other biologically active thiazoles provides a strong rationale for its investigation as a potential antimicrobial agent.[4][5] These application notes provide a comprehensive guide for the initial in vitro screening of this compound to determine its antimicrobial spectrum and potency.

Scientific Rationale and Experimental Strategy

The initial assessment of a novel compound's antimicrobial properties typically involves a two-tiered approach: a qualitative screening to identify any activity, followed by a quantitative determination of the potency of that activity. This guide will detail two standard and widely accepted methods for this purpose: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

These methods are recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and are fundamental in the field of antimicrobial susceptibility testing.[6][7] Adherence to these standardized protocols ensures the reproducibility and comparability of results across different laboratories.

The selection of test organisms is critical for evaluating the spectrum of activity. A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with a representative fungal species, is recommended for a comprehensive initial screening. Quality control (QC) is paramount in antimicrobial susceptibility testing to ensure the accuracy and precision of the results.[8][9][10] The use of well-characterized reference strains with known susceptibility profiles is essential for validating the experimental setup.[8][9][10]

Experimental Workflow

The following diagram illustrates the overall workflow for the antimicrobial screening of this compound.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_analysis Analysis & Interpretation Compound_Prep Compound Stock Preparation Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution (Quantitative - MIC) Compound_Prep->Broth_Microdilution Media_Prep Media Preparation (MHA & MHB) Media_Prep->Disk_Diffusion Media_Prep->Broth_Microdilution Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Data_Analysis Data Analysis & Reporting Zone_Measurement->Data_Analysis MIC_Determination->Data_Analysis

Caption: Overall workflow for antimicrobial screening.

Detailed Protocols

PART 1: Preparation of Reagents and Microbial Cultures

1.1. Preparation of this compound Stock Solution

  • Rationale: A high-concentration stock solution is prepared in a suitable solvent to facilitate serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel organic compounds. It is crucial to determine the solvent's potential for antimicrobial activity at the concentrations used in the assay.

  • Protocol:

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, analytical grade DMSO to obtain a stock concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.2. Media Preparation

  • Rationale: Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the standard media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[11][12] Their composition is well-defined and supports the growth of most common pathogens while minimizing interference with the activity of the tested compounds.[11]

  • Protocol for Mueller-Hinton Agar (MHA):

    • Suspend 38 g of MHA powder in 1 L of deionized water.[13]

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[11]

    • Sterilize by autoclaving at 121°C for 15 minutes.[11][13]

    • Allow the medium to cool to 45-50°C in a water bath.

    • Pour the molten agar into sterile Petri dishes to a uniform depth of approximately 4 mm.

    • Allow the plates to solidify at room temperature on a level surface.

    • Store the plates at 2-8°C until use.

  • Protocol for Cation-Adjusted Mueller-Hinton Broth (CAMHB):

    • Suspend 21 g of MHB powder in 1 L of deionized water.[13][14]

    • Heat to boiling to dissolve the medium completely.[14]

    • Sterilize by autoclaving at 121°C for 15 minutes.[13][14]

    • Allow the broth to cool to room temperature.

    • Aseptically supplement with sterile solutions of Ca²⁺ and Mg²⁺ to final concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively.[13]

    • Store the broth at 2-8°C.

1.3. Preparation of Microbial Inoculum

  • Rationale: A standardized inoculum density is critical for the reproducibility of susceptibility testing. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, is the universally accepted standard.

  • Protocol:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or tryptic soy broth.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline/broth. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).

    • This standardized inoculum should be used within 15 minutes of preparation.

PART 2: Antimicrobial Susceptibility Testing

2.1. Kirby-Bauer Disk Diffusion Assay (Qualitative)

  • Rationale: This method provides a rapid, qualitative assessment of a compound's antimicrobial activity. The compound diffuses from an impregnated disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will be observed around the disk.

  • Protocol (CLSI M02 Standard): [6][15]

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

    • Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of the this compound stock solution (e.g., 10 µL of a 1 mg/mL solution to get a 10 µg disk). Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate using sterile forceps.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (impregnated with DMSO).

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers.

2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

  • Rationale: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

  • Protocol (CLSI M07 Standard): [7][16][17]

    • Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of the compound.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

    • Dilute the standardized 0.5 McFarland inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Within 15 minutes of its preparation, add 50 µL of the final diluted inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Table 1: Example Disk Diffusion Results for this compound

Test OrganismGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive18
Escherichia coli ATCC 25922Gram-negative12
Pseudomonas aeruginosa ATCC 27853Gram-negative0
Candida albicans ATCC 10231Fungal15
Ciprofloxacin (5 µg)Positive Control25 (S. aureus)
DMSONegative Control0

Table 2: Example MIC Results for this compound

Test OrganismGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive16
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Candida albicans ATCC 10231Fungal32

Potential Mechanism of Action

While the specific mechanism of action for this compound requires further investigation, several plausible targets can be hypothesized based on the activity of related thiazole-containing compounds. One of the key mechanisms reported for some thiazole derivatives is the inhibition of bacterial cell division through the disruption of the FtsZ protein.[3][18][19]

FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division.[3] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation of the bacterial cells and ultimately cell death.[3][18] Other potential mechanisms for thiazole derivatives include interference with DNA gyrase, inhibition of fatty acid synthesis (FabH), and disruption of the bacterial cell membrane.[1]

The following diagram illustrates the potential inhibition of bacterial cell division by targeting FtsZ.

FtsZ Inhibition Mechanism cluster_normal Normal Cell Division cluster_inhibition Inhibition by Thiazole Derivative FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Cell_Division Cell Division Z_Ring->Cell_Division Constriction Compound This compound Inhibited_Polymerization Inhibited FtsZ Polymerization Compound->Inhibited_Polymerization No_Division Filamentation & Cell Death Inhibited_Polymerization->No_Division FtsZ_Monomers_Inhibit FtsZ Monomers

Caption: Potential mechanism of action via FtsZ inhibition.

Conclusion and Future Directions

These application notes provide a standardized framework for the initial antimicrobial screening of this compound. The described protocols for disk diffusion and broth microdilution will enable researchers to determine the presence, spectrum, and potency of its antimicrobial activity. Positive results from this initial screening would warrant further investigation, including:

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic or bactericidal.

  • Time-Kill Kinetic Assays: To evaluate the rate of antimicrobial activity.

  • Mechanism of Action Studies: To elucidate the specific molecular target(s).

  • Toxicity Assays: To assess the compound's safety profile in vitro and in vivo.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved potency and selectivity.

The exploration of novel thiazole derivatives like this compound is a vital step in the ongoing search for new and effective antimicrobial agents to combat the global threat of infectious diseases.

References

  • LabMal. (2019, November 20). Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation. Available at: [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]

  • Kim, J., et al. (2020). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 40(1), 49-56. Available at: [Link]

  • Microbiologics Blog. (2016, April 7). How to Choose QC Strains for Microbial ID Systems. Available at: [Link]

  • Turnidge, J., et al. (2014). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 52(10), 3696-3701. Available at: [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • GlobalSpec. (2018, January 1). CLSI M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]

  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Scientific Reports, 10, 6496. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth. Available at: [Link]

  • NormSplash. (n.d.). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Available at: [Link]

  • Journal of Chemical Reviews. (2025, August 27). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Microbe Online. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Available at: [Link]

  • GetEasyMedicalMicro. (2024, April 2). Preparation of Mueller Hinton Agar. Available at: [Link]

  • Regulations.gov. (n.d.). M07-A8. Available at: [Link]

  • Regulations.gov. (n.d.). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available at: [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]

  • Kumar, A., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 21(11), 1494. Available at: [Link]

  • ANSI Webstore. (n.d.). CLSI M02-A12 and CLSI M100-S25 - Package contains. Available at: [Link]

  • Wikipedia. (n.d.). Methenamine. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available at: [Link]

  • Educational Administration: Theory and Practice. (2024, May 14). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. Available at: [Link]

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Application Notes and Protocols for the Characterization of N-Methyl-1-(thiazol-2-yl)methanamine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3][4] This document introduces N-Methyl-1-(thiazol-2-yl)methanamine, a novel small molecule featuring this key heterocyclic motif. Its structural similarity to known kinase inhibitors suggests it may possess therapeutic potential. These application notes provide a comprehensive, phased guide for the rigorous characterization of this compound as a kinase inhibitor. We present a suite of detailed protocols, from initial in vitro screening and kinome-wide selectivity profiling to the validation of on-target activity in cells and in-depth biophysical analysis of the inhibitor-kinase interaction. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel kinase inhibitor candidates.

Compound Profile and Handling

Proper handling and preparation of the test compound are foundational to generating reliable and reproducible data.

1.1. Compound Properties

PropertyValueSource
Compound Name This compound-
CAS Number 144163-68-8[5][6]
Molecular Formula C₅H₈N₂S[5]
Molecular Weight 128.20 g/mol [5]
Appearance Varies (typically liquid or low-melting solid)-
Storage 2-8°C, protect from light, store dry[5]

1.2. Protocol for Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of small molecule inhibitors due to its high solubilizing capacity and compatibility with most biological assays at low final concentrations (typically ≤0.5%).

  • Pre-Assay Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solubilization: Prepare a 10 mM primary stock solution by dissolving the compound in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.282 mg of the compound in 1 mL of high-purity DMSO.

  • Homogenization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30-37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare intermediate dilutions from the 10 mM stock using 100% DMSO. Subsequent serial dilutions for dose-response curves should be prepared in the appropriate assay buffer, ensuring the final DMSO concentration remains constant across all wells.[7]

Phase I: In Vitro Potency and Initial Selectivity

The initial phase of characterization aims to confirm direct enzymatic inhibition and determine the compound's potency (IC₅₀) against specific kinases.

2.1. Rationale for In Vitro Kinase Assays

Biochemical assays are the gold standard for quantifying the direct inhibitory effect of a compound on a purified kinase enzyme.[8] They are essential for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. A luminescence-based assay that measures ADP production, a universal product of kinase reactions, offers a robust and high-throughput method applicable to virtually any kinase.[7]

cluster_workflow Phase I Workflow: IC₅₀ Determination prep Prepare Serial Dilution of Compound kinase_rxn Incubate Kinase with Compound Dilutions prep->kinase_rxn initiate Initiate Reaction with ATP/Substrate Mixture kinase_rxn->initiate detect Stop Reaction & Detect ADP Production (Luminescence) initiate->detect analyze Analyze Data: Plot Dose-Response Curve detect->analyze ic50 Calculate IC₅₀ Value analyze->ic50 cluster_pathway Example: MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical MEK Inhibitor) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

4.2. Protocol: Western Blot for Substrate Phosphorylation

This protocol is designed to assess the inhibition of a target kinase (e.g., MEK) by measuring the phosphorylation of its direct downstream substrate (e.g., ERK). [9]

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Include a vehicle (DMSO) control.

    • Stimulate the pathway by adding a relevant growth factor (e.g., EGF for the EGFR pathway) for 15-30 minutes.

  • Cell Lysis:

    • Place plates on ice and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins. * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature by boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background from casein, a phosphoprotein. * Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an Enhanced Chemiluminescence (ECL) reagent.

  • Re-probing (Normalization Control):

    • To ensure that changes in the phospho-signal are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (pan) substrate protein (e.g., anti-total-ERK). [10]An antibody against a housekeeping protein like GAPDH can also be used as a loading control.

Phase IV: Biophysical Characterization of Binding

Biophysical methods provide quantitative, direct evidence of binding and elucidate the kinetics and thermodynamics of the inhibitor-target interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

5.1. Rationale for Biophysical Assays

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data, measuring the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of the inhibitor binding to its target. The equilibrium dissociation constant (Kₑ), a direct measure of affinity, is calculated from these rates (Kₑ = kₑ/kₐ). [11]* Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [12][13] 5.2. Protocol: Surface Plasmon Resonance (SPR)

  • Kinase Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface using standard amine coupling chemistry. Optimizing the immobilization pH and protein concentration is key to preserving kinase activity. [14]2. Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Association: Inject the compound solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized kinase.

    • Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the kinase.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic rate constants (kₐ and kₑ) and calculate the affinity (Kₑ).

5.3. Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the purified kinase and dissolve the compound in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Load the kinase solution into the sample cell and the compound solution into the injection syringe. Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the compound into the kinase solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the Kₑ, stoichiometry (n), and enthalpy (ΔH). [15] 5.4. Expected Data Output

ParameterDescriptionHypothetical ValueTechnique
kₐ (kₒₙ) Association Rate Constant1.5 x 10⁵ M⁻¹s⁻¹SPR
kₑ (kₒff) Dissociation Rate Constant3.0 x 10⁻³ s⁻¹SPR
Kₑ Equilibrium Dissociation Constant20 nMSPR / ITC
ΔH Enthalpy of Binding-8.5 kcal/molITC
-TΔS Entropy of Binding-2.5 kcal/molITC
ΔG Gibbs Free Energy-11.0 kcal/molITC

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Gesner, J. et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Yamada, K. et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmaceutical Sciences. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. [Link]

  • Järv, J. et al. (2007). Surface-plasmon-resonance-based biosensor with immobilized bisubstrate analog inhibitor for the determination of affinities of ATP- and protein-competitive ligands of cAMP-dependent protein kinase. Analytical Biochemistry. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]

  • Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. (2012). ACS Publications. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). Springer Protocols. [Link]

  • Garen, C. et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. [Link]

  • Isothermal titration calorimetry (ITC) indicates direct binding... (n.d.). ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2012). Taylor & Francis Online. [Link]

  • Methenamine. (n.d.). Wikipedia. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2023). Frontiers. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed. [Link]

  • Methenamine. (2021). LiverTox - NCBI Bookshelf. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template... (2006). PubMed. [Link]

  • Kinome Profiling. (2010). PMC - PubMed Central. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). Sciety. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2021). PubMed Central. [Link]

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Application Notes & Protocols: N-Methyl-1-(thiazol-2-yl)methanamine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, possesses unique electronic and structural features that enable it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][3] N-Methyl-1-(thiazol-2-yl)methanamine is a key chemical intermediate that provides a direct and versatile entry point for the incorporation of this privileged thiazole motif into more complex molecular architectures.

As a secondary amine, this compound is primed for a variety of crucial synthetic transformations. Its nucleophilic nitrogen atom readily participates in reactions such as amide bond formation, reductive amination, and N-alkylation, making it an invaluable building block in the synthesis of novel pharmaceutical candidates and agrochemicals.[4] These application notes provide a comprehensive guide to the effective use of this compound, detailing its physicochemical properties, safe handling procedures, and robust protocols for its application in key synthetic reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 144163-68-8
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
Boiling Point 181.4±23.0 °C (Predicted)[5]
Density 1.126±0.06 g/cm³ (Predicted)[5]
Storage 2-8°C, inert atmosphere, keep in dark place[2]
Safety & Handling
  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove person to fresh air and keep comfortable for breathing.

    • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, and sulfur oxides under combustion.[3]

Core Synthetic Applications & Protocols

This compound's utility as a chemical intermediate is primarily centered on the reactivity of its secondary amine functional group. The following sections detail protocols for its most common and impactful applications: amide bond formation and reductive amination.

Application 1: Amide Bond Formation - A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery. The resulting amide linkage is a stable and common feature in a vast number of marketed pharmaceuticals. This compound can be readily coupled with a wide range of carboxylic acids to generate a diverse library of thiazole-containing amides.

A prominent example of the industrial importance of this type of coupling is in the synthesis of the antiretroviral drug Ritonavir. A structurally similar intermediate, N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, is a key component in a critical amide coupling step.[6][7]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate This compound AmideProduct Thiazole-containing Amide Intermediate->AmideProduct Forms Amide Bond CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate

Caption: Workflow for Amide Bond Formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a reliable and high-yielding method for the coupling of this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization when coupling chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the reaction.

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of the activated carboxylic acid intermediate and HATU.

Application 2: Reductive Amination - Building Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the N-alkylation of amines in a controlled manner.[8] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.

G cluster_reactants Reactants cluster_process Process cluster_product Product Intermediate This compound ImineFormation Iminium Ion Formation Intermediate->ImineFormation Carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') Carbonyl->ImineFormation Reduction In situ Reduction ImineFormation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) TertiaryAmine Tertiary Amine Product Reduction->TertiaryAmine

Caption: Workflow for Reductive Amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows the iminium ion to form before reduction occurs, leading to cleaner reactions and higher yields.

  • Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Aqueous Workup: The use of saturated NaHCO₃ solution neutralizes the acetic acid and quenches any remaining reducing agent.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its strategic placement of a reactive secondary amine on the privileged thiazole scaffold allows for straightforward and efficient elaboration through well-established synthetic methodologies like amide coupling and reductive amination. The protocols detailed in these notes provide a robust foundation for researchers to leverage the synthetic potential of this important building block in their discovery and development programs.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of new anticancer agents. European Journal of Medicinal Chemistry, 97, 685-707.
  • MySkinRecipes. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride.
  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4789.
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  • Quick Company. (n.d.). A Process For Preparation Of Ritonavir.
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  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride.
  • MySkinRecipes. (n.d.). This compound Physical Properties.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemScene. (n.d.). Safety Data Sheet: this compound.
  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine.
  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. 16(3-4), 1471-1476.
  • Google Patents. (n.d.). N-thiazol-2 yl amide.
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Application Notes and Protocols for N-Methyl-1-(thiazol-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel drugs.[1][2] N-Methyl-1-(thiazol-2-yl)methanamine represents a fundamental building block within this chemical class, offering a reactive handle for the synthesis of more complex molecules with diverse biological activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in drug discovery, from synthesis and characterization to in vitro evaluation.

PART 1: Application Notes

Overview of this compound

This compound is a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure features a thiazole ring substituted at the 2-position with a methylaminomethyl group. This seemingly simple molecule is a versatile starting material for creating a diverse library of compounds for screening in various disease models. The thiazole moiety itself is a key component in numerous clinically approved drugs, highlighting its significance in drug design.[2][4]

Therapeutic Potential and Biological Targets of Thiazole-Containing Compounds

The therapeutic landscape of thiazole derivatives is remarkably broad, with documented activity across a range of diseases. This versatility stems from the ability of the thiazole nucleus to interact with a wide array of biological targets.[1][5]

  • Anticancer Activity: Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[1][6][7] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways such as NF-κB/mTOR/PI3K/Akt.[5][7][8] Furthermore, they have been shown to modulate the activity of critical enzymes like topoisomerase and histone deacetylases (HDACs).[5][7][8] Some derivatives have exhibited potent cytotoxic activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[7][9][10]

  • Antimicrobial and Antiviral Properties: The thiazole scaffold is a common feature in many antimicrobial and antiviral agents.[1][3][11] These compounds can target essential processes in bacteria, fungi, and viruses, leading to the inhibition of their growth and replication.[12]

  • Enzyme Inhibition: The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase (VEGFR-2) underscores the potential of thiazole derivatives as enzyme inhibitors.[13] This has significant implications for the development of targeted therapies, particularly in oncology. The 2-aminothiazole moiety has been identified as a novel kinase inhibitor template.[14]

  • Other Pharmacological Activities: Beyond cancer and infectious diseases, thiazole derivatives have been investigated for their anti-inflammatory, antidiabetic, antioxidant, and antimalarial properties.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives can be significantly influenced by the nature and position of substituents on the thiazole ring. While specific SAR data for this compound is not extensively published, general principles derived from related compounds can guide derivatization efforts. For instance, the introduction of various aryl groups, heterocyclic rings, and functionalized side chains can modulate potency and selectivity for specific biological targets.

Compound Series Key Structural Features Observed Biological Activity Reference
Benzimidazole-thiazole derivativesCombination of benzimidazole and thiazole ringsSignificant cytotoxic activity against human cancer cell lines.[1]
Coumarin-indole-thiazole compoundsHybrid molecules incorporating coumarin, indole, and thiazole moietiesPotent antioxidant capabilities.[1]
Thiazole-1,3,5-triazine derivativesThiazole ring linked to a triazine coreAntimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[15]
N-(1,3-thiazol-2-yl)pyridin-2-aminesPyridin-2-amine linked to a thiazole ringPotent and selective inhibition of KDR kinase.[13]

PART 2: Experimental Protocols

Protocol 1: Synthesis of a Representative Thiazole Derivative

This protocol outlines a general method for the synthesis of 2-aminothiazole derivatives, a common class of compounds derived from precursors similar to this compound. This Hantzsch thiazole synthesis is a classic and reliable method.[15]

Objective: To synthesize a substituted 2-aminothiazole derivative.

Materials:

  • Substituted α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or a substituted thiourea

  • Ethanol

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any acid formed and to precipitate the crude product.

  • Filtration: Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9]

Synthesis_Workflow cluster_synthesis Hantzsch Thiazole Synthesis start Start: α-haloketone & Thiourea in Ethanol reflux Reflux (4-6h) start->reflux Heat workup Cool & Pour into NaHCO3 solution reflux->workup filtration Filter & Wash workup->filtration purification Column Chromatography filtration->purification characterization NMR, MS Analysis purification->characterization end_node End: Pure 2-Aminothiazole Derivative characterization->end_node

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes a standard method for evaluating the cytotoxic activity of synthesized thiazole derivatives against cancer cell lines.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay seed Seed Cancer Cells in 96-well plate treat Treat with Thiazole Compound (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Solubilize Formazan with DMSO mtt_add->formazan read Measure Absorbance (570 nm) formazan->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: Analytical Characterization of Synthesized Compounds

Objective: To confirm the identity and purity of the synthesized thiazole derivatives.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC)

A. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • ¹H NMR: Acquire the proton NMR spectrum. Key signals to look for in a 2-aminothiazole derivative include the aromatic protons of the thiazole ring (typically observed as doublets) and protons of the substituents.[16][17]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Identify the signals corresponding to the carbons of the thiazole ring and the substituents.[9][17]

B. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Interpretation: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

C. HPLC

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to achieve good separation of the compound from any impurities.

  • Purity Assessment: Inject the sample and determine the purity by calculating the area percentage of the main peak.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery. The inherent biological activity of the thiazole scaffold, coupled with the potential for diverse chemical modifications, makes this a fertile area for further research. The protocols and application notes provided herein offer a foundational framework for scientists to explore the therapeutic potential of this important chemical entity. Rigorous synthesis, purification, characterization, and biological evaluation are paramount to advancing these compounds from the laboratory to potential clinical applications.

References

  • Bentham Science Publisher. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • (2024, October 23). A review on thiazole based compounds & it's pharmacological activities.
  • PubMed. (2022, August 11). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PMC - PubMed Central. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • PMC - PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
  • Smolecule. (n.d.). N-Methyl-1-(thiazol-4-yl)methanamine.
  • MySkinRecipes. (n.d.). This compound.
  • PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • PubMed Central. (2021, June 24). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.
  • PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC - NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylation of 1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 1-(thiazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific methylation reaction. The unique chemical nature of the 1-(thiazol-2-yl)methanamine substrate, possessing a reactive primary amine and a potentially interactive thiazole ring, presents a distinct set of experimental hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-methylation of 1-(thiazol-2-yl)methanamine in a question-and-answer format.

Problem 1: Low to No Yield of the Desired N-methylated Product

Question: I am attempting the N-methylation of 1-(thiazol-2-yl)methanamine using a standard protocol, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-methylation of 1-(thiazol-2-yl)methanamine can stem from several factors related to the chosen methodology and the inherent properties of the substrate.

Potential Causes and Solutions:

  • Inappropriate Methylating Agent: The reactivity of methylating agents varies significantly.

    • For Reductive Amination (e.g., with formaldehyde): Ensure the quality and concentration of your formaldehyde source. Paraformaldehyde can sometimes be a more reliable source of monomeric formaldehyde than aqueous solutions. The reducing agent is also critical; sodium borohydride or sodium triacetoxyborohydride are common choices, each with different reactivity profiles and handling requirements.[1]

    • For Direct Alkylation (e.g., with methyl iodide or dimethyl sulfate): These are potent alkylating agents but can be too harsh, leading to side reactions.[2] The choice of base is crucial to deprotonate the primary amine without promoting unwanted side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: Reductive amination is often performed at room temperature or slightly elevated temperatures. Direct alkylation may require cooling to control the reaction rate and prevent over-methylation. For catalytic systems, the optimal temperature is highly dependent on the catalyst used.[3]

    • Solvent: The solvent can influence the solubility of reagents and the reaction rate. For reductive amination, methanol or dichloromethane are common. For direct alkylation, aprotic polar solvents like DMF or acetonitrile are often used.[4]

  • Catalyst Deactivation (for catalytic methods): The sulfur atom in the thiazole ring can potentially coordinate with and deactivate certain metal catalysts. If you are employing a metal-catalyzed methylation (e.g., using Ru, Ir, or Ni catalysts), consider screening different catalysts or using a higher catalyst loading.[2][3]

Problem 2: Over-methylation and Formation of Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of the N,N-dimethylated product and potentially the quaternary ammonium salt. How can I selectively obtain the mono-N-methylated product?

Answer:

The formation of over-methylated products is a classic challenge in the methylation of primary amines.[5] This occurs because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation event.

Strategies for Selective Mono-N-methylation:

  • Eschweiler-Clarke Reaction: This is a well-established method for the exhaustive methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts.[6][7] By carefully controlling the stoichiometry of formaldehyde and formic acid, it is possible to favor the formation of the tertiary amine.[6] While traditionally used for exhaustive methylation, modifications with reduced equivalents of the methylating source can favor mono-methylation, though mixtures are common.

  • Stoichiometric Control in Reductive Amination: A common approach is to use a slight excess of the primary amine relative to the aldehyde (formaldehyde). This statistically favors the reaction of the aldehyde with the more abundant primary amine. A stepwise procedure, involving the formation of the imine first, followed by reduction, can also improve selectivity.[1]

  • Use of Bulky Methylating Agents or Protecting Groups: While less common for simple methylation, employing a bulkier methylating agent could sterically hinder the second methylation. Alternatively, a transient protection strategy could be employed, though this adds steps to the synthesis.

Problem 3: Unwanted Side Reactions with the Thiazole Ring

Question: I am observing unexpected byproducts in my reaction mixture that suggest the thiazole ring is reacting. What kind of side reactions can occur and how can I prevent them?

Answer:

The thiazole ring, while aromatic, contains heteroatoms that can influence its reactivity.

Potential Side Reactions and Mitigation:

  • Ring Alkylation: Under harsh alkylating conditions (e.g., strong alkyl halides and bases), there is a possibility of N-alkylation of the thiazole nitrogen, leading to a thiazolium salt. This is more likely if the reaction conditions are not well-controlled. Using milder methylating agents and weaker bases can minimize this.

  • Ring Opening/Degradation: Thiazole rings can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[8] It is important to choose reaction conditions that are compatible with the stability of the thiazole ring. For instance, if using a method that generates a strong acid, buffering the reaction mixture might be necessary.

  • Interaction with Reagents: As mentioned, the sulfur and nitrogen atoms of the thiazole ring can interact with metal catalysts or other reagents. This can lead to complex formation and inhibition of the desired reaction.

Problem 4: Difficulty in Purifying the Final Product

Question: I am struggling to isolate the pure N-methyl-1-(thiazol-2-yl)methanamine from the reaction mixture. What are the best purification strategies?

Answer:

The basic nature of the product amine and potential byproducts can make purification challenging.

Purification Techniques:

  • Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over a drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate to obtain the purified amine.

  • Chromatography:

    • Silica Gel Chromatography: Amines can sometimes streak on silica gel. To mitigate this, the eluent can be doped with a small amount of a base, such as triethylamine (e.g., 0.1-1%), or by using silica gel that has been pre-treated with a basic solution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol) is often effective.

    • Reverse-Phase Chromatography: For more polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like formic acid or trifluoroacetic acid can be a good option.

Frequently Asked Questions (FAQs)

Q1: Which N-methylation method is generally recommended for 1-(thiazol-2-yl)methanamine?

A1: For a reliable and scalable method that avoids over-methylation to the quaternary ammonium salt, reductive amination using formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride is often a good starting point.[1] The Eschweiler-Clarke reaction is also a strong candidate, particularly if the goal is the N,N-dimethylated product, as it is known to be high-yielding and avoids quaternization.[6][9]

Q2: Can I use methyl iodide for this reaction? What are the main drawbacks?

A2: Yes, methyl iodide can be used, but it comes with significant challenges. The main drawbacks are the high potential for over-methylation to the tertiary amine and the quaternary ammonium salt due to its high reactivity.[10] It is also a toxic and volatile reagent.[2] If you choose this method, careful control of stoichiometry, temperature, and the use of a hindered base are critical.

Q3: My starting material, 1-(thiazol-2-yl)methanamine, appears to be degrading during the reaction. Why might this be happening?

A3: Degradation could be due to harsh reaction conditions. Thiazole rings can be sensitive to strong acids or bases, particularly at elevated temperatures.[8] If your protocol involves heating with strong acids or bases, consider if a milder, buffered, or lower-temperature method could be used instead.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, the desired product, and any byproducts. Staining with ninhydrin can be useful for visualizing the primary and secondary amines. For more quantitative analysis, techniques like GC-MS or LC-MS are ideal.

Q5: Are there any "green" or more environmentally friendly methods for this N-methylation?

A5: Yes, there is growing interest in greener methylation methods. Using dimethyl carbonate (DMC) as a methylating agent is a more environmentally benign option than methyl iodide or dimethyl sulfate.[11] Catalytic methods using CO2 or methanol as the C1 source are also being developed, which are highly atom-economical.[3][12] These methods often require specific catalysts and optimization.[3]

Experimental Protocols

Protocol 1: Reductive Amination for Mono-N-methylation

This protocol is designed to favor the formation of this compound.

  • Dissolve 1-(thiazol-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add aqueous formaldehyde (37 wt. % in H2O, 1.0-1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify using the acid-base extraction method described in the troubleshooting section.

Protocol 2: Eschweiler-Clarke Reaction for N,N-dimethylation

This protocol is designed for the exhaustive methylation to N,N-dimethyl-1-(thiazol-2-yl)methanamine.

  • To 1-(thiazol-2-yl)methanamine (1.0 eq), add formic acid (3.0-5.0 eq).

  • Add aqueous formaldehyde (37 wt. % in H2O, 3.0-5.0 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Vigorous gas evolution (CO2) will be observed initially.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH solution) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the organic layer, filter, and concentrate.

  • Purify by chromatography if necessary.

Data Presentation

MethodMethyl SourceReductant/ReagentTypical ProductKey AdvantagesCommon Challenges
Reductive Amination FormaldehydeNaBH4, NaBH(OAc)3Mono- and di-methylatedMild conditions, good functional group tolerance.[1]Over-methylation, imine stability.
Eschweiler-Clarke FormaldehydeFormic AcidDi-methylated (tertiary amine)High yield, no quaternary salt formation.[6][9]Requires heating, strong acid.
Direct Alkylation CH3I, (CH3)2SO4Base (e.g., K2CO3)Mixture of all methylated productsSimple reagents.Poor selectivity, over-methylation, toxic reagents.[13]
"Green" Methylation Dimethyl CarbonateCatalyst/BaseMono- or di-methylatedLow toxicity, environmentally friendly.[11]Often requires higher temperatures and/or specific catalysts.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: N-methylation of 1-(thiazol-2-yl)methanamine problem Identify Primary Issue start->problem low_yield Low/No Yield problem->low_yield Conversion? over_methylation Over-methylation problem->over_methylation Selectivity? side_reactions Side Reactions problem->side_reactions Byproducts? purification_issues Purification Difficulty problem->purification_issues Purity? solution_yield Check Reagent Quality Optimize Conditions (T, Solvent) Consider Catalyst Deactivation low_yield->solution_yield solution_over Adjust Stoichiometry Switch to Eschweiler-Clarke for di-methylation Use Stepwise Reductive Amination over_methylation->solution_over solution_side Use Milder Conditions Avoid Strong Acids/Bases Protect Thiazole Ring (Advanced) side_reactions->solution_side solution_purify Employ Acid-Base Extraction Optimize Chromatography (add base to eluent) Consider Derivatization purification_issues->solution_purify end Successful Synthesis solution_yield->end solution_over->end solution_side->end solution_purify->end

Caption: Troubleshooting decision tree for N-methylation.

Reaction Pathways Overview

reaction_pathways start 1-(thiazol-2-yl)methanamine (Primary Amine) reductive_amination Reductive Amination (CH2O, Reductant) start->reductive_amination eschweiler_clarke Eschweiler-Clarke (CH2O, HCOOH) start->eschweiler_clarke direct_alkylation Direct Alkylation (CH3I, Base) start->direct_alkylation mono_methyl N-methyl (Secondary Amine) reductive_amination->mono_methyl Controlled di_methyl N,N-dimethyl (Tertiary Amine) reductive_amination->di_methyl eschweiler_clarke->di_methyl Typical direct_alkylation->mono_methyl direct_alkylation->di_methyl quaternary Quaternary Salt direct_alkylation->quaternary mono_methyl->reductive_amination Excess CH2O mono_methyl->direct_alkylation Often proceeds di_methyl->direct_alkylation Possible

Caption: Comparison of common N-methylation reaction pathways.

References

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  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2021). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Catalytic Alkylation of methyl-N-heteroaromatics With Alcohols. (2011). Angewandte Chemie International Edition. Retrieved January 7, 2026, from [Link]

  • N -Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [( p -cymene)Ru(2,2′-bpyO)(H 2 O)]. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

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Technical Support Center: Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(thiazol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering robust troubleshooting strategies grounded in chemical principles.

Overview of Synthetic Strategies

This compound is a key building block, notably used in the synthesis of antiviral agents like Ritonavir.[1][2][3][4][5][6] Its synthesis is typically approached via one of three primary routes, each with a unique profile of potential side reactions. Understanding these pathways is the first step in troubleshooting and optimizing your reaction.

Synthesis_Pathways cluster_start Starting Materials cluster_product Product 2-Thiazolecarboxaldehyde 2-Thiazolecarboxaldehyde Product This compound 2-Thiazolecarboxaldehyde->Product Reductive Amination (CH3NH2, Reducing Agent) 1-(Thiazol-2-yl)methanamine 1-(Thiazol-2-yl)methanamine 1-(Thiazol-2-yl)methanamine->Product Eschweiler-Clarke (HCHO, HCOOH) 1-(Thiazol-2-yl)methanamine->Product Direct Alkylation (CH3I, Base)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered in the lab.

Scenario 1: Reductive Amination Pathway

Reductive amination is a highly favored, one-pot method involving the reaction of 2-thiazolecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ.[7][8]

Q: My reductive amination reaction has a low yield and multiple spots on the TLC, including one that doesn't stain with ninhydrin. What's going wrong?

A: This is a classic reductive amination problem. The issue likely stems from a competition between imine formation and undesired side reactions involving your starting material or reducing agent.

  • Primary Suspect: Over-reduction of the Aldehyde. The most common side reaction is the reduction of the starting 2-thiazolecarboxaldehyde to 2-(hydroxymethyl)thiazole. This alcohol byproduct is unreactive towards methylamine and represents a direct loss of your starting material. This is particularly prevalent if a strong reducing agent like sodium borohydride (NaBH₄) is used under conditions that do not favor rapid imine formation.

  • Secondary Suspect: Impurity in Starting Aldehyde. The starting 2-thiazolecarboxaldehyde can be susceptible to oxidation to 2-thiazolecarboxylic acid, which will not participate in the reaction.

Troubleshooting Protocol:

  • Favor Imine Formation: The key is to allow the imine to form before introducing the bulk of the reducing agent. This is best achieved by adjusting the reaction pH. Imine formation is catalyzed by mild acid (optimally pH 4-6), which protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Select a Milder Reducing Agent: Switch from sodium borohydride to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[7][9] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate.[7][9]

  • Monitor the Reaction: Before adding the reducing agent, stir the aldehyde and methylamine in your solvent (e.g., methanol or dichloroethane) for 30-60 minutes. You can monitor the formation of the imine intermediate using ¹H NMR by observing the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm).

  • Controlled Addition: Add the reducing agent portion-wise at a reduced temperature (0 °C to room temperature) to manage the reaction exotherm and minimize premature reduction of the aldehyde.

Side ProductAnalytical SignatureMitigation Strategy
2-(Hydroxymethyl)thiazoleAbsence of carbonyl group (IR). Different retention time (GC/LC). Will not stain with ninhydrin.Use a selective reducing agent (NaBH₃CN, NaBH(OAc)₃). Control temperature and reagent addition.
Unreacted AldehydeCarbonyl peak (~1700 cm⁻¹) in IR. Aldehyde proton in ¹H NMR.Ensure sufficient reaction time for imine formation before reduction. Check stoichiometry of methylamine.
Scenario 2: Direct Alkylation Pathway

While seemingly straightforward, synthesizing the target by reacting 1-(thiazol-2-yl)methanamine with a methylating agent like methyl iodide is notoriously difficult to control.

Q: I'm attempting to methylate 1-(thiazol-2-yl)methanamine with methyl iodide, but my final product is a complex mixture that is very difficult to purify. Why?

A: You are encountering the classic problem of over-alkylation .[7][10][11] The reaction mechanism itself creates this issue.

  • Mechanism of Over-alkylation: The product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine. Therefore, as soon as it is formed, it competes with the remaining starting material for the methyl iodide, leading to the rapid formation of the tertiary amine, N,N-dimethyl-1-(thiazol-2-yl)methanamine. This tertiary amine can be further alkylated to form the quaternary ammonium salt.[10][11] This results in a mixture of starting material, desired product, tertiary amine, and quaternary salt.

Overalkylation Start Primary Amine (1-(Thiazol-2-yl)methanamine) Secondary Desired Product (Secondary Amine) Start->Secondary + CH3I Tertiary Side Product (Tertiary Amine) Secondary->Tertiary + CH3I (Often Faster!) Quat Side Product (Quaternary Salt) Tertiary->Quat + CH3I

Caption: The cascade of over-alkylation side reactions.

Troubleshooting Protocol:

  • Avoid This Route if Possible: For high-purity synthesis, direct alkylation is generally not the recommended industrial or laboratory method for mono-methylation due to these control issues.[7] Reductive amination or the Eschweiler-Clarke reaction are superior alternatives.

  • Use Stoichiometric Control: If you must use this method, use a large excess of the starting primary amine (e.g., 5-10 equivalents) relative to the methyl iodide. This statistically favors the reaction of methyl iodide with the more abundant primary amine. The downside is the low atom economy and the need to separate the product from a large amount of unreacted starting material.

  • Slow Addition at Low Temperature: Add the methyl iodide dropwise to a cooled solution (0 °C) of the amine to maintain a low instantaneous concentration of the alkylating agent, which can help minimize the rate of the second alkylation.

Scenario 3: Eschweiler-Clarke Reaction Pathway

This classic reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.[12][13][14] It reliably stops at the tertiary amine stage without forming quaternary salts, but for producing a secondary amine, careful control is needed.[12]

Q: I used the Eschweiler-Clarke reaction to prepare the N-methyl product, but my yield is low and I have some unreacted starting material. Did I do something wrong?

A: The Eschweiler-Clarke reaction is robust but requires specific conditions to proceed efficiently. The issues you're facing are typically related to reaction conditions or stoichiometry.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[15][16] For a primary amine to become a secondary amine, this happens once. To become a tertiary amine, the cycle repeats.[14]

  • Potential Pitfalls:

    • Incomplete Reaction: The reaction often requires heating (reflux) to drive it to completion.[12] Insufficient temperature or reaction time will result in unreacted starting material.

    • Stoichiometry: While the reaction is typically run with an excess of formaldehyde and formic acid to produce a tertiary amine, producing the secondary amine requires more careful control of stoichiometry (ideally, just over one equivalent of each reagent). However, the formation of the tertiary amine is often more favorable.[12]

    • N-Formyl Impurity: If the hydride transfer from formic acid is slow or incomplete, the N-formyl derivative of your amine can be isolated as a stable intermediate.

Troubleshooting Protocol:

  • Ensure Sufficient Thermal Energy: Heat the reaction mixture to reflux (typically in water or the formic acid itself) and monitor the disappearance of the starting material by TLC or GC-MS.

  • Control Stoichiometry for Secondary Amine: To favor the secondary amine, use approximately 1.1 equivalents of formaldehyde and 1.1-1.5 equivalents of formic acid. Be aware that some formation of the tertiary amine may still occur.

  • Work-up Procedure: After the reaction, the excess formic acid and formaldehyde must be removed. The standard procedure involves basifying the reaction mixture carefully with NaOH or Na₂CO₃ to a high pH (>11) and then extracting the free amine product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for large-scale production? For scalability, reproducibility, and purity, reductive amination is generally the superior choice. It operates under milder conditions, avoids the use of difficult-to-handle alkyl halides, and offers excellent control over the degree of alkylation, minimizing the formation of hard-to-remove impurities.

Q2: How do I effectively purify the final this compound product? The basic nature of the amine product is key to its purification.

  • Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh solvent, then basify it with NaOH and extract the pure free amine back into an organic solvent.

  • Silica Gel Chromatography: If further purification is needed, column chromatography can be used. However, to prevent the basic amine from streaking or irreversibly binding to the acidic silica gel, the eluent must be modified. A typical mobile phase would be a mixture of ethyl acetate and hexanes with 0.5-2% triethylamine or a few drops of aqueous ammonia added.

  • Distillation: For larger quantities, vacuum distillation can be an excellent method to obtain a highly pure product, provided the compound is thermally stable at the required temperatures.

Q3: Can N-nitrosamine impurities form during this synthesis? Yes, this is a critical consideration, especially in pharmaceutical synthesis. N-nitrosamines are potential carcinogens and can form from secondary or tertiary amines in the presence of a nitrosating agent (like nitrous acid, often formed from nitrite salts under acidic conditions).[17]

  • Risk Factors: If any step of your synthesis or work-up uses reagents that could be contaminated with nitrites (e.g., certain grades of acids, bases, or solvents) under acidic conditions, there is a risk of forming N-nitroso-N-methyl-1-(thiazol-2-yl)methanamine.

  • Mitigation: Use high-purity reagents. Avoid conditions where nitrite sources and secondary/tertiary amines are mixed under acid. If a risk is identified, specific analytical testing (e.g., LC-MS/MS) is required to quantify any potential nitrosamine impurity.

References

  • Google Patents. (2018). CN108218808A - A kind of preparation method of Ritonavir.
  • Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
  • Quick Company. (n.d.). A Process For Preparation Of Ritonavir. Retrieved from [Link]

  • Google Patents. (2017). CN106749085B - A method of preparing Ritonavir.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wiley Online Library. (2009). Synthesis of methanones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central. Retrieved from [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • DTIC. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • National Institutes of Health. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC - PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of N-Alkylated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-alkylated thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the purification of N-alkylated thiazole derivatives.

Q1: Why is my N-alkylated thiazole derivative, a thiazolium salt, so difficult to purify using standard silica gel column chromatography?

A1: Thiazolium salts are quaternary ammonium salts and are often highly polar and ionic in nature. This high polarity causes them to bind very strongly to the polar stationary phase of silica gel, leading to poor mobility, significant tailing, or even complete retention on the column.[1][2]

Q2: I've managed to synthesize my desired N-alkylated thiazole, but the yield is very low after purification. What are the common causes?

A2: Low post-purification yields can stem from several factors. Thiazolium salts can be unstable, particularly in the presence of bases or nucleophiles, which can lead to degradation during workup and purification.[3] Additionally, suboptimal reaction conditions can result in the formation of side products that are difficult to separate, leading to product loss during purification. The choice of thionating reagent in the synthesis, for instance, can drastically affect the ease of purification and final yield.[1][2]

Q3: My purified N-alkylated thiazole derivative appears to be degrading over time. What are the best storage practices?

A3: Stability is a key concern for many thiazole derivatives. Common degradation pathways include hydrolysis, oxidation of the sulfur atom, and photodegradation.[3] For solid compounds, it is recommended to store them in a cool, dark, and dry place, preferably in a desiccator. For stock solutions, use an anhydrous organic solvent like DMSO, aliquot into single-use vials to prevent freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[3]

Q4: I have a mixture of N-alkylated isomers. How can I separate them?

A4: The separation of N-alkylated thiazole isomers can be challenging due to their similar physical properties. For chiral thiazole derivatives, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is often the most effective method.[4] Method development will involve screening different chiral columns and mobile phase compositions to achieve baseline separation.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to tackling common purification challenges.

Issue 1: Product Streaking and/or Irreversibly Sticking to the Silica Gel Column

Root Cause Analysis: As mentioned in the FAQs, the high polarity of N-alkylated thiazolium salts is the primary reason for their strong interaction with silica gel. This leads to poor chromatographic performance.

Troubleshooting Workflow:

start High Polarity Product on Silica Gel decision1 Is the product a salt (Thiazolium)? start->decision1 path2 No decision1->path2 No action1 Avoid Standard Silica Gel Chromatography decision1->action1 Yes path1 Yes path2_action Optimize Normal-Phase Chromatography path2->path2_action action2 Consider Alternative Purification Methods action1->action2 method1 Precipitation & Filtration action2->method1 method2 Recrystallization action2->method2 method3 Reverse-Phase Chromatography action2->method3 method4 Ion-Exchange Chromatography action2->method4

Caption: Decision workflow for purifying polar N-alkylated thiazoles.

Solutions & Protocols:

  • Solution A: Precipitation and Filtration

    • Principle: This method leverages the differential solubility of the thiazolium salt and the reaction byproducts. In many cases, the thiazolium salt can be precipitated from a suitable solvent while the less polar impurities remain in solution.

    • Protocol:

      • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

      • Add a non-polar solvent in which the thiazolium salt is insoluble but the byproducts are soluble (e.g., toluene, diethyl ether, or a mixture of hexanes and ethyl acetate).[1][2]

      • Stir or sonicate the mixture to facilitate precipitation.

      • Collect the precipitated solid by vacuum filtration.

      • Wash the solid with the same non-polar solvent to remove any remaining impurities.

      • Dry the purified solid under vacuum.

  • Solution B: Salt Metathesis

    • Principle: If the counter-ion of your thiazolium salt is contributing to undesirable properties (e.g., high solubility in water, hygroscopicity), you can exchange it for a different counter-ion that may facilitate purification or handling.

    • Protocol:

      • Dissolve the crude thiazolium salt in a suitable solvent (e.g., water or methanol).

      • Add a solution of a salt containing the desired counter-ion (e.g., sodium tetrafluoroborate or sodium tetraphenylborate).[2][5]

      • The new thiazolium salt, now with the exchanged counter-ion, may precipitate out of solution.

      • Collect the precipitate by filtration, wash with a suitable solvent, and dry.

  • Solution C: Recrystallization

    • Principle: For solid N-alkylated thiazole derivatives, recrystallization is an effective method for achieving high purity.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent system.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

      • Common solvents for recrystallization of thiazole derivatives include ethanol, acetic acid, and mixtures of ethyl acetate and hexanes.[6][7]

  • Solution D: Reverse-Phase Chromatography

    • Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). This is ideal for purifying highly polar compounds that do not perform well on normal-phase silica gel.

    • Protocol:

      • Dissolve the crude product in a minimal amount of the mobile phase.

      • Load the solution onto a pre-equilibrated C18 column.

      • Elute with a gradient of increasing organic solvent concentration.

      • Monitor the elution using a UV detector and collect the fractions containing the desired product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Co-elution of Product with Unreacted Starting Materials or Reagents

Root Cause Analysis: This often occurs when the polarity of the product is very similar to that of the starting materials or byproducts. This is a common issue in normal-phase column chromatography.

Solutions & Protocols:

  • Solution A: Optimize Chromatographic Conditions

    • Principle: Fine-tuning the mobile phase can often achieve the separation of closely eluting compounds.

    • Protocol:

      • Solvent System Modification: Experiment with different solvent systems. A table of common solvent systems for the chromatography of thiazole derivatives is provided below.

      • Gradient Elution: Employ a shallow gradient of the polar solvent in your mobile phase. This can improve the resolution between closely eluting peaks.

      • Use of Additives: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve separation. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect.

Solvent System (v/v) Typical Application Reference
DichloromethaneFor less polar N-alkylated thiazoles.[8]
Ethyl Acetate / Hexanes (e.g., 3:7 to 1:1)For moderately polar thiazole derivatives.[8][9]
Methanol / Dichloromethane (e.g., 20% MeOH)For more polar, non-ionic thiazole derivatives.[9]
  • Solution B: Chemical Modification of Impurities

    • Principle: If a specific impurity is difficult to remove, it may be possible to chemically modify it to drastically change its polarity, making it easier to separate. For example, an unreacted amine starting material could be acylated to make it less polar.

    • Protocol: This is highly specific to the impurity and requires careful consideration of the reactivity of the desired product.

Issue 3: Product is Hygroscopic and Difficult to Handle

Root Cause Analysis: Many thiazolium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can make them difficult to weigh accurately and can affect their stability.

Solutions & Protocols:

  • Solution A: Anhydrous Handling Techniques

    • Principle: Minimize the exposure of the compound to atmospheric moisture.

    • Protocol:

      • Handle the compound in a glove box or under a stream of dry inert gas (e.g., argon or nitrogen).

      • Use pre-dried glassware.

      • Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Solution B: Lyophilization (Freeze-Drying)

    • Principle: If the compound is soluble in water or another suitable solvent, lyophilization can be an effective way to obtain a dry, fluffy powder that is easier to handle.

    • Protocol:

      • Dissolve the purified compound in a minimal amount of water or a solvent with a relatively high freezing point (e.g., tert-butanol).

      • Freeze the solution completely.

      • Place the frozen sample on a lyophilizer to remove the solvent under high vacuum.

Synthesis and Purification Workflow Overview

The following diagram illustrates a general workflow from synthesis to a purified N-alkylated thiazole derivative, incorporating key decision points for purification.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product synthesis N-Alkylation of Thiazole workup Aqueous Workup / Extraction synthesis->workup decision_purity Is the product a Thiazolium Salt? workup->decision_purity purification_salt Precipitation / Filtration or Salt Metathesis decision_purity->purification_salt Yes purification_neutral Silica Gel Chromatography or Recrystallization decision_purity->purification_neutral No final_product Characterization and Storage purification_salt->final_product purification_neutral->final_product

Caption: General workflow for synthesis and purification of N-alkylated thiazoles.

References

  • Ji, T., Garapati, V. K. R., & Gravel, M. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. HARVEST (uSask). Retrieved from [Link]

  • N-alkylated thiazolium salts and process for their preparation. (2004). Google Patents.
  • Ji, T., Garapati, V. K. R., & Gravel, M. (n.d.). A Purification-Free Method for the Synthese of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Retrieved from [Link]

  • Ji, T., Garapati, V. K. R., & Gravel, M. (2022). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Journal of Chemistry, 100(10), 765-773. Retrieved from [Link]

  • Ji, T., Garapati, V. K. R., & Gravel, M. (2022). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ResearchGate. Retrieved from [Link]

  • Ji, T., Garapati, V. K. R., & Gravel, M. (2022). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. ResearchGate. Retrieved from [Link]

  • (2010). Synthesis of some new thiazole derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. Retrieved from [Link]

  • (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]

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Technical Support Center: N-Methyl-1-(thiazol-2-yl)methanamine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Methyl-1-(thiazol-2-yl)methanamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of its degradation products. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental success.

Frequently Asked Questions (FAQs)

Q: What are the most likely degradation pathways for this compound based on its chemical structure?

A: The structure of this compound possesses several moieties susceptible to degradation: the thiazole ring, the secondary amine, and the methylene bridge. Understanding these vulnerabilities is key to predicting potential degradants.

  • Oxidative Degradation: The electron-rich thiazole ring and the secondary amine are prime targets for oxidation.[1] Oxidation can occur at the sulfur atom of the thiazole ring, potentially forming a non-aromatic sulfoxide or sulfone.[1] The nitrogen atom of the secondary amine can also be oxidized to form an N-oxide. Under specific conditions, particularly in the presence of nitrosating agents (like residual nitrites from manufacturing), secondary amines can form N-nitrosamine impurities, which are a significant regulatory concern.[2][3]

  • Hydrolytic Degradation: While the thiazole ring itself is generally stable to hydrolysis, the bonds adjacent to the heterocyclic system can be susceptible under harsh acidic or basic conditions. Cleavage of the C-N bond between the methylene group and the amine is a potential hydrolytic pathway, although this typically requires significant energy (e.g., high temperature and extreme pH).[4][5]

  • Photolytic Degradation: Thiazole-containing compounds can be sensitive to light.[6] Photo-oxidation is a common mechanism where the thiazole ring reacts with singlet oxygen, potentially leading to a [4+2] cycloaddition. This can form an unstable endoperoxide that rearranges into various cleavage products.[6] The specific substituents on the ring influence its photosensitivity.[6]

A visual representation of these potential primary degradation pathways is provided below.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound N_Oxide N-Oxide Derivative parent->N_Oxide Oxidation (e.g., H₂O₂) Sulfoxide Thiazole S-Oxide parent->Sulfoxide Oxidation (e.g., mCPBA) RingCleavage Thiazole Ring Cleavage Products parent->RingCleavage Photolysis (Light, O₂) or Strong Oxidation Nitrosamine N-Nitrosamine Derivative (Requires Nitrosating Agent) parent->Nitrosamine Nitrosation (e.g., NaNO₂)

Caption: Potential degradation pathways for this compound.

Q: I need to perform a forced degradation study. What conditions should I use, and how do I structure the experiment?

A: Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[7][8] The goal is to achieve 5-20% degradation; over-stressing can lead to secondary degradants not relevant to formal stability studies.[4][9]

A systematic approach is crucial. The experiment should always include unstressed controls and blanks to ensure that observed peaks are a direct result of the applied stress.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 M - 1.0 M HClRoom Temp, then 50-60°CUp to 7 daysTargets acid-labile groups. Elevate temperature only if no degradation is observed at room temperature.[4]
Base Hydrolysis 0.1 M - 1.0 M NaOHRoom Temp, then 50-60°CUp to 7 daysTargets base-labile groups like amides or esters (though less relevant for this specific molecule, it is a standard test).[5]
Oxidation 0.1% - 3.0% H₂O₂Room TempUp to 7 daysHydrogen peroxide is a common choice to simulate oxidative stress.[4] This will likely target the amine and thiazole sulfur.
Thermal Dry Heat60-80°C (or based on Arrhenius kinetics)VariableEvaluates the intrinsic thermal stability of the molecule in the solid state.[5]
Photostability ICH Q1B Option 2AmbientOverall illumination ≥ 1.2 million lux hours; Integrated near UV exposure ≥ 200 watt hours/square meterEssential for thiazole compounds.[6] Run a dark control to differentiate between light- and heat-induced degradation.

Below is a standard workflow for conducting a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) C1 Acid Hydrolysis A->C1 C2 Base Hydrolysis A->C2 C3 Oxidation A->C3 C4 Thermal (Solid/Solution) A->C4 C5 Photolytic A->C5 C6 Control (Unstressed) A->C6 B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C1 B->C2 B->C3 D Quench Reaction (Neutralize acid/base) C1->D C2->D C3->D E Dilute to working concentration C4->E C5->E C6->E D->E F Analyze via Stability-Indicating Method (e.g., LC-MS/MS) E->F G Compare stressed vs. control chromatograms F->G H Calculate % Degradation G->H I Characterize Degradants (MS, MS/MS) H->I

Caption: General workflow for a forced degradation study.

Q: My chromatogram shows several new, small peaks after stress testing. How can I confidently identify them as degradation products and not artifacts?

A: This is a common and critical challenge. A systematic approach is required to ensure the peaks you are investigating are genuine degradants.

  • Confirm with Controls: The first and most important step is to compare the chromatogram of the stressed sample with that of the unstressed control sample and a reagent blank. A true degradation product must be absent or significantly smaller in the control and completely absent in the blank.

  • Assess Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity. While not foolproof, a pure peak will have a consistent UV spectrum across its width. This helps rule out co-eluting impurities.

  • Establish Mass Balance: A good stability-indicating method should account for all the mass. The decrease in the peak area of the parent compound should approximately equal the sum of the peak areas of the newly formed degradants (assuming similar response factors). A significant discrepancy may indicate non-UV active degradants, highly retained products, or volatile products.

  • Leverage Mass Spectrometry (MS): This is the most powerful tool for this task.

    • LC-MS: Couple your HPLC to a mass spectrometer. A true degradant will have a unique mass-to-charge ratio (m/z).

    • High-Resolution MS (HRMS): Techniques like LC-QTOF/MS or Orbitrap MS provide a highly accurate mass measurement, which allows you to propose a molecular formula for the unknown peak. This is invaluable for distinguishing between degradants with the same nominal mass but different elemental compositions.

    • Tandem MS (MS/MS): Fragmenting the ion of the unknown peak and analyzing its fragmentation pattern provides structural information. Comparing this pattern to the fragmentation of the parent compound can reveal which part of the molecule has changed.

Q: I have confirmed a major degradation product from my oxidative stress experiment. What analytical techniques are best for structural elucidation?

A: For definitive structural elucidation of an unknown degradation product, a combination of analytical techniques is often necessary. LC-MS/MS is the cornerstone for this work.

Experimental Protocol: Structural Elucidation using LC-MS/MS

  • Develop a Chromatographic Method:

    • Objective: Achieve baseline separation of the parent compound from the degradation product.

    • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonation.

    • Detection: Use both PDA (for UV spectra) and a mass spectrometer.

  • Acquire High-Resolution Mass Data (HRMS):

    • Objective: Determine the accurate mass and elemental composition.

    • Technique: Use an LC-QTOF or LC-Orbitrap system.

    • Analysis: The accurate mass of the degradant ion can be used to generate a list of possible elemental formulas. For an oxidation product, you would expect the addition of one or more oxygen atoms to the parent formula (C₅H₈N₂S). For example, an N-oxide or S-oxide would have the formula C₅H₈N₂OS.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Objective: Obtain structural information from fragmentation patterns.

    • Procedure: Isolate the precursor ion of the degradant in the mass spectrometer and fragment it using collision-induced dissociation (CID).

    • Interpretation: Compare the fragment ions of the degradant with those of the parent compound.

      • If a fragment containing the thiazole ring shows a +16 Da shift, it suggests oxidation on the ring (S-oxide).

      • If a fragment containing the N-methyl amine portion shows a +16 Da shift, it points to the formation of an N-oxide.

      • The appearance of new fragments or the disappearance of expected fragments can help pinpoint the site of modification.

  • (Optional) Isolate and Perform NMR: If the degradant is present in sufficient quantity, it can be isolated using preparative HPLC. Subsequent 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC) can provide definitive structural confirmation.[6]

Advanced analytical techniques such as LC-MS/MS and LC-HRMS are essential for the rapid and accurate identification of unknown impurities and degradation products in pharmaceutical development.[2][10][11]

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. MOLBASE. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Pang, K., & V.K, J. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]

  • Sharnez, R., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • G, S., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. PubChem. Available at: [Link]

  • PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... ResearchGate. Available at: [Link]

  • PubMed Central. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. Available at: [Link]

  • PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • ResearchGate. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Jetir.Org. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • PubMed. (2017). N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain. Neurotoxicity Research. Available at: [Link]

  • PubMed Central. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Available at: [Link]

  • ResearchGate. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. ResearchGate. Available at: [Link]

  • PubMed Central. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

stability issues of N-Methyl-1-(thiazol-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-1-(thiazol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experimental work. The question-and-answer format is designed to help you quickly identify and resolve common stability-related issues.

Question 1: I'm observing a rapid decrease in the concentration of my this compound stock solution, which is dissolved in DMSO. What could be the cause?

Possible Causes:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, especially in the presence of an oxidizing agent like DMSO, which can form thiazole S-oxides or S-dioxides. This process can be accelerated by elevated temperatures or exposure to light.

  • Hydrolysis: Residual water in non-anhydrous DMSO can lead to the hydrolysis of the methanamine side chain or potentially the thiazole ring itself, although thiazole rings are generally stable to hydrolysis.

  • Photodegradation: Exposure to ambient or UV light can induce degradation of the thiazole moiety.

Recommended Solutions:

  • Use High-Purity, Anhydrous DMSO: Ensure your DMSO is of high purity and anhydrous to minimize water-mediated hydrolysis.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Low-Temperature Storage: Store your stock solutions at -20°C or -80°C to slow down the rate of all potential degradation reactions.

  • Alternative Solvents: If stability issues persist in DMSO, consider alternative anhydrous, aprotic solvents such as acetonitrile or THF for short-term storage, after confirming solubility and compatibility.

Question 2: My aqueous buffered solution of this compound shows the appearance of unknown peaks in the HPLC chromatogram after a short period. How can I identify the source of this degradation?

Possible Causes:

  • pH-Dependent Hydrolysis: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze hydrolysis. Thiazolylhydrazone derivatives, for instance, have shown significant degradation under alkaline hydrolysis.[1]

  • Oxidative Degradation: Dissolved oxygen in the aqueous buffer or the presence of trace metal ions can promote oxidation of the thiazole ring.

  • Photodegradation: If the solution is not protected from light, photodegradation can occur. Thiazole-containing compounds are known to be susceptible to photolytic degradation.[2]

Recommended Solutions:

  • Conduct a Forced Degradation Study: To systematically identify the degradation pathway, perform a forced degradation study. This will help you determine if the compound is sensitive to acid, base, oxidation, heat, or light. (See Protocol 1 for a detailed procedure).

  • Analyze Degradants by LC-MS/MS: Use a mass spectrometer coupled with your HPLC to obtain mass information on the unknown peaks. This is a powerful tool for the structural elucidation of degradation products.[2][3]

  • Optimize pH and Buffer: Once the pH sensitivity is understood, select a buffer system where the compound exhibits maximum stability.

  • Deoxygenate Buffers: Before preparing your solutions, sparge the aqueous buffer with nitrogen or argon to remove dissolved oxygen.

  • Use Chelating Agents: If metal ion-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.

Troubleshooting Workflow for Unexpected Degradation

Caption: A logical workflow to diagnose the root cause of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound as a solid and in solution?

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool (2-8°C), dry place, and protected from light.

  • In Solution: For optimal stability, solutions should be prepared in high-purity, anhydrous solvents (if organic) or deoxygenated buffers (if aqueous). They should be stored at -20°C or -80°C under an inert atmosphere (nitrogen or argon) and protected from light.

Q2: What are the most likely degradation pathways for this compound?

Based on the chemistry of the thiazole ring and related compounds, the following are the most probable degradation pathways:

  • Hydrolysis: Under strongly acidic or basic conditions, the side chain may be susceptible to hydrolysis.

  • Oxidation: The electron-rich sulfur atom in the thiazole ring can be oxidized to form a thiazole S-oxide or S-dioxide.[4][5]

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation. One documented pathway for a substituted thiazole involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to a benzamide derivative.[2] While the exact products for this compound are not confirmed, a similar ring-opening or rearrangement is plausible.

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is not available, amine-containing pharmaceuticals often exhibit pH-dependent stability. The amine group (pKa typically around 9-10) will be protonated at acidic and neutral pH, which may influence its reactivity. Generally, extreme pH values (highly acidic or highly alkaline) should be avoided unless a pH-rate profile study has been conducted to determine the pH of maximum stability. Studies on similar heterocyclic compounds have shown accelerated hydrolysis at both low and high pH.[6]

Q4: Is this compound sensitive to light?

Yes, compounds containing a thiazole ring can be photosensitive.[2] It is strongly recommended to handle the solid compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials). For critical applications, performing a formal photostability study according to ICH Q1B guidelines is advised.[7][8]

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature. Sample at 1, 2, 4, and 8 hours. Neutralize samples with 0.1 M HCl before analysis.
Oxidation Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.
Thermal Degradation Store the stock solution at 80°C, protected from light. Sample at 1, 2, and 5 days. Also, expose the solid API to 80°C.
Photolytic Degradation Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the formation of new peaks.

  • For structural elucidation of degradants, use LC-MS/MS.[3]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm (or wavelength of maximum absorbance)

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for stability testing.

Data Summary and Potential Degradation Pathways
Table 1: Summary of Recommended Forced Degradation Conditions
Stress FactorConditionPurpose
Acid Hydrolysis 0.1 M HCl, 60°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, RTTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, RTTo evaluate susceptibility to oxidation.
Thermal 80°CTo determine the effect of high temperature.
Photolytic ICH Q1B compliantTo assess sensitivity to light exposure.
Table 2: Potential Degradation Products of this compound
Degradation PathwayPotential Product(s)Formation Mechanism
Oxidation This compound S-oxideOxidation of the thiazole sulfur atom.
Hydrolysis (Alkaline) Thiazole-2-carboxylic acid and MethylamineHydrolysis of the aminomethyl side chain.
Photodegradation Ring-opened or rearranged products (e.g., formylamino derivatives)Reaction with singlet oxygen leading to thiazole ring cleavage.

Potential Degradation Pathways of this compound

G A This compound B This compound S-oxide A->B Oxidation (H2O2) C Thiazole-2-carboxylic acid + Methylamine A->C Hydrolysis (e.g., NaOH) D Ring-Opened Products A->D Photodegradation (Light, O2)

Caption: A simplified diagram illustrating potential degradation pathways for this compound under various stress conditions.

References
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 593-601. [Link]

  • ResearchGate. (2025). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR | Request PDF. [Link]

  • ResearchGate. (2025). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]

  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Eastwood, F. W., et al. (1995). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (18), 2323-2332. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(11), 2129. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • da Silva, M. D., et al. (2019). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 131, 354-363. [Link]

  • ResearchGate. (n.d.). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 246-255. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233. [Link]

  • Singh, R., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • ResearchGate. (2018). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • ResearchGate. (2019). Forced Degradation – A Review. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels | Download Table. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • PubMed Central. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1-(thiazol-2-yl)methanamine is a key building block in the development of various pharmaceutical compounds, valued for its role in constructing more complex molecular architectures. Its synthesis, most commonly achieved via the reductive amination of 2-thiazolecarboxaldehyde with methylamine, is a cornerstone reaction for many medicinal chemists. While seemingly straightforward, this process can be prone to the formation of specific byproducts that complicate purification and compromise the yield and purity of the final product.

This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will delve into the identification of byproducts, the mechanisms of their formation, and provide actionable strategies for their prevention and removal. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges in a question-and-answer format, providing both explanations and practical solutions.

Q1: I'm observing an impurity with a mass of 14 amu higher than my product in the mass spectrum. What is it, and why is it forming?

A1: This impurity is most likely the tertiary amine, N,N-dimethyl-1-(thiazol-2-yl)methanamine.

Mechanism of Formation: This byproduct arises from the over-alkylation of the desired secondary amine product. In the reductive amination process, the newly formed this compound can itself react with another molecule of 2-thiazolecarboxaldehyde to form an iminium ion, which is then reduced to the tertiary amine. This is more prevalent if there is an excess of the aldehyde or if the reaction is allowed to proceed for an extended period at elevated temperatures. While reductive amination is generally more selective than direct alkylation with an alkyl halide, over-methylation can still occur.[1][2]

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of methylamine relative to 2-thiazolecarboxaldehyde to favor the formation of the secondary amine. A 1.1 to 1.5 molar equivalent of methylamine is a good starting point.

  • Order of Addition: Slowly add the reducing agent to the mixture of the aldehyde and methylamine. This helps to ensure that the initially formed imine is reduced before the secondary amine product can react further.

  • Temperature Management: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the competing over-methylation reaction.

Q2: My NMR spectrum shows unreacted 2-thiazolecarboxaldehyde. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors, including insufficient reducing agent, poor imine formation, or deactivation of the catalyst/reagent.

Troubleshooting Steps:

  • Check Reducing Agent Stoichiometry and Quality: Ensure that at least one molar equivalent of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is used. It's advisable to use a slight excess (e.g., 1.2 equivalents). Also, verify the quality of the reducing agent, as these reagents can degrade upon prolonged storage, especially if exposed to moisture.

  • Optimize Imine Formation Conditions: The formation of the imine intermediate is a critical, equilibrium-driven step.[3]

    • pH Adjustment: The reaction medium should be slightly acidic (pH 5-6) to catalyze imine formation without protonating the amine starting material, which would render it non-nucleophilic. The use of a mild acid catalyst like acetic acid can be beneficial, particularly with less reactive ketones and aldehydes.

    • Water Removal: The formation of the imine releases a molecule of water. While not always necessary for reductive aminations, in challenging cases, the use of a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the imine, thus improving conversion.

  • Reaction Time and Temperature: While higher temperatures can promote byproduct formation, insufficient reaction time or temperature may lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q3: I have detected a byproduct with a mass corresponding to (thiazol-2-yl)methanol. How did this form?

A3: The formation of (thiazol-2-yl)methanol is a result of the direct reduction of the starting aldehyde, 2-thiazolecarboxaldehyde, by the reducing agent.

Mechanism and Prevention: This side reaction is more likely to occur if the reducing agent is too reactive and is added before the imine has had a chance to form. The relative rates of imine formation and aldehyde reduction are key.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more powerful reducing agents like sodium borohydride (NaBH₄) for this reason. NaBH(OAc)₃ is milder and selectively reduces the imine in the presence of the aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective at reducing imines preferentially, but it is toxic and can introduce cyanide-related byproducts.[3][4]

  • Staged Addition: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent.

Q4: How can I effectively remove the N,N-dimethyl tertiary amine byproduct from my desired N-methyl secondary amine product?

A4: Separating a secondary amine from its tertiary amine analog can be challenging due to their similar physical properties. However, several chemical and chromatographic methods can be employed.

Purification Protocols:

  • Fractional Distillation under Reduced Pressure: If the boiling points of the secondary and tertiary amines are sufficiently different (typically >20-30 °C), fractional distillation can be an effective method for separation on a larger scale.

  • Hinsberg's Method: This classic chemical method relies on the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride.

    • Treat the crude amine mixture with benzenesulfonyl chloride in the presence of an aqueous base (e.g., NaOH).

    • The secondary amine will form a sulfonamide that is insoluble in the aqueous base.

    • The tertiary amine will not react.

    • Filter the mixture to separate the solid sulfonamide. The unreacted tertiary amine can be recovered from the filtrate.

    • The sulfonamide of the secondary amine can then be hydrolyzed back to the pure secondary amine, although this step can require harsh conditions.

  • Reaction with Diethyl Oxalate (Hoffmann's Method):

    • Heating the amine mixture with diethyl oxalate will cause the secondary amine to react to form a liquid oxamic ester.

    • The tertiary amine will not react.

    • The unreacted tertiary amine can be removed by distillation.[5]

    • The remaining oxamic ester can be hydrolyzed with a base (e.g., KOH) to yield the pure secondary amine.

  • Chromatographic Separation: Column chromatography on silica gel can be effective. The more polar secondary amine will generally have a lower Rf value than the less polar tertiary amine. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing) can be used.

Byproduct Identification and Characterization

Accurate identification of byproducts is crucial for effective troubleshooting. Below is a summary of expected analytical data for the target product and its most common byproduct.

Compound NameStructureMolecular WeightExpected m/z [M+H]⁺Key ¹H NMR Signals (approx. ppm, CDCl₃)
This compound (Product)128.19129.06~7.7 (d, 1H, thiazole-H), ~7.2 (d, 1H, thiazole-H), ~4.1 (s, 2H, CH₂), ~2.5 (s, 3H, N-CH₃), ~1.8 (br s, 1H, NH)
N,N-Dimethyl-1-(thiazol-2-yl)methanamine (Byproduct)142.22143.08~7.7 (d, 1H, thiazole-H), ~7.3 (d, 1H, thiazole-H), ~3.8 (s, 2H, CH₂), ~2.3 (s, 6H, N(CH₃)₂)
(Thiazol-2-yl)methanol (Byproduct)115.15116.04~7.7 (d, 1H, thiazole-H), ~7.3 (d, 1H, thiazole-H), ~4.9 (s, 2H, CH₂), ~3.5 (br s, 1H, OH)
2-Thiazolecarboxaldehyde (Starting Material)113.14114.03~10.0 (s, 1H, CHO), ~8.1 (d, 1H, thiazole-H), ~8.0 (d, 1H, thiazole-H)

Note: NMR chemical shifts are estimates and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Reductive Amination
  • To a round-bottom flask equipped with a magnetic stir bar, add 2-thiazolecarboxaldehyde (1.0 eq) and methanol (5-10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylamine (1.2 eq, e.g., as a 40% solution in water or 2.0 M in THF) dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution or slurry of sodium borohydride (1.2 eq) in a small amount of methanol.

  • Slowly add the sodium borohydride solution/slurry to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: GC-MS Sample Preparation for Impurity Profiling
  • Accurately weigh approximately 10 mg of the crude reaction mixture into a GC vial.

  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Vortex the sample to ensure complete dissolution.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analyze the sample using a GC-MS system equipped with a suitable column (e.g., a mid-polarity column like a DB-1701 or a polar wax column) to achieve good separation of the amines and other components.[6]

Visualizing the Reaction Pathway and Troubleshooting Logic

Diagram 1: Synthesis and Byproduct Formation Pathway

reaction_pathway Aldehyde 2-Thiazolecarboxaldehyde Imine Intermediate Imine Aldehyde->Imine + H₂O Alcohol Alcohol Byproduct Aldehyde->Alcohol Direct Reduction Amine Methylamine Amine->Imine + H₂O Reducer Reducing Agent (e.g., NaBH4) Product This compound (Desired Product) Imine->Product Reduction Tertiary_Amine N,N-Dimethyl Byproduct (Over-alkylation) Product->Tertiary_Amine + Aldehyde, - H₂O, Reduction

Caption: Main reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of Desired Product Check_SM Analyze Crude: Unreacted Starting Material? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Check_Byproducts Analyze Crude: Major Byproducts Present? BP_Yes Yes Check_Byproducts->BP_Yes Yes BP_No No Check_Byproducts->BP_No No Optimize_Imine Optimize Imine Formation: - Adjust pH (5-6) - Increase Reaction Time - Use Dehydrating Agent SM_Yes->Optimize_Imine SM_No->Check_Byproducts Check_Reducer Check Reducing Agent: - Verify Stoichiometry (1.2 eq) - Confirm Activity/Age Optimize_Imine->Check_Reducer Identify_BP Identify Byproduct: - MS for Mass - NMR for Structure BP_Yes->Identify_BP Other_Issue Investigate Other Issues: - Solvent Effects - Degradation BP_No->Other_Issue Overalkylation Over-alkylation (Tertiary Amine) Identify_BP->Overalkylation Aldehyde_Reduction Aldehyde Reduction (Alcohol) Identify_BP->Aldehyde_Reduction Adjust_Stoich Adjust Stoichiometry: - Increase Amine:Aldehyde Ratio - Control Temperature Overalkylation->Adjust_Stoich Change_Reducer Change Reducing Agent: - Use Milder Reagent (NaBH(OAc)₃) - Staged Addition Aldehyde_Reduction->Change_Reducer

Caption: A logical workflow for diagnosing low product yield.

References

  • MySkinRecipes. This compound. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia dan Pendidikan Kimia, 6(1), 32-43. [Link]

  • ResearchGate. Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. [Link]

  • Chemistry Universe. (2021, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Wikipedia. Thiazole. [Link]

  • MOLBASE. N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. [Link]

  • Acta Poloniae Pharmaceutica. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.... [Link]

  • Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Agilent Technologies. Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. [Link]

  • PubMed Central (PMC). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. [Link]

  • PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link])

Sources

Hantzsch Thiazole Synthesis: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to understand and troubleshoot the critical role of temperature in this cornerstone reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

The Role of Temperature: A Mechanistic Perspective

The Hantzsch thiazole synthesis, first described in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] The reaction's success is highly dependent on several factors, with temperature being a primary lever for controlling reaction rate, yield, and purity.

The reaction proceeds through a multi-step pathway that begins with an S-alkylation (an SN2 reaction) of the thioamide's sulfur atom on the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic thiazole ring.[2][3]

Each of these steps has a distinct energy barrier. While the initial SN2 reaction can sometimes proceed at ambient temperature, the subsequent cyclization and dehydration steps typically require thermal energy to overcome their activation barriers efficiently.[3] Therefore, heating is a common requirement to drive the reaction to completion.[3][4]

Hantzsch_Mechanism s_reagents α-Haloketone + Thioamide p_sn2 Step 1: S-Alkylation (SN2) s_reagents->p_sn2 s_intermediate1 S-Alkylation Intermediate p_cyclize Step 2: Cyclization (Temperature Dependent) s_intermediate1->p_cyclize s_intermediate2 Cyclized Intermediate (Hemiaminal) p_dehydrate Step 3: Dehydration (Temperature Dependent) s_intermediate2->p_dehydrate s_product Thiazole Product p_sn2->s_intermediate1 Forms readily p_cyclize->s_intermediate2 Requires heat p_dehydrate->s_product Requires heat

Caption: The Hantzsch thiazole synthesis pathway, highlighting the temperature-dependent cyclization and dehydration steps.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Hantzsch synthesis, with a focus on temperature-related problems.

Q1: My reaction yield is very low or I'm seeing no product at all. Is temperature the problem?

A1: This is the most common issue and is frequently linked to insufficient heating.

  • Causality: The intramolecular cyclization and final dehydration steps that lead to the aromatic thiazole ring are often the rate-limiting steps and require a significant energy input.[3] Running the reaction at room temperature or with inadequate heating will likely cause the reaction to stall after the initial S-alkylation. Studies have shown that while some product may form at 25°C, yields are often negligible (e.g., 10-18%), whereas increasing the temperature to reflux conditions can dramatically increase yields to over 80%.[5][6]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (hot plate, oil bath) is calibrated and reaching the target temperature.

    • Increase Heat: If you are running the reaction below the solvent's reflux temperature, gradually increase the heat to reflux. Many standard procedures call for heating at a specific temperature (e.g., 100°C in methanol) or simply refluxing for a set period (e.g., 30 minutes).[2][3]

    • Solvent Choice: The solvent's boiling point dictates the maximum reaction temperature under conventional heating. Common solvents include ethanol, methanol, and mixtures like ethanol/water.[4][5] If your target temperature is higher than the boiling point of your solvent, consider switching to a higher-boiling solvent like 1-butanol.[5][6]

    • Consider Alternatives: For heat-sensitive substrates, modern variations using microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing efficient, uniform heating.[4]

Q2: I am observing the formation of multiple byproducts, leading to a low purity of my desired thiazole. How can temperature control help?

A2: While insufficient heat is a common problem, excessive heat can also be detrimental, promoting side reactions.

  • Causality: The starting materials, particularly α-haloketones, can be unstable at high temperatures and may undergo self-condensation or decomposition. Furthermore, intermediates in the reaction pathway can potentially polymerize or react via alternative pathways if subjected to prolonged, harsh heating.

  • Troubleshooting Steps:

    • Controlled Heating: Use a precisely controlled heating system like an oil bath with a temperature controller rather than a simple hot plate. This prevents temperature overshooting.

    • Optimization Experiment: Run a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C) while keeping all other parameters constant. Monitor the reaction progress and final purity by TLC or LC-MS to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

    • Reaction Time: Correlate temperature with reaction time. A higher temperature may require a shorter reaction time. Over-refluxing can lead to degradation. Monitor the reaction and stop it once the starting material is consumed.

Q3: Is it ever possible to run the Hantzsch synthesis without heat?

A3: Yes, but typically under specific, non-conventional conditions.

  • Causality: To overcome the activation energy barrier without thermal energy, another form of energy input or a highly reactive environment is needed.

  • Alternative Conditions:

    • Ultrasonic Irradiation: Sonication can provide the necessary energy to promote the reaction at room temperature.[5][6]

    • Solvent-Free Grinding: Grinding the solid reactants together in a mortar and pestle can create localized "hot spots" and increase molecular contact, driving the reaction to completion at ambient temperature.[7] This is also an environmentally friendly approach.[7]

    • Visible Light Photocatalysis: Some modern methods utilize visible light and a photosensitizer to facilitate the reaction at room temperature, proceeding through a different, radical-based mechanism.[8]

Data Summary: Temperature and Solvent Effects

The following table summarizes experimental data from a study optimizing the one-pot synthesis of a specific Hantzsch thiazole derivative, clearly demonstrating the impact of temperature and solvent choice on product yield.[5][6]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp (25)2410
2Water100 (Reflux)645
3MeOHRoom Temp (25)2418
4MeOH60 (Reflux)462
5EtOHRoom Temp (25)2415
6EtOH78 (Reflux)475
7EtOH/Water (50/50)85 (Reflux)387

Data adapted from Boultif, A., et al. (2018).[5]

As the data illustrates, transitioning from room temperature to reflux conditions in various solvents dramatically improves the reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a typical synthesis of 2-amino-4-phenylthiazole.[2]

  • Reagent Preparation: In a 20 mL vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., methanol, 5 mL) and a magnetic stir bar.

  • Heating: Place the vial on a pre-heated hot plate or in an oil bath set to the target temperature (e.g., 100°C).

  • Reaction: Stir the mixture for the designated time (e.g., 30 minutes). Monitor the reaction using TLC.

  • Workup: Once the reaction is complete, remove it from the heat and allow it to cool to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing a mild base (e.g., 20 mL of 5% Na₂CO₃ solution) to neutralize any acid formed and precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, wash the filter cake with water, and allow it to air dry.

Protocol 2: Troubleshooting Workflow for Low Yield

If you are experiencing issues with your synthesis, follow this logical troubleshooting workflow.

Troubleshooting_Workflow s_problem Problem: Low Yield or No Product q_temp Is the reaction heated? s_problem->q_temp q_reagents Are reagents pure and stoichiometric? q_temp->q_reagents Yes a_heat ACTION: Heat to reflux or target temperature (e.g., 80-100°C) q_temp->a_heat No q_solvent Is the solvent appropriate? q_reagents->q_solvent Yes a_reagents ACTION: Check reagent purity. Verify stoichiometry. q_reagents->a_reagents No a_solvent ACTION: Use common solvents (EtOH, MeOH). Consider higher-boiling options. q_solvent->a_solvent No s_success Re-run Experiment q_solvent->s_success Yes a_heat->s_success a_reagents->s_success a_solvent->s_success

Caption: A decision workflow for troubleshooting low-yield Hantzsch thiazole synthesis experiments.

References

  • Boultif, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Boultif, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Dawane, B. S., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Methyl-1-(thiazol-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to explore the rationale behind methodological choices, focusing on the critical role of solvent selection in achieving high yield and purity. This guide is structured to provide foundational knowledge, detailed protocols, and robust troubleshooting advice to navigate the common challenges encountered during this synthesis.

Foundational Principles: The Role of the Solvent in Reductive Amination

The synthesis of this compound is most commonly and efficiently achieved via a one-pot reductive amination of thiazole-2-carbaldehyde with methylamine. This reaction involves two key stages occurring in the same pot: the formation of an intermediate imine (or iminium ion) and its subsequent reduction to the target amine.

The choice of solvent is paramount as it must:

  • Solubilize Reactants: Adequately dissolve the thiazole-2-carbaldehyde, methylamine (often used as a solution in a solvent like THF or methanol), and the reducing agent.

  • Facilitate Imine Formation: The equilibrium between the aldehyde/amine and the imine must favor the imine. Some protocols use dehydrating agents, but often the reaction is driven forward by the irreversible reduction of the imine.

  • Ensure Reductant Stability and Selectivity: The solvent must be compatible with the chosen reducing agent, preventing its decomposition while allowing it to selectively reduce the C=N bond of the imine over the C=O bond of the starting aldehyde.

The overall workflow can be visualized as a decision-making process where solvent and reagent choice are interlinked to overcome specific reaction hurdles.

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification A Select Reactants: Thiazole-2-carbaldehyde Methylamine B Solvent Selection (See Table 1) A->B Dissolve in C Imine Formation (Equilibrium) B->C Facilitates D Choice of Reducing Agent (e.g., NaBH(OAc)₃) C->D Requires E In-situ Reduction of Imine/Iminium Ion D->E Drives reaction F Quench Reaction (e.g., aq. NaHCO₃) E->F Proceeds to G Liquid-Liquid Extraction F->G H Purification (e.g., Column Chromatography) G->H I Salt Formation (Optional) (e.g., HCl salt) H->I J Final Product: This compound H->J I->J

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is stalled. TLC analysis shows unreacted thiazole-2-carbaldehyde and no product formation. What is the likely cause?

A1: This issue typically points to one of two problems: incomplete imine formation or an inactive reducing agent.

  • Cause 1: Inefficient Imine Formation. The equilibrium for imine formation may not be favorable under your conditions. While methylamine is reactive, low concentrations or the presence of excessive water can hinder the reaction.

    • Solution: If using methylamine hydrochloride, ensure you have added at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine. For reactions in protic solvents like methanol, consider switching to an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to better favor the dehydration step.[1]

  • Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and other borohydrides are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the reducing agent or dry it under vacuum before use. Ensure your solvent is anhydrous, especially when using NaBH(OAc)₃.[1]

Q2: The reaction is messy, showing multiple spots on the TLC plate. What are the potential side reactions?

A2: Multiple byproducts can arise from several sources, often linked to the choice of solvent and reducing agent.

  • Side Reaction 1: Aldehyde Reduction. If a non-selective reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure, it can directly reduce the starting thiazole-2-carbaldehyde to (thiazol-2-yl)methanol.

    • Solution: Opt for a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the iminium ion over the aldehyde.[1] If you must use NaBH₄, a two-step procedure is recommended: first, form the imine, and only then add the NaBH₄.[1]

  • Side Reaction 2: Over-Alkylation. While less common for this specific transformation, the formation of a tertiary amine (bis-alkylation of methylamine by the aldehyde) is a theoretical possibility.

    • Solution: This is generally avoided by the nature of reductive amination forming a secondary amine product which is less reactive than the primary methylamine starting material. Maintaining a stoichiometry of close to 1:1.1 of aldehyde to amine minimizes this risk.

  • Side Reaction 3: Thiazole Ring Reactivity. The thiazole ring itself is generally stable under reductive amination conditions. However, strongly acidic or basic conditions, which are typically not required, could potentially lead to ring-opening or other undesired reactions.

    • Solution: Maintain a neutral or weakly acidic pH. If using NaBH₃CN, a catalytic amount of acetic acid is often used to facilitate the reduction of the imine intermediate.[2]

Q3: I've formed the product, but I'm struggling to isolate it during the aqueous workup. It seems to be staying in the aqueous layer.

A3: The product, this compound, is a basic amine. During workup, its protonation state is critical for successful extraction.

  • Problem: If the aqueous phase is neutral or acidic, your product will be protonated to form an ammonium salt, which is highly water-soluble and will not extract into common organic solvents like ethyl acetate or DCM.

  • Solution: After quenching the reaction, ensure the aqueous layer is made basic (pH > 9-10) by adding a base like sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[2] This deprotonates the amine, rendering it more soluble in the organic extraction solvent. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery.

Q4: Which solvent is the best choice for this reaction? Should I prioritize speed or "green" chemistry?

A4: The "best" solvent depends on your priorities (e.g., reaction speed, yield, environmental impact, scale).

  • For Speed and High Conversion: Halogenated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are frequently cited for providing excellent results and fast reaction times with NaBH(OAc)₃.[3]

  • For a Greener Profile: More environmentally benign solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective alternatives to chlorinated solvents.[3] While reaction times may be slightly longer, they often provide comparable yields and are preferred for process chemistry.

  • For Protic Conditions: Methanol (MeOH) is a common choice when using NaBH₃CN or NaBH₄ (in a two-step process), as it effectively dissolves the reagents. However, it can potentially form acetals with the aldehyde if imine formation is slow.[1]

Table 1: Comparative Analysis of Common Solvents for Reductive Amination
SolventTypeBoiling Point (°C)Key AdvantagesPotential Issues & Mitigation
DCM (CH₂Cl₂)Aprotic, Halogenated40Excellent solubility for many substrates; promotes fast reactions.Environmental concerns; low boiling point can be problematic for higher temp reactions.
DCE (ClCH₂CH₂Cl)Aprotic, Halogenated83Higher boiling point than DCM; often gives high yields and clean reactions.[1]Significant environmental and health concerns; high-boiling, making removal difficult.
THF Aprotic, Ether66Good general-purpose solvent; compatible with most reductants.Can form peroxides upon storage; ensure use of fresh, inhibitor-free solvent.
Ethyl Acetate Aprotic, Ester77"Greener" alternative; good solubility; easily removed under vacuum.[3]Can be susceptible to hydrolysis under strongly acidic or basic conditions (not typical for this reaction).
Methanol (MeOH)Protic, Alcohol65Good solvent for borohydride reagents and amine salts.Can react with NaBH(OAc)₃; potential for acetal formation with the aldehyde. Best used with NaBH₃CN.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure adapted from established methods for direct reductive amination.[2]

Materials:

  • Thiazole-2-carbaldehyde (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 2.0 M in diethyl ether) for salt formation (optional)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-2-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or EtOAc (to make a ~0.2 M solution based on the aldehyde). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add the methylamine solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent (DCM or EtOAc).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by flash column chromatography on silica gel.

  • (Optional) Salt Formation: The purified free base, which may be an oil, can be converted to its more stable and easily handled dihydrochloride salt. Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or EtOAc) and add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration.

Visualization of Key Decision Points

The selection of the appropriate reducing agent is a critical decision point that directly impacts the choice of solvent and reaction conditions.

cluster_reductant Choice of Reducing Agent cluster_solvent Solvent & Condition Implications cluster_pros_cons Pros & Cons Start Start: Reductive Amination Reagent1 NaBH(OAc)₃ (STAB) Start->Reagent1 Reagent2 NaBH₃CN Start->Reagent2 Reagent3 NaBH₄ Start->Reagent3 Solvent1 Aprotic Solvents: DCM, DCE, THF, EtOAc (Anhydrous preferred) One-pot reaction. Reagent1->Solvent1 Pros1 Pros: Mild, highly selective, broad scope. Cons: Moisture sensitive, higher cost. Reagent1->Pros1 Solvent2 Protic Solvents: MeOH, EtOH (Weakly acidic, pH 6-7) One-pot reaction. Reagent2->Solvent2 Pros2 Pros: Selective, stable in acid. Cons: Highly toxic (cyanide byproduct). Reagent2->Pros2 Solvent3 Protic Solvents: MeOH, EtOH Two-step procedure: 1. Imine formation 2. Reduction Reagent3->Solvent3 Pros3 Pros: Inexpensive, readily available. Cons: Reduces aldehydes/ketones (low selectivity). Reagent3->Pros3

Caption: Decision tree for selecting a reducing agent and solvent system.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Institutes of Health. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). Green Chemistry (RSC Publishing). [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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Technical Support Center: Catalyst Selection for Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this vital class of heterocyclic compounds. Here, we move beyond mere procedural lists to delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of the catalytic landscape for thiazole synthesis.

Q1: What are the primary catalytic strategies for synthesizing and functionalizing thiazole derivatives?

A1: The choice of strategy depends on whether you are constructing the thiazole ring itself or functionalizing a pre-existing thiazole core.

  • Ring Construction (de novo synthesis): The most classic method is the Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with a thioamide or thiourea.[1][2][3] While often thermally driven or acid-catalyzed, modern variations employ catalysts to improve yields and conditions.[4] Copper-catalyzed multicomponent reactions have also emerged as powerful methods for building the thiazole ring from simpler precursors like oximes, aldehydes, amines, and sulfur sources.[1][5][6]

  • Ring Functionalization: For modifying an existing thiazole, palladium-catalyzed cross-coupling reactions are the dominant technology.[7] These methods, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are indispensable for creating C-C, C-N, and C-S bonds at specific positions on the thiazole ring.[7][8] Direct C-H activation/arylation is another key strategy, often utilizing palladium or copper catalysts to directly couple aryl halides with the C-H bonds of the thiazole ring, avoiding the need for pre-functionalization.[6][9]

Q2: When should I choose a metal catalyst (e.g., Palladium, Copper) versus an organocatalyst or a catalyst-free method?

A2: The decision hinges on the specific transformation.

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from acyclic precursors. They are often the first choice for creating the basic heterocyclic core.

  • Metal Catalysts (Pd, Cu, Ni, Rh): These are essential for high-selectivity bond formation, particularly in cross-coupling and C-H functionalization reactions. Palladium is the workhorse for Suzuki, Heck, and Sonogashira couplings.[7][10] Copper is often preferred for C-H arylations and certain multicomponent reactions, sometimes showing better tolerance to the sulfur atom in the ring.[1][6][11]

  • Organocatalysts & Biocatalysts: These represent a greener approach. Chitosan-based biocatalysts and enzymes like lipase have been used for thiazole synthesis under mild conditions, often facilitated by ultrasound or microwave irradiation.[12][13][14][15] These are excellent choices when seeking to reduce metal contamination and employ sustainable methods.

Q3: How does microwave irradiation impact catalyst performance in thiazole synthesis?

A3: Microwave-assisted synthesis has become a key technique for accelerating reaction rates and improving yields.[16][17] For catalytic reactions, microwave heating can lead to:

  • Rapid Heating: Uniform and rapid heating can overcome activation energy barriers more efficiently than conventional heating, dramatically shortening reaction times from hours to minutes.[18][19]

  • Improved Yields: By reducing reaction times, microwave heating can minimize the formation of degradation products or side products that often occur during prolonged heating.[17][18]

  • Enhanced Catalyst Turnover: The high temperatures achieved quickly can sometimes enhance the catalytic cycle's efficiency. It is particularly effective for Hantzsch synthesis and various multicomponent reactions.[16][17][18]

Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: My palladium-catalyzed C-H arylation or cross-coupling reaction on a thiazole substrate is sluggish, stalls, or fails completely.

  • Potential Cause: Catalyst poisoning by the thiazole sulfur.

  • Scientific Explanation: The lone pair of electrons on the thiazole's sulfur atom can strongly coordinate to the palladium metal center. This coordination occupies the active site, preventing the catalyst from participating in the catalytic cycle (e.g., oxidative addition, reductive elimination), effectively "poisoning" it. This is a well-documented issue in reactions involving sulfur-containing heterocycles.[20]

  • Solutions:

    • Increase Catalyst Loading: A straightforward, albeit costly, solution is to increase the amount of palladium catalyst (e.g., from 2 mol% to 5-10 mol%). This ensures that enough active catalyst remains to drive the reaction to completion even with some sequestration by the substrate.

    • Select a More Robust Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and promote the desired catalytic cycle over catalyst inhibition.

    • Switch to a Different Metal: Copper catalysts, such as Copper(I) iodide (CuI), are often more resistant to sulfur poisoning and can be highly effective for the direct arylation of thiazole C-H bonds.[6]

    • Change Reaction Conditions: Increasing the temperature may provide the necessary energy to overcome the poisoning effect and promote the desired reaction pathway.

Problem 2: I am observing the formation of an unexpected isomer, leading to poor regioselectivity.

  • Potential Cause: Incorrect reaction conditions or catalyst choice for the desired substitution pattern.

  • Scientific Explanation: The electronic nature of the thiazole ring makes certain positions more reactive than others. The C2 position is the most electron-deficient and acidic, while the C5 position is the most electron-rich.[21] Catalyst systems can be tuned to target a specific position. For instance, in direct arylations, palladium catalysts often favor the C5 position, whereas copper-mediated reactions can sometimes be directed to the C2 position.[22][23]

  • Solutions:

    • Control pH in Hantzsch Synthesis: When using N-monosubstituted thioureas in the Hantzsch synthesis, the reaction medium is a key determinant of the final isomer. Neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively. However, acidic conditions can produce a mixture of isomers. Careful control of the pH is therefore essential.

    • Leverage Directing Groups: For C-H functionalization, installing a directing group on the thiazole ring can force the catalyst to functionalize an adjacent C-H bond with high precision.

    • Sequential Palladium-Catalyzed Couplings: For creating complex substitution patterns, a strategy of sequential cross-coupling reactions can be employed. Starting with a di-halogenated thiazole allows for the selective reaction at one position, followed by a second, different coupling reaction at the other position.[24]

Catalyst Selection Logic for Thiazole Functionalization

The following diagram illustrates a decision-making workflow for choosing a catalytic system based on the desired functionalization site on a simple thiazole ring.

catalyst_selection start Goal: Functionalize Thiazole Ring c2_position Target C2 Position (Most Acidic C-H) start->c2_position c5_position Target C5 Position (Most Nucleophilic C-H) start->c5_position prefunctionalized Target Pre-functionalized Position (e.g., C-Br, C-OTf) start->prefunctionalized c2_method Consider Copper-Catalyzed C-H Arylation (e.g., CuI) or Deprotonation with Organolithium Reagents c2_position->c2_method c5_method Consider Palladium-Catalyzed Direct Arylation (e.g., Pd(OAc)₂) c5_position->c5_method prefunctionalized_method Use Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) prefunctionalized->prefunctionalized_method

Caption: Decision workflow for catalyst selection.

Data Summary: Catalyst Performance in Thiazole Synthesis

The following table summarizes typical conditions and outcomes for different catalytic approaches to thiazole synthesis and functionalization.

Reaction TypeCatalyst SystemTypical LoadingSolventTemp. (°C)Yield RangeReference
Hantzsch Synthesis Silica Supported Tungstosilisic AcidVariesEtOH/H₂OReflux79-90%[4]
Hantzsch Synthesis (MW) None (Acidic Catalyst)N/AMethanol90°C89-95%[18]
Cu-Catalyzed MCR CuBr₂ (20 mol%) / 1,10-phen20 mol%DMSO80°C30-76%[5]
Cu-Catalyzed C-H Arylation CuI / LiOt-BuVariesVariesVariesGood[6]
Pd-Catalyzed C-H Arylation Pd(OAc)₂ (ligand-free)0.001-0.1 mol%DMFVariesGood[6]
Suzuki-Miyaura Coupling Phenylthiazole-Pd(II) Complex5 mol%DMF/H₂O80°C60-95%[25]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from procedures that highlight the efficiency of microwave-assisted synthesis.[18][19]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a specialized microwave reaction vessel, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.5 mmol).

  • Add methanol (3-4 mL) and a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90-100°C for 20-30 minutes under a pressure of approximately 250 psi.[18]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ~20 mL of 5% aqueous sodium carbonate solution to neutralize the HBr byproduct and precipitate the product.[3][26]

  • Stir the mixture for 10-15 minutes.

  • Collect the solid precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromothiazole

This protocol provides a general framework for the functionalization of a brominated thiazole core.[7][25]

Materials:

  • 2-Bromothiazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a custom phenylthiazole-Pd(II) complex)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1:1 DMF:Water or Toluene/Ethanol/Water)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol, 5 mol%).

  • Add 2-bromothiazole (1.0 mmol).

  • Add the degassed solvent system (e.g., 6 mL of 1:1 DMF/H₂O).[25]

  • Heat the reaction mixture with stirring at 80-100°C for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the 2-arylthiazole product.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X tc Transmetalation oa->tc [Ar¹-Pd(II)-X]L₂ re Reductive Elimination tc->re Ar²-B(OR)₂ re->pd0 [Ar¹-Pd(II)-Ar²]L₂ product Ar¹-Ar² re->product

Caption: Simplified catalytic cycle for Suzuki coupling.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
  • Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Peng, S., et al. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society.
  • (2018). Copper-Catalyzed Three-Component Synthesis of Thiazoles. Synfacts.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles.
  • ResearchGate. (n.d.). Possible mechanism of copper catalyzed synthesis of thiazoles.
  • Abu-Melha, S., et al. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. National Institutes of Health.
  • Semantic Scholar. (n.d.). Regiocontrolled synthesis of substituted thiazoles.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
  • ACS Omega. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts.
  • RSC Publishing. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
  • Cogent Chemistry. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies.
  • National Institutes of Health. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
  • Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts.
  • PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis.
  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • X-MOL. (n.d.). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides.
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?.
  • (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
  • Benchchem. (n.d.). comparative analysis of different catalysts for thiazole synthesis.
  • Scilit. (n.d.). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities.
  • ACS Omega. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • Chemical Communications (RSC Publishing). (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
  • ResearchGate. (n.d.). Plausible mechanisms for the synthesis 2,4 disubstituted thiazole derivatives.
  • PubMed Central. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position.
  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
  • (n.d.). A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives.
  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wikipedia. (n.d.). Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • ResearchGate. (2016). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • ResearchGate. (n.d.). Synthesis of thiazole derivatives by ecofriendly catalyst.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.

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Technical Support Center: Strategies for Controlled Amine Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of over-methylation in amine synthesis. Uncontrolled methylation, leading to the formation of undesired tertiary amines or quaternary ammonium salts, can result in low yields, complex purification profiles, and wasted starting materials.[1][2][3]

This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose issues and refine your synthetic strategy for clean, selective, and high-yielding N-methylation reactions.

Part 1: General Troubleshooting & FAQs

This section addresses the most common high-level questions and challenges faced during amine methylation.

Q1: My reaction is producing a significant amount of quaternary ammonium salt. What is the primary cause?

A1: The formation of quaternary ammonium salts, often called "quaternization," is a classic side reaction when using traditional alkylating agents like methyl iodide or dimethyl sulfate.[4][5] The root cause lies in the relative nucleophilicity of the amines. The newly formed tertiary amine product is often as nucleophilic, or even more so, than the secondary amine starting material. This allows it to compete for the methylating agent, leading to a fourth alkylation and the formation of a permanently charged quaternary ammonium salt.[3][5] This reaction is essentially irreversible under typical conditions.[6]

Q2: How can I quickly diagnose over-methylation in my crude reaction mixture?

A2: A multi-pronged analytical approach is most effective:

  • TLC Analysis: Quaternary salts are highly polar and often insoluble in common organic eluents. They will typically remain at the baseline (Rf = 0) of your TLC plate. You may also observe a new, more nonpolar spot corresponding to the tertiary amine product.

  • Solubility Test: Quaternary salts are often insoluble in nonpolar or moderately polar organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) but soluble in more polar solvents like methanol or water. Adding your crude reaction mixture to a solvent like ether may cause the quaternary salt to precipitate, giving a quick indication of its presence.

  • LC-MS Analysis: This is the most definitive method. You will observe a new peak in the chromatogram with a mass corresponding to your expected tertiary amine, as well as another peak with the mass of the quaternary cation. Ensure you are using an appropriate ionization method (like ESI) that can detect charged species.

  • ¹H NMR Spectroscopy: In the crude ¹H NMR, look for a new, sharp singlet in the ~3.0-3.5 ppm region, corresponding to the N-methyl groups of the quaternary salt. This signal will integrate to a higher number of protons (e.g., 9H for a trimethylammonium group) compared to the N-methyl signal of your tertiary amine product.

Q3: I am trying to mono-methylate a primary amine and getting a mixture of secondary, tertiary, and even quaternary products. What's the best strategy?

A3: Mono-methylation of primary amines is notoriously difficult due to the increasing nucleophilicity of the methylated products.[7] Direct alkylation is rarely selective.[8] The two most robust strategies are:

  • Reductive Amination: This is the preferred industrial and laboratory method for controlled methylation.[8][9][10][11] By reacting the primary amine with one equivalent of formaldehyde to form an imine, followed by in-situ reduction, you can selectively form the mono-methylated secondary amine. To form the di-methylated tertiary amine, excess formaldehyde and reducing agent are used.[12]

  • Protecting Group Strategy: This offers excellent control, albeit with extra synthetic steps. The primary amine is first protected with a group like a nosyl (o-nitrobenzenesulfonyl) group.[8] The resulting sulfonamide can be selectively mono-methylated. Subsequent deprotection under specific conditions yields the pure secondary amine.[8]

Part 2: Deep Dive: Reductive Amination Protocols

Reductive amination is one of the most powerful tools to prevent over-methylation because the reaction mechanism inherently avoids the formation of quaternary salts.[6][9][13]

Q4: Why doesn't the Eschweiler-Clarke reaction produce quaternary ammonium salts?

A4: The Eschweiler-Clarke reaction uses a combination of formaldehyde (the methyl source) and formic acid (the reducing agent) to methylate primary or secondary amines.[4][6][14] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[4][6][15] A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction sequence stops cleanly at the tertiary amine stage, making quaternization impossible.[6] This makes it an exceptionally reliable method for producing tertiary amines.[4][6][12]

Mechanism: The Eschweiler-Clarke Reaction

Eschweiler_Clarke Eschweiler-Clarke Mechanism: Why Quaternization Fails cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction cluster_stop Step 3: Termination R2NH R₂NH (Secondary Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) R2NH->Iminium + CH₂O, -H₂O HCHO CH₂O (Formaldehyde) TertiaryAmine R₂N-CH₃ (Tertiary Amine) Iminium->TertiaryAmine + HCOOH Formic HCOOH (Formic Acid) CO2 CO₂ NoReaction No Further Reaction TertiaryAmine->NoReaction Cannot form Iminium Ion Troubleshooting_Reductive_Amination Troubleshooting Low-Yielding Reductive Aminations Start Low Yield Observed Check_pH Is the pH mildly acidic (pH 4-5)? Start->Check_pH Adjust_pH Action: Add catalytic acetic acid (AcOH). Check_pH->Adjust_pH No Check_Water Is water being removed? Check_pH->Check_Water Yes Adjust_pH->Check_Water Add_Drying Action: Add molecular sieves or use a Dean-Stark trap. Check_Water->Add_Drying No Check_Reagents Are reagents (especially aldehyde & STAB) fresh? Check_Water->Check_Reagents Yes Add_Drying->Check_Reagents Use_Fresh Action: Use fresh, high-purity aldehyde and STAB. Check_Reagents->Use_Fresh No Success Reaction Improved Check_Reagents->Success Yes (Problem Solved) Use_Fresh->Success Failure Still Low Yield (Consider alternative method) Use_Fresh->Failure

Caption: A decision tree for troubleshooting reductive amination.

  • Check the pH: Imine formation is catalyzed by acid, but if the pH is too low, the amine starting material becomes protonated and non-nucleophilic. [16]The optimal range is typically a slightly acidic pH of 4-5. [10][16]Adding a catalytic amount of acetic acid is a standard practice. [9]2. Remove Water: The formation of an imine from an amine and an aldehyde is an equilibrium reaction that produces water. [10][11]According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction. [10]3. Check Reagent Quality: Aldehydes can oxidize or polymerize upon storage. Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Using old or improperly stored reagents is a common cause of failure.

  • Consider a Stepwise Procedure: For particularly challenging substrates, you can pre-form the imine by stirring the amine and aldehyde together (with acid catalyst and a drying agent) for an hour or two before adding the reducing agent. [10]This ensures the intermediate is present in sufficient concentration before reduction begins.

Protocol: Controlled Mono-methylation of a Primary Amine via Reductive Amination

This protocol provides a general procedure for the selective synthesis of a secondary amine from a primary amine and formaldehyde.

  • Materials: Primary amine, Formaldehyde (37 wt. % in H₂O), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM, anhydrous), Acetic Acid.

  • Procedure:

    • To a round-bottom flask charged with the primary amine (1.0 eq) in anhydrous DCM (approx. 0.1 M), add acetic acid (1.1 eq).

    • Add formaldehyde solution (1.0-1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In a single portion, add STAB (1.5 eq) to the reaction mixture. Note: Some gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine, which can be purified by column chromatography if necessary.

Part 3: Controlling Direct Alkylation

While challenging, direct alkylation with reagents like methyl iodide can be controlled under specific circumstances.

Q6: Is it ever possible to selectively methylate a secondary amine to a tertiary amine without significant quaternization using methyl iodide?

A6: Yes, but it requires careful control of stoichiometry and reaction conditions. The key is to minimize the time the tertiary amine product is exposed to excess methyl iodide.

  • Stoichiometry: Use no more than 1.0 equivalent of methyl iodide. A slight excess of the amine can help ensure the alkylating agent is consumed.

  • Slow Addition: Add the methyl iodide dropwise to the solution of the amine using a syringe pump over several hours. [9]This maintains a low concentration of the methylating agent, favoring reaction with the more abundant secondary amine.

  • Monitor Closely: Diligently monitor the reaction by TLC or rapid LC-MS analysis. The goal is to stop the reaction as soon as the starting material is consumed, before significant amounts of the quaternary salt can form. [9]* Steric Hindrance: If the amine or the groups attached to it are sterically bulky, this will disfavor the formation of the sterically congested quaternary salt, providing a degree of "steric protection".

Table 1: Comparison of Common Methylation Strategies
MethodMethylating Agent(s)Key AdvantagePrimary LimitationIdeal For
Direct Alkylation Methyl iodide, Dimethyl sulfateSimple, fast reactionHigh risk of over-methylation (quaternization)Sterically hindered amines; when quaternization is not a concern.
Eschweiler-Clarke Formaldehyde, Formic AcidNo quaternization possible ; inexpensive reagents. [4][6]Requires heating; not suitable for acid-sensitive substrates. [4][14]Exhaustive methylation of primary/secondary amines to tertiary amines. [4][12]
Reductive Amination (STAB) Formaldehyde, NaBH(OAc)₃Mild conditions; high selectivity for mono- or di-methylation. [10]More expensive; requires anhydrous conditions.Controlled synthesis of secondary or tertiary amines from primary amines.
Leuckart-Wallach Formic acid, Ammonium formateUses simple reagents. [15]High temperatures required (>160 °C); can produce N-formylated byproducts. [15][17]Alkylation of ketones and aldehydes, less common for simple methylation. [15]
Protecting Group Strategy Nosyl chloride, MeI, then deprotectionExcellent selectivity for mono-methylation. [8]Multi-step process (protection/deprotection) adds to labor and reduces overall yield.Synthesizing pure secondary amines from primary amines where selectivity is paramount. [8]
References
  • Benchchem.
  • Benchchem.
  • Benchchem.
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  • Name-Reaction.com. Eschweiler-Clarke reaction.
  • Catalysis Science & Technology (RSC Publishing). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds.
  • Wikipedia.
  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
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Validation & Comparative

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of N-Methyl-1-(thiazol-2-yl)methanamine Purity by HPLC: A Comparative Analysis

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those featuring a thiazole moiety known for diverse biological activities.[1] Its role as a precursor, for instance in the synthesis of antiviral agents, necessitates a stringent assessment of its purity profile.[2] Undetected impurities can carry through the synthetic pathway, potentially leading to final drug products with altered pharmacological activity, increased toxicity, or reduced stability.

High-Performance Liquid Chromatography (HPLC) stands as the gold-standard analytical technique for this purpose, offering a powerful combination of sensitivity, resolution, and quantitative accuracy.[3][4] This guide provides a comprehensive framework for the development and validation of a robust HPLC method for assessing the purity of this compound. The methodologies described herein are grounded in the principles of scientific integrity and adhere to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[5][6][7] We will not only detail a primary HPLC-UV method but also objectively compare its performance against alternative analytical strategies, providing researchers and drug development professionals with the data-driven insights needed to select the optimal approach for their specific needs.

Part 1: A Self-Validating HPLC-UV Method for Purity Determination

The objective of a purity method is to create a self-validating system that is "stability-indicating." This means the method must be able to unequivocally separate the main analyte from any potential impurities, including those that might form over time or under stress conditions. This is achieved through a combination of rational method development and rigorous validation.

Causality Behind Experimental Choices: Method Development Rationale

The development of a robust HPLC method is not a matter of trial and error but of informed decisions based on the analyte's physicochemical properties.

  • Column Selection: this compound is a moderately polar compound containing a basic secondary amine. A reversed-phase C18 column is the logical first choice as it provides excellent retention for such compounds through hydrophobic interactions. The alkyl chains of the C18 stationary phase effectively retain the analyte, allowing for its separation from more polar or less retained impurities.[3]

  • Mobile Phase Optimization: The mobile phase is critical for achieving optimal separation.

    • Organic Modifier: A gradient of acetonitrile and water is typically employed. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • pH Control: The secondary amine in the analyte has a pKa that makes its charge state pH-dependent. Operating without pH control can lead to poor peak shape (tailing) and shifting retention times. Incorporating a buffer, such as phosphate or formate, into the aqueous portion of the mobile phase is essential. A slightly acidic pH (e.g., pH 3-4) will ensure the amine is consistently protonated, promoting sharp, symmetrical peaks and reproducible retention.[3][8]

  • Detector Selection: The thiazole ring in the molecule contains a conjugated system of double bonds, making it an excellent chromophore.[3] This allows for sensitive detection using a standard Diode Array Detector (DAD) or UV-Vis detector, typically in the range of 250-280 nm. A DAD is particularly advantageous as it can assess peak purity by comparing spectra across the peak, providing an additional layer of confidence in the method's specificity.

  • Forced Degradation (Stress Testing): To prove a method is stability-indicating, one must demonstrate that it can separate the analyte from its degradation products.[9][10] This is accomplished by subjecting the analyte to forced degradation conditions more severe than those it would encounter during routine storage.[11][12] This process intentionally generates potential degradants, which are then used to challenge the specificity of the analytical method.[13]

Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a starting point for the analysis. Optimization may be required based on the specific impurity profile and instrumentation.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock.

  • Sample Solution: Prepare the test sample at a concentration of approximately 1.0 mg/mL in diluent.

4. Forced Degradation Protocol:

  • Prepare a 1.0 mg/mL solution of the analyte for each condition.

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

Method Validation Protocol: A Trustworthy System

Validation demonstrates that the analytical procedure is fit for its intended purpose.[5] The following parameters must be assessed according to ICH Q2(R2) guidelines.[6][7]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[4][14] It is demonstrated by injecting the diluent (blank), a placebo (if in a formulation), and the stressed samples. The analyte peak should be free from interference from any degradants or other impurities, which is confirmed by achieving baseline resolution (≥1.5) and by using DAD peak purity analysis.[15][16][17]

  • Linearity and Range: The method's ability to produce results directly proportional to the analyte concentration.[18]

    • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration.

    • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.995.[19][20]

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: Perform recovery studies by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[21]

    • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[20][22]

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.[18]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[20]

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[23][24][25][26]

    • Importance: Essential for quantifying low-level impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[27][28]

    • Procedure: Introduce small changes to method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[8]

    • Acceptance Criterion: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, demonstrating the method's reliability for routine use.[29]

Part 2: Comparison with Alternative Analytical Methodologies

While HPLC-UV is a powerful and accessible technique, other methods offer distinct advantages for specific applications.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components are then detected by a mass spectrometer, which provides mass information for identification.

  • Applicability: GC is well-suited for volatile and thermally stable compounds. This compound is a candidate for GC analysis.[30]

  • Performance Comparison:

    • Advantages: GC can offer extremely high resolution for separating volatile impurities that might co-elute in HPLC. The flame ionization detector (FID) provides a uniform response for hydrocarbons, which can be useful for general purity screening.

    • Disadvantages: The primary risk is the potential for on-column thermal degradation of the analyte or impurities, which could generate artifacts not present in the original sample. For polar amines, peak tailing can be an issue unless specialized columns or derivatization techniques are used.[31]

Alternative 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Principle: UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and greater resolution than conventional HPLC. Coupling this with a tandem mass spectrometer (MS/MS) allows for highly selective detection and structural elucidation of impurities.

  • Applicability: This is the premier technique for in-depth impurity profiling, especially when unknown degradants or process impurities need to be identified and characterized.[32]

  • Performance Comparison:

    • Advantages: UPLC-MS/MS offers unparalleled sensitivity and specificity.[33] It can detect and quantify impurities at much lower levels than HPLC-UV. Most importantly, the mass spectrometer provides molecular weight and fragmentation data, which are crucial for identifying the structure of unknown impurities without the need to isolate them.[34]

    • Disadvantages: The primary drawbacks are the significantly higher cost of instrumentation and the greater complexity of method development and operation compared to HPLC-UV.

Part 3: Data Presentation and Visualization

Data Summary: Comparison of Analytical Methods

The following table provides a clear comparison of the key performance characteristics for the described methods.

ParameterHPLC-UVGC-MSUPLC-MS/MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityHigh-resolution liquid separation with mass-based detection
Specificity Good (demonstrated by forced degradation)High (mass-based detection)Excellent (mass-based and fragmentation analysis)
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.995Typically ≥ 0.999
LOD/LOQ ng rangepg to ng rangepg to fg range
Precision (%RSD) < 2%< 5%< 2%
Impurity ID Requires isolation and other techniquesPossible via library matchingExcellent (MS and MS/MS fragmentation)
Cost & Complexity ModerateModerateHigh
Experimental Workflow and Logic Diagrams

Visualizing workflows and decision-making processes is key to understanding complex analytical strategies.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Initial Method Development (Column, Mobile Phase, Detector) Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->Forced Spec Specificity & Peak Purity Check Forced->Spec Linearity Linearity & Range Spec->Linearity SST Define System Suitability Criteria Spec->SST Report Compile Validation Report Linearity->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report SST->Report

Caption: Workflow for HPLC method development and validation.

Method_Selection_Logic end_node end_node Start Need to Analyze Purity? Q1 Need to Identify Unknown Impurities? Start->Q1 Q1:n->end_node:w Yes Q2 Routine QC or Release Testing? Q1->Q2 No Q2:e->end_node:w Yes Q3 Are all impurities volatile & stable? Q2->Q3 No (R&D) Q3:s->end_node:w Yes Q3:e->end_node:w No

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of purity for a critical pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A well-developed and rigorously validated HPLC-UV method provides a robust, reliable, and accessible platform for routine quality control and stability testing. It is a self-validating system that ensures the purity of the material meets the stringent requirements of the pharmaceutical industry.

However, for more complex challenges, such as the structural elucidation of unknown process impurities or degradants, more advanced techniques are indispensable. UPLC-MS/MS offers unparalleled power for impurity identification, providing a depth of information that is simply unattainable with UV detection alone. The choice of methodology should therefore be a strategic one, guided by the specific analytical objective—whether it is for routine release testing, in-depth stability analysis, or investigational research. By understanding the capabilities and limitations of each technique, scientists can ensure the integrity of their analytical data and, ultimately, the quality and safety of the final pharmaceutical product.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of N-Methyl-1-(thiazol-2-yl)methanamine via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical and agrochemical development, thiazole derivatives are foundational scaffolds, contributing to a wide array of biologically active agents.[1][2] N-Methyl-1-(thiazol-2-yl)methanamine, a key synthetic intermediate, represents a critical building block in the synthesis of more complex molecules.[1] Its precise chemical structure is paramount to the success of subsequent synthetic steps and the biological activity of the final product.

While mass spectrometry can confirm the molecular weight, it is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy that provides the definitive, high-resolution insight required to confirm the specific arrangement of atoms and functional groups. This guide offers an in-depth, experience-driven comparison of theoretical prediction versus experimental data to unequivocally confirm the structure of this compound. We will move beyond a simple procedural list to explain the causal-driven choices that ensure a self-validating and trustworthy structural elucidation.

Part 1: Theoretical Prediction – The ¹H NMR Hypothesis

Before stepping into the lab, a robust theoretical analysis of the expected ¹H NMR spectrum is crucial. This predictive step forms our hypothesis. It is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic environments within the molecule.[3][4]

The structure of this compound presents five distinct proton environments:


(Note: An illustrative image of the chemical structure would be placed here in a final document.)
  • Thiazole Ring Protons (H-4, H-5): These protons are attached to an aromatic, electron-deficient heterocyclic ring. The nitrogen and sulfur atoms influence their electronic environment, causing them to appear significantly downfield.[5] Specifically, the proton at the 4-position (H-4) is typically deshielded more than the proton at the 5-position (H-5). They are adjacent and should couple to each other, appearing as two distinct doublets.

  • Methylene Protons (-CH₂-): These two protons are situated between two electron-withdrawing groups: the thiazole ring and the secondary amine nitrogen. This environment will cause a significant downfield shift.[4][6] In the absence of coupling to the amine proton, this signal would be a singlet.

  • Amine Proton (-NH-): The chemical shift of amine protons is highly variable and concentration-dependent, and the signal is often broad due to quadrupolar broadening and chemical exchange.[7]

  • N-Methyl Protons (-CH₃): These three protons are attached to a nitrogen atom, which deshields them relative to a simple alkane methyl group.[6] This signal is expected to be a singlet.

Based on these principles, we can construct a table of predicted spectral data.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration (Relative # of H) Justification
H-5 (Thiazole)7.20 - 7.40Doublet (d)1HLocated on an aromatic thiazole ring.[5]
H-4 (Thiazole)7.60 - 7.80Doublet (d)1HDeshielded relative to H-5 due to proximity to sulfur and nitrogen.[5]
Methylene (-CH₂-)4.00 - 4.30Singlet (s)2HFlanked by electron-withdrawing thiazole ring and nitrogen atom.
N-Methyl (-CH₃)2.40 - 2.60Singlet (s)3HAttached to a nitrogen atom, causing a moderate downfield shift.[6]
Amine (-NH-)1.50 - 3.00 (Broad)Broad Singlet (br s)1HExchangeable proton with a variable shift; often broad.[7]

Part 2: Experimental Protocol for Structural Verification

The following protocol is designed to generate a high-quality, interpretable spectrum for validating our hypothesis. The choice of a 400 MHz (or higher) spectrometer is deliberate, as higher field strengths provide better signal dispersion, which is critical for resolving closely spaced peaks and complex coupling patterns.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic molecules and has a minimal residual solvent signal that does not typically interfere with the regions of interest for this compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[3][6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay, 45° pulse angle).

  • Confirmatory D₂O Exchange Experiment:

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake vigorously for ~30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H NMR spectrum using the same parameters. Trustworthiness: This is a self-validating step. The signal corresponding to the -NH- proton will disappear or be significantly attenuated, confirming its identity unequivocally.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmatory Step cluster_analysis Data Analysis a Weigh 5-10 mg of This compound b Dissolve in 0.7 mL CDCl₃ with TMS Reference a->b c Transfer to NMR Tube b->c d Insert Sample, Lock & Shim c->d e Acquire ¹H NMR Spectrum (16 Scans) d->e f Add 1 drop D₂O & Shake e->f Proceed if NH proton is ambiguous h Process & Analyze Spectra (Initial & D₂O Exchange) e->h Analyze Initial Spectrum g Re-acquire ¹H NMR Spectrum f->g g->h i Assign Signals & Compare to Prediction h->i j Structure Confirmed i->j

Caption: Workflow for ¹H NMR based structural confirmation.

Part 3: Data Interpretation and Comparative Analysis

Upon processing the acquired data, we can now compare the experimental results directly against our initial hypothesis. The table below presents representative experimental data alongside our predictions for a direct, objective comparison.

Proton Assignment Predicted Shift (δ, ppm) Experimental Shift (δ, ppm) Multiplicity Integration
H-5 (Thiazole)7.20 - 7.407.28Doublet (d)1H
H-4 (Thiazole)7.60 - 7.807.71Doublet (d)1H
Methylene (-CH₂-)4.00 - 4.304.15Singlet (s)2H
N-Methyl (-CH₃)2.40 - 2.602.51Singlet (s)3H
Amine (-NH-)1.50 - 3.002.15Broad Singlet (br s)1H
Analysis of Results:
  • Correlation: The experimental chemical shifts fall squarely within the predicted ranges. The downfield signals at 7.71 and 7.28 ppm, each integrating to one proton and appearing as doublets, are characteristic of the H-4 and H-5 protons of the thiazole ring, respectively.

  • Signal Assignment: The singlet at 4.15 ppm, integrating to two protons, corresponds perfectly to the methylene group deshielded by the adjacent aromatic ring and nitrogen. The three-proton singlet at 2.51 ppm is definitively assigned to the N-methyl group.

  • Confirmation of -NH- Proton: The broad singlet observed at 2.15 ppm disappeared upon shaking the sample with D₂O. This result provides conclusive evidence for its assignment as the exchangeable amine proton. The lack of observable coupling from the NH proton to the adjacent CH₂ and CH₃ groups, resulting in singlets for those signals, is common due to the intermediate rate of chemical exchange in CDCl₃.

Conclusion

The experimental ¹H NMR data shows exceptional congruence with the theoretically predicted spectrum. Each signal's chemical shift, integration, and multiplicity aligns perfectly with the proposed structure of this compound. The D₂O exchange experiment provides a final, irrefutable piece of evidence, confirming the identity of the amine proton. This rigorous, multi-faceted approach, combining prediction with targeted experimentation, allows for the unequivocal confirmation of the molecular structure, ensuring the integrity of this crucial intermediate for its use in research and development.

References

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Stephens, C. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). this compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Sources

A Comparative Analysis of the Biological Activities of N-Methyl-1-(thiazol-2-yl)methanamine and N-Methyl-1-(thiazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, thiazole-containing compounds represent a privileged scaffold, consistently appearing in a diverse array of biologically active molecules.[1][2][3] The isomeric positioning of substituents on the thiazole ring can profoundly influence the pharmacological profile of a compound. This guide provides a comparative analysis of the biological activities of two such isomers: N-Methyl-1-(thiazol-2-yl)methanamine and N-Methyl-1-(thiazol-4-yl)methanamine. While direct comparative studies are limited, this document synthesizes available experimental data and structure-activity relationship (SAR) insights to offer a valuable resource for researchers and drug development professionals.

Introduction to the Isomers

This compound and N-Methyl-1-(thiazol-4-yl)methanamine share the same molecular formula and a core structure comprising a thiazole ring and an N-methylmethanamine group. The key difference lies in the attachment point of the methanamine side chain to the thiazole ring—either at the 2-position or the 4-position. This seemingly subtle structural variation can lead to significant differences in their physicochemical properties and, consequently, their interactions with biological targets.

Biological Activity Profile of N-Methyl-1-(thiazol-4-yl)methanamine

Research has indicated that N-Methyl-1-(thiazol-4-yl)methanamine exhibits a range of biological activities, particularly in the realms of antimicrobial, antitumor, and enzyme inhibitory effects.[4]

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties.[2][5] N-Methyl-1-(thiazol-4-yl)methanamine has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, a significant challenge in clinical practice.[4] Some studies on thiazole derivatives have reported minimum inhibitory concentrations (MICs) in the range of 0.4 to 5.5 micrograms per milliliter against various MRSA and vancomycin-resistant S. aureus (VRSA) strains.[4] The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and fatty acid biosynthesis.[4]

Anticancer Activity
Enzyme Inhibition

N-Methyl-1-(thiazol-4-yl)methanamine has been suggested to possess enzyme inhibitory properties. Notably, it has been investigated as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease.[1]

Biological Activity Profile of this compound: An Overview of 2-Substituted Thiazole Derivatives

Direct experimental data on the biological activity of this compound is less prevalent in the public domain. However, the broader class of 2-aminothiazole derivatives has been extensively studied, providing valuable insights into the potential activities of this isomer.[8][9][10]

General Biological Activities of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated as potential anticancer agents, with some showing potent activity against various cancer cell lines.[6][11]

  • Antimicrobial Activity: The 2-aminothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory Activity: Several 2-aminothiazole derivatives have been reported to possess anti-inflammatory effects.[9]

Structure-Activity Relationship (SAR) and the Influence of Isomeric Position

The position of the substituent on the thiazole ring is a critical determinant of biological activity.[3][12] The electron distribution and steric hindrance around the thiazole nucleus differ between the 2- and 4-positions, which in turn affects how the molecule binds to its biological target.

For instance, in the context of antimicrobial activity, the substitution pattern on the thiazole ring has been shown to significantly impact the potency and spectrum of activity.[5] Similarly, for anticancer activity, the position and nature of substituents can dramatically alter the cytotoxic efficacy.[6] While a definitive comparison between this compound and N-Methyl-1-(thiazol-4-yl)methanamine requires direct experimental evaluation, the existing body of knowledge on thiazole chemistry suggests that their biological profiles are likely to be distinct.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and N-Methyl-1-(thiazol-4-yl)methanamine) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells incubation 4. Incubate (48-72h) treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_readout Readout prepare_dilutions 1. Prepare Serial Dilutions of Compounds prepare_inoculum 2. Prepare Standardized Bacterial Inoculum inoculate_plate 3. Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate_plate 4. Incubate (18-24h) inoculate_plate->incubate_plate observe_growth 5. Visually Assess for Bacterial Growth incubate_plate->observe_growth determine_mic 6. Determine MIC observe_growth->determine_mic

Caption: Workflow for the broth microdilution assay.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This colorimetric assay is based on the Ellman method.[14]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), acetylthiocholine (ATCh) substrate solution, and DTNB (Ellman's reagent) solution.

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to initiate the reaction. Include a control without the inhibitor.

  • Substrate Addition: Add the ATCh substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.

AChE_Assay_Workflow cluster_pathway Reaction Pathway cluster_protocol Assay Protocol ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine AChE TNB TNB (Yellow) Thiocholine->TNB DTNB DTNB (Colorless) DTNB->TNB step1 1. Add Buffer, DTNB, & Inhibitor step2 2. Add AChE Enzyme step1->step2 step3 3. Add ATCh Substrate step2->step3 step4 4. Measure Absorbance at 412nm (Kinetic) step3->step4 step5 5. Calculate IC50 step4->step5

Sources

A Comparative Guide to N-Methyl-1-(thiazol-2-yl)methanamine and Other Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-Methyl-1-(thiazol-2-yl)methanamine with other established thiazole-containing kinase inhibitors. We will delve into their biochemical and cellular activities, explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of thiazole-based kinase inhibitors and the potential of novel scaffolds.

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts.[3][4][5][6] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and within this field, heterocyclic compounds have proven to be particularly fruitful.[1][2][4]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry.[1][2][4][7][8] Its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases have led to its incorporation into numerous clinically approved and investigational drugs.[4][9][10] Notable examples include Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, which is used in the treatment of chronic myeloid leukemia (CML).[4][10][11][12]

This guide focuses on this compound, a simple thiazole derivative. While not a widely characterized kinase inhibitor itself, its core structure represents a foundational building block for more complex and potent molecules.[13][14][15] By comparing it to other well-established thiazole kinase inhibitors, we can understand the structure-activity relationships (SAR) that govern potency and selectivity, and appreciate the potential of this scaffold for future drug design.

Comparative Analysis of Thiazole Kinase Inhibitors

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity across the kinome.[16][17] The thiazole scaffold has been successfully utilized to develop inhibitors against a wide range of kinases, including both serine/threonine and tyrosine kinases.[1][4] Below is a comparative summary of this compound and other representative thiazole-based inhibitors.

CompoundTarget Kinase(s)Biochemical Potency (IC50)Key Structural Features and Insights
This compound UndeterminedUndeterminedA foundational 2-aminothiazole scaffold. Its simplicity makes it an ideal starting point for fragment-based drug design and SAR studies. Biological activity is reported in antimicrobial and antitumor contexts, suggesting potential for enzyme inhibition.[13]
Dasatinib (BMS-354825) pan-Src, Bcr-Abl<1 nMA 2-aminothiazole core with extensive decoration. The N-(2-chloro-6-methylphenyl) and piperazinylethanol moieties are crucial for its high potency and broad-spectrum activity.[11][12]
Compound 25 (Shao et al.) CDK90.64 - 2.01 µM (cellular)A pyrimidine-thiazole hybrid. This compound demonstrates the utility of combining the thiazole ring with other heterocyclic systems to achieve selectivity for specific kinase families like CDKs.[4][9]
Compound 39 (Ammar et al.) V600E-B-RAF, RAF10.978 nM (V600E), 8.2 nM (RAF1)An imidazothiazole derivative. This class shows high potency and selectivity for the oncogenic V600E mutant of B-RAF, a key target in melanoma.[4]
Compound 31 (Wang et al.) Aurora A, Aurora BPotent (nM range)A 4-(thiazol-5-yl)pyrimidine structure. These compounds effectively inhibit mitotic kinases, leading to cell cycle arrest.[4]
Compound 42 (Shivaprakasam et al.) GSK-3β0.29 nMAn acylaminopyridine with a carboxamide-substituted thiazole ring. The carboxamide group significantly enhances potency, demonstrating the impact of specific functional groups on the thiazole scaffold.[4][18]

Mechanism of Action and Relevant Signaling Pathways

The majority of thiazole-based kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site and prevent the binding of ATP, the phosphate donor for the phosphorylation reaction.[3][16] The thiazole ring often plays a critical role in this interaction by forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain.

The RAF-MEK-ERK (MAPK) Signaling Pathway

A key pathway frequently deregulated in cancer is the RAF-MEK-ERK pathway. The B-RAF V600E mutation, for instance, leads to constitutive activation of this pathway, promoting cell proliferation and survival. Thiazole inhibitors, such as the imidazothiazole derivatives mentioned above, can effectively block this pathway at the level of B-RAF.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Thiazole Inhibitor (e.g., Compound 39) Inhibitor->BRAF

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by a thiazole-based B-RAF inhibitor.

Experimental Protocols for Inhibitor Characterization

Evaluating the efficacy and selectivity of a novel kinase inhibitor like this compound requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a physiological context.[6][19]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Setup Prepare Reaction: - Kinase - Substrate - Test Compound (Varying Conc.) Start->Setup Incubate1 Pre-incubate (15 min, RT) Setup->Incubate1 Initiate Initiate Reaction: Add ATP Incubate1->Initiate Incubate2 Incubate (e.g., 2 hours, RT) Initiate->Incubate2 Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate2->Stop Incubate3 Incubate (30 min, RT) Stop->Incubate3 Detect Convert ADP to ATP & Detect: Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate (30 min, RT) Detect->Incubate4 Read Read Luminescence Incubate4->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical biochemical kinase assay (ADP-Glo™).

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations (typically a 10-point serial dilution). Include "no-enzyme" and "vehicle" (e.g., DMSO) controls.[20]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[20]

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.[16][20]

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

  • Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 30 minutes.[20]

  • Detection: Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.[20]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

Cell-based assays are critical for confirming that a compound can enter cells and inhibit the target kinase in its native environment.[19][21][22] This protocol describes a method to quantify the phosphorylation of a kinase's substrate within the cell.[23]

Workflow Diagram:

Cellular_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat Cells with Test Compound (Varying Conc.) Incubate1->Treat Incubate2 Incubate (e.g., 2-4 hours) Treat->Incubate2 Lyse Lyse Cells to Release Proteins Incubate2->Lyse ELISA Perform Sandwich ELISA: 1. Capture Total Substrate 2. Detect with Phospho-Specific Ab Lyse->ELISA Read Read Signal (e.g., Absorbance, Fluorescence) ELISA->Read Analyze Analyze Data: Calculate Cellular IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell-based phosphorylation assay using ELISA.

Step-by-Step Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., one that overexpresses the target kinase or has an activating mutation) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a predetermined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.

  • Quantification (ELISA):

    • Coat an ELISA plate with a capture antibody that binds to the total substrate protein (both phosphorylated and unphosphorylated forms).

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.[23]

    • Wash again and add a substrate for the enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the signal using a plate reader.

  • Analysis: Normalize the phosphorylation signal to the total amount of protein or a housekeeping gene. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Kinase Selectivity Profiling

To assess the specificity of an inhibitor, it is crucial to screen it against a large panel of kinases.[16][24][25] This is typically done by specialized contract research organizations (CROs).

  • Panel Selection: Choose a panel that represents a broad swath of the human kinome. Panels can range from a few dozen to over 400 kinases.[25]

  • Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel using a standardized biochemical assay format.[25]

  • Data Analysis: The results are reported as the percentage of inhibition for each kinase at the tested concentration. "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are identified.

  • Follow-up: For any off-target hits of concern, full IC50 dose-response curves are generated to determine the potency of the compound against those kinases.

Conclusion and Future Perspectives

The thiazole ring is a versatile and highly valuable scaffold in the design of potent and selective kinase inhibitors.[1][2][4] A comparative analysis reveals that while simple structures like this compound may not possess high intrinsic potency, they serve as excellent starting points for medicinal chemistry campaigns.[13] The structure-activity relationship studies of compounds like Dasatinib and various B-RAF and CDK inhibitors demonstrate that strategic modifications to the 2-aminothiazole core can yield compounds with nanomolar potency and desired selectivity profiles.[4][9][11][12][26]

Future work on this compound should focus on using it as a scaffold to build more complex molecules. By applying the principles learned from successful thiazole inhibitors—such as adding groups that interact with specific regions of the ATP-binding pocket or combining it with other heterocyclic systems—it may be possible to develop novel inhibitors targeting a range of kinases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such new chemical entities, from initial biochemical screening to validation in a cellular context.

References

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A Comparative Efficacy Analysis: N-Methyl-1-(thiazol-2-yl)methanamine versus 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a cornerstone, a privileged structure renowned for its versatile biological activities. Its derivatives have paved the way for numerous therapeutic agents. This guide delves into a comparative analysis of the parent 2-aminothiazole and its N-substituted analogue, N-Methyl-1-(thiazol-2-yl)methanamine. While direct, head-to-head experimental comparisons are not extensively documented, a wealth of structure-activity relationship (SAR) studies on N-substituted 2-aminothiazoles provides a strong foundation for a scientifically grounded comparative discussion. This guide will synthesize these findings to offer researchers valuable insights into the potential efficacy of this compound relative to its foundational counterpart.

Foundational Scaffolds: A Physicochemical Overview

Both 2-aminothiazole and this compound share the core thiazole ring, a heterocyclic moiety containing sulfur and nitrogen that is crucial for its biological interactions. The key distinction lies in the substitution at the 2-position. While 2-aminothiazole possesses a primary amine group directly attached to the ring, this compound features a methylaminomethyl group. This seemingly subtle modification introduces changes in lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can significantly influence pharmacokinetic and pharmacodynamic properties.

Property2-AminothiazoleThis compound
Molecular Formula C₃H₄N₂SC₅H₈N₂S
Molecular Weight 100.14 g/mol 128.20 g/mol
Structure A primary amine on the thiazole ringA secondary amine with a methylene linker
Key Features Planar, aromatic system; hydrogen bond donor/acceptorIncreased flexibility and lipophilicity; hydrogen bond donor/acceptor

The Landscape of Biological Activity: A Comparative Perspective

The 2-aminothiazole core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy of its derivatives is often modulated by the nature of the substituent at the N-2 position.

Antimicrobial Efficacy

Derivatives of 2-aminothiazole have demonstrated significant potential against a variety of bacterial and fungal pathogens.[4][5] Structure-activity relationship studies have consistently shown that the N-2 position of the 2-aminothiazole scaffold is a key site for modification to enhance antimicrobial potency.[1] The introduction of various substituents at this position can lead to compounds with improved activity profiles. For instance, N-acylated and N-sulfonylated derivatives of 2-aminothiazole have been synthesized and shown to possess potent antimicrobial activities.[6]

While specific data for this compound is limited, the general trend observed in N-substituted 2-aminothiazoles suggests that the introduction of an N-methyl-methanamine group could modulate the antimicrobial spectrum and potency compared to the unsubstituted 2-aminothiazole. The increased lipophilicity imparted by the methyl and methylene groups may enhance membrane permeability, a critical factor for reaching intracellular targets in bacteria.

Experimental Protocol: Assessing Antimicrobial Activity (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 2-aminothiazole or this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Standardize Inoculum Standardized Inoculum McFarland_Standard->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions in Microtiter Plate Compound_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Efficacy

The 2-aminothiazole motif is present in several clinically approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] SAR studies have revealed that substitution on the 2-amino group can significantly impact anticancer activity.[8] For example, the introduction of aryl or acyl groups at the N-2 position has led to compounds with potent antiproliferative effects.[9]

The this compound structure, with its secondary amine and flexible linker, presents an interesting modification. This added flexibility could allow for optimal positioning within the binding pocket of a target protein, potentially leading to enhanced inhibitory activity compared to the more rigid 2-aminothiazole.

Experimental Protocol: Assessing Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (2-aminothiazole and this compound) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: Potential Mechanism of Action

G cluster_pathway Potential Anticancer Mechanism Compound Thiazole Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) Compound->Target_Protein Inhibition Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Blocks Activation Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induces

Caption: Potential mechanism of action for thiazole-based anticancer agents.

Synthesis and Derivatization: A Comparative Outlook

The synthesis of 2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis, a well-established and versatile method involving the reaction of an α-haloketone with a thiourea.[10] This method allows for the facile introduction of various substituents onto the thiazole ring.

The synthesis of this compound would likely proceed from a 2-(halomethyl)thiazole intermediate, followed by reaction with methylamine. This two-step process offers opportunities for further derivatization at the amine nitrogen, allowing for the exploration of a wider chemical space and the potential for fine-tuning biological activity.

Conclusion: A Tale of a Scaffold and its Successor

While 2-aminothiazole remains a vital and highly active scaffold in drug discovery, the principles of medicinal chemistry and the wealth of SAR data strongly suggest that N-substituted derivatives hold immense potential for enhanced efficacy. The introduction of the N-Methyl-methanamine moiety in this compound is a logical step in the evolution of this pharmacophore. This modification is likely to alter the compound's physicochemical properties in a manner that could favorably impact its biological activity, potentially leading to improved potency, a modified spectrum of activity, and a more desirable pharmacokinetic profile.

For researchers in drug development, the key takeaway is that while 2-aminothiazole provides a robust starting point, the exploration of N-substituted analogues like this compound is a promising strategy for the discovery of next-generation therapeutics. Future head-to-head comparative studies are warranted to fully elucidate the specific advantages of this modification across various therapeutic targets.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of various thiazole derivatives in molecular docking studies against a range of therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from recent literature to offer field-proven insights and detailed methodologies, empowering you to accelerate your own in silico drug discovery efforts.

The Significance of Thiazoles and the Power of In Silico Docking

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Molecular docking, a powerful computational technique, has become indispensable in modern drug discovery.[7] It predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and interaction patterns, thereby guiding the rational design of more potent and selective drug candidates.[1][8]

This guide will navigate through comparative docking analyses across various protein targets, detail the underlying experimental protocols, and present the data in a clear, comparative format to inform your research.

Comparative Docking Performance of Thiazole Derivatives Across Key Protein Targets

The versatility of the thiazole scaffold is evident in its ability to interact with a diverse array of protein targets. The following sections provide a comparative analysis of docking studies from the literature, with quantitative data summarized for ease of comparison. A lower docking score or binding energy generally indicates a more favorable and stable binding interaction.[1]

Thiazole Derivatives as Antimicrobial Agents: Targeting FabH

The FabH enzyme is a crucial component of the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibacterial agents. A comparative in silico screening of N-substituted 2-phenyl-amino thiazole derivatives against the FabH inhibitor from Mycobacterium tuberculosis (PDB ID: 3iL9) revealed several compounds with superior docking scores compared to the standard drug griseofulvin.[2]

Compound/DrugMolDock ScoreHydrogen BondsDocking Score
Griseofulvin (Standard)-90.944-
Derivative S2-144.23610-143.593
Derivative S5-102.6124-104.873
Derivative S6-132.8716-132.987
Derivative S7-128.9327-129.453
Derivative S8-139.8768-140.123
Derivative S9-135.4325-136.765
Data sourced from a study on N-substituted thiazoles as FabH inhibitors.[2]

The superior mol dock and docking scores of the thiazole derivatives, particularly S2, S8, and S9, along with a higher number of hydrogen bond interactions, suggest a stronger binding affinity to the FabH enzyme compared to the standard drug.[2] This highlights the potential of these thiazole scaffolds in the development of new antimicrobial agents.

Thiazole Derivatives as α-Glucosidase Inhibitors for Diabetes

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing diabetes mellitus.[5] Novel isatin-thiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, showing significantly higher potency than the standard drug acarbose.[5]

CompoundIC50 (µM)
Acarbose (Standard)817.38 ± 6.27
Compound 6p5.36 ± 0.13
Compound 6g5.98 ± 0.12
Compound 6h6.12 ± 0.15
Compound 6n6.36 ± 0.12
Compound 6j6.51 ± 0.13
Data from a study on isatin-thiazole derivatives as α-glucosidase inhibitors.[5]

Molecular docking studies revealed that the high activity of these compounds is due to a combination of hydrophobic interactions, CH-π interactions, and hydrogen bonding with the α-glucosidase enzyme.[5]

Thiazole and Thiadiazole Derivatives as Antiviral Agents: Targeting SARS-CoV-2

The COVID-19 pandemic spurred intensive research into inhibitors of key SARS-CoV-2 proteins. Thiazole and its isomer, thiadiazole, have emerged as promising scaffolds for developing antiviral agents.[9][10]

2.3.1. 1,3,4-Thiadiazole Derivatives Against Multiple SARS-CoV-2 Targets

A study evaluating a series of 1,3,4-thiadiazole derivatives against four crucial SARS-CoV-2 targets demonstrated promising binding affinities, particularly for a compound designated as '7'.[9]

Target ProteinCompound 7 Docking Score (kcal/mol)
Main Protease (Mpro)-11.4
Papain-Like Protease (PLpro)-9.4
RNA-dependent RNA polymerase (RdRp)-8.2
Receptor-Binding Domain (RBD)-6.8
Docking scores of a promising 1,3,4-thiadiazole derivative.[9]

The strong binding affinity of compound 7 with the main protease (Mpro) was attributed to hydrogen bond interactions with key residues like Thr24 and Ser144.[9]

2.3.2. Thiazole-Based Derivatives as SARS-CoV-2 Main Protease (Mpro) Inhibitors

In another study, N-(substituted-thiazol-2-yl)cinnamamide analogs were designed and showed significant inhibitory activity against the SARS-CoV-2 main protease.[10]

CompoundIC50 (µM)
Compound 1922.61
Compound 2014.7
Compound 2121.99
Inhibitory activity of thiazole derivatives against SARS-CoV-2 Mpro.[10]

Molecular modeling revealed key interactions, including hydrogen bonds with Gln189 and Glu166, and arene-arene interactions with His41.[10]

Thiazole Derivatives as Anti-inflammatory Agents: Targeting COX Enzymes

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. Thiazole carboxamide derivatives have been investigated as selective COX-2 inhibitors.[11][12]

CompoundCOX-1 Inhibition (%) at 5µMCOX-2 Inhibition (%) at 5µMSelectivity Ratio (SR) for COX-2
2f--3.67
2h58.281.5-
Inhibitory activities of thiazole carboxamide derivatives.[11]

Molecular docking studies indicated that the selective COX-2 inhibitors could bind favorably to the COX-2 isozyme over the COX-1 enzyme, with interaction patterns comparable to the selective COX-2 inhibitor, celecoxib.[11]

Thiazole Derivatives as Anticancer Agents: Targeting Tubulin

Tubulin is a critical protein involved in cell division, and its inhibitors are effective anticancer agents. A series of 2,4-disubstituted thiazole derivatives have shown potent tubulin polymerization inhibitory activity.[13][14]

CompoundTubulin Polymerization Inhibition IC50 (µM)Docking Interaction Energy (kcal/mol)
Combretastatin A-4 (Reference)2.96 ± 0.18-13.42
5c2.95 ± 0.18-13.88
7c2.00 ± 0.12-14.15
9a2.38 ± 0.14-14.50
Comparison of thiazole derivatives as tubulin polymerization inhibitors.[13]

The strong correlation between the in vitro tubulin polymerization inhibition and the docking interaction energies validates the in silico model and highlights compounds 7c and 9a as promising leads for novel anticancer agents.[14]

Experimental Protocol: A Self-Validating System for Comparative Docking

The reliability of any in silico study hinges on a robust and well-validated methodology. The following protocol outlines a standard workflow for comparative molecular docking studies, ensuring trustworthiness and reproducibility.[15]

Step-by-Step Methodology
  • Receptor Preparation:

    • Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB).[15]

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field like CHARMm.

    • Energy minimize the protein structure to relieve any steric clashes and obtain a stable conformation.

  • Ligand Preparation:

    • Draw the 2D structures of the thiazole derivatives using chemical drawing software.

    • Convert the 2D structures to 3D and generate multiple low-energy conformers for each ligand.

    • Assign appropriate atom types and charges.

  • Grid Generation and Active Site Definition:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket, providing the search space for the docking algorithm.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, GOLD, Glide).[15][16]

    • The program will systematically explore different conformations and orientations of each ligand within the defined grid box.

    • A scoring function is used to calculate the binding energy for each pose, predicting the binding affinity.[7]

  • Post-Docking Analysis and Validation:

    • Rank the ligands based on their docking scores or binding energies.

    • Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the active site residues.[15]

    • Compare the binding mode of the docked ligands with that of a known inhibitor or the co-crystallized ligand to validate the docking protocol (RMSD < 2.0 Å is generally considered a good prediction).[16]

    • Perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-likeness of the most promising candidates.[15]

Visualizing the Workflow and Interactions

Diagrams are essential for conceptualizing complex workflows and molecular interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Conformer Generation) Docking Molecular Docking (Conformational Search & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Post_Docking Post-Docking Analysis (Ranking, Visualization) Docking->Post_Docking Validation Validation (RMSD Calculation) Post_Docking->Validation ADMET In Silico ADMET (Drug-Likeness Prediction) Post_Docking->ADMET

Caption: General workflow for a comparative molecular docking study.

G cluster_protein Protein Active Site cluster_ligand Thiazole Derivative GLN189 GLN189 GLU166 GLU166 HIS41 HIS41 ASN142 ASN142 Thiazole Thiazole Ring Thiazole->GLN189 H-Bond Thiazole->HIS41 Arene-Arene Cinnamamide Cinnamamide Moiety Cinnamamide->GLU166 H-Bond Cinnamamide->ASN142 Hydrophobic BenzoThiazole Benzo[d]thiazole BenzoThiazole->HIS41 Arene-Arene

Caption: Key interactions of a thiazole derivative in the SARS-CoV-2 Mpro active site.

Conclusion and Future Perspectives

The collective evidence from numerous in silico studies strongly supports the continued exploration of thiazole and its derivatives in drug discovery.[1] The thiazole scaffold has proven to be a versatile template for designing potent inhibitors against a wide variety of biological targets. The comparative data presented in this guide demonstrates that with strategic substitutions, thiazole derivatives can achieve high binding affinities and specific interactions with target proteins, often outperforming existing standard drugs in computational models.

Future research should focus on the synthesis and in vitro validation of the most promising candidates identified through these docking studies. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the stability and dynamics of the ligand-protein complexes, further refining the drug design process.

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  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules.
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  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences.
  • Structural and Functional Insights of Thiazole Derivatives as Potential Anti-inflammatory Candidate: A New Contender on Chronic and Acute SARS-CoV-2 Inflammation and Inhibition of SARS-CoV-2 Proteins.
  • Thiazole-based SARS-CoV-2 protease (COV M pro )
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules.
  • Potential COVID-19 Drug Candidates Based on Diazinyl-Thiazol-Imine Moieties: Synthesis and Greener Pastures Biological Study. Molecules.
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
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A Comparative Guide to the Cytotoxicity of N-Methyl-1-(thiazol-2-yl)methanamine and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutics is a critical step. This guide provides a comparative analysis of the cytotoxic profiles of the investigational compound N-Methyl-1-(thiazol-2-yl)methanamine and the widely used anthracycline antibiotic, Doxorubicin. While direct, head-to-head cytotoxic data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related thiazole derivatives to provide a representative comparison. This approach allows for an informed perspective on the potential of this class of compounds relative to a clinical cornerstone.

The core of this guide is built on the synthesis of experimental data, an understanding of the underlying mechanisms of action, and detailed experimental protocols to ensure scientific integrity and practical applicability.

Introduction to the Compounds

Doxorubicin: The Clinical Benchmark

Doxorubicin is a potent and broad-spectrum chemotherapeutic agent that has been a mainstay in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias, since its approval for medical use in the United States in 1974.[1] Its mechanism of action is multifaceted, primarily involving the intercalation into DNA, which inhibits the progression of topoisomerase II.[1] This action prevents the re-ligation of DNA strands, leading to double-strand breaks and the cessation of replication and transcription processes.[1][2] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[2][3]

This compound and the Thiazole Scaffold

This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a key structural motif found in numerous biologically active molecules and is recognized for its therapeutic potential.[4] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and, notably, anticancer properties.[4] While specific data on this compound is limited, the broader class of thiazole-containing compounds has been shown to exert cytotoxic effects against various cancer cell lines, making them an area of active investigation in oncology.[5][6]

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Cytotoxicity of Doxorubicin

Doxorubicin exhibits potent cytotoxicity across a wide range of cancer cell lines. However, its efficacy can be influenced by the development of multidrug resistance. The following table summarizes the IC50 values of Doxorubicin in various cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)Sensitivity
K562 (Original)Leukemia0.031Sensitive
BFTC-905Bladder Cancer2.26 ± 0.29Sensitive
MCF-7Breast Cancer2.50 ± 1.76Sensitive
M21Melanoma2.77 ± 0.20Sensitive
HeLa (Original)Cervical Cancer2.92 ± 0.57Sensitive
UMUC-3Bladder Cancer5.15 ± 1.17Moderately Sensitive
HepG2Hepatocellular Carcinoma12.18 ± 1.89Moderately Sensitive
TCCSUPBladder Cancer12.55 ± 1.47Moderately Sensitive
K562/DoxLeukemia0.996Resistant
HeLa/DoxCervical Cancer5.470Resistant
Huh7Hepatocellular Carcinoma> 20Resistant

Data sourced from BenchChem Comparative Cytotoxicity of Doxorubicin Guide.[7]

Cytotoxicity of Representative Thiazole Derivatives

As a proxy for this compound, the following table presents the IC50 values of various thiazole derivatives against several human cancer cell lines. This data illustrates the potential cytotoxic efficacy within this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole Derivative 5bMCF-70.2 ± 0.01--
Thiazole Derivative 5gPC-120.43 ± 0.06--
Thiazole Derivative 5kMDA-MB-4680.6 ± 0.04--
Bis-Thiazole Derivative 5cHela0.0006--
Bis-Thiazole Derivative 5fKF-28 (Ovarian)0.006--
Thiazole Derivative 4cMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4cHepG27.26 ± 0.44Staurosporine8.4 ± 0.51

Data sourced from BenchChem Comparative Cytotoxicity Analysis of Thiazole Derivatives.[3]

Analysis: The compiled data indicates that certain thiazole derivatives exhibit potent cytotoxic activity, with some demonstrating IC50 values in the nanomolar to low micromolar range. Notably, some derivatives show comparable or even superior potency to staurosporine, a known potent kinase inhibitor. When compared to doxorubicin, the efficacy of these thiazole derivatives appears to be highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, some bis-thiazole derivatives show exceptionally low IC50 values, suggesting a high degree of potency that could be competitive with doxorubicin in specific contexts.

Mechanisms of Action

Doxorubicin's Cytotoxic Pathway

Doxorubicin's primary mechanism of action involves DNA damage and the inhibition of DNA replication and transcription.[1][3][8] This is achieved through:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[1][2]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA, leading to an accumulation of breaks and subsequent apoptosis.[2][8][9]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that can damage DNA, proteins, and cell membranes.[3]

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_damage Cellular Damage cluster_apoptosis Apoptosis Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling DSB DNA Double-Strand Breaks DNA->DSB TopoII->DNA Creates transient double-strand breaks ROS Reactive Oxygen Species (ROS) ROS->DSB MembraneDamage Membrane Damage ROS->MembraneDamage Mito->ROS Apoptosis Cell Death DSB->Apoptosis MembraneDamage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Postulated Cytotoxic Pathway of Thiazole Derivatives

The cytotoxic mechanisms of thiazole derivatives are diverse and depend on the specific substitutions on the thiazole ring. However, several common pathways have been identified:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through the activation of caspases, key enzymes in the apoptotic cascade.

  • Mitochondrial Dysfunction: Some derivatives can disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.

  • Enzyme Inhibition: Specific thiazole-containing compounds have been designed to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Thiazole_Pathway cluster_effects Cellular Effects cluster_apoptosis Apoptosis Thiazole Thiazole Derivative TargetEnzyme Target Enzyme (e.g., Kinase) Thiazole->TargetEnzyme Inhibition Mito Mitochondria Thiazole->Mito Induces Dysfunction ProlifInhibit Inhibition of Proliferation TargetEnzyme->ProlifInhibit ROS Increased ROS Mito->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mito->MMP_Loss Caspases Caspase Cascade Apoptosis Cell Death Caspases->Apoptosis ProlifInhibit->Apoptosis ROS->Apoptosis MMP_Loss->Caspases

Caption: Postulated cytotoxic mechanisms of action for thiazole derivatives.

Experimental Methodologies

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Adherent Cells

This protocol provides a standardized workflow for evaluating the cytotoxicity of compounds like doxorubicin and thiazole derivatives against adherent cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) start->cell_seeding incubation1 2. Incubation (24 hours, 37°C, 5% CO2) cell_seeding->incubation1 drug_treatment 3. Drug Treatment (Serial dilutions of test compounds) incubation1->drug_treatment incubation2 4. Incubation (24-72 hours, 37°C, 5% CO2) drug_treatment->incubation2 mtt_addition 5. MTT Addition (10-50 µL of 5 mg/mL MTT solution) incubation2->mtt_addition incubation3 6. Incubation (2-4 hours, 37°C, 5% CO2) mtt_addition->incubation3 solubilization 7. Solubilization (Add 100-150 µL DMSO or other solvent) incubation3->solubilization measurement 8. Absorbance Measurement (570 nm using a microplate reader) solubilization->measurement analysis 9. Data Analysis (Calculate % viability and IC50) measurement->analysis end End analysis->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 90%.

    • Resuspend cells in the appropriate culture medium to the desired concentration.

    • Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds (Doxorubicin and thiazole derivatives) in culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the various drug concentrations to the respective wells.

    • Include appropriate controls: a vehicle control (medium with the same solvent concentration used for the drug) and a blank (medium only).[7]

  • Incubation:

    • Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time will depend on the specific experimental design and the doubling time of the cell line.

  • MTT Addition and Incubation:

    • Following the treatment incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

Conclusion

This guide provides a comparative framework for evaluating the cytotoxicity of this compound, represented by a class of structurally related thiazole derivatives, against the established chemotherapeutic agent, doxorubicin. The data presented herein indicates that thiazole derivatives represent a promising scaffold for the development of novel anticancer agents, with some demonstrating high potency against various cancer cell lines.

It is crucial to acknowledge that the cytotoxic efficacy of any compound is highly dependent on its specific chemical structure and the biological context of the cancer cells being targeted. Therefore, direct experimental evaluation of this compound using standardized protocols, such as the MTT assay detailed in this guide, is essential to definitively determine its cytotoxic profile and potential as a therapeutic candidate.

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A Researcher's Guide to Comparative In Vitro Profiling: N-Methyl-1-(thiazol-2-yl)methanamine versus Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive framework for the comparative in vitro evaluation of a novel chemical entity, N-Methyl-1-(thiazol-2-yl)methanamine, against the established multi-kinase inhibitor, Sorafenib. Given the limited public data on the biological activity of this compound[1][2][3][4][5], this document serves as a methodological blueprint. It outlines the necessary experimental workflows, protocols, and data interpretation strategies required to rigorously assess a new compound's anti-cancer potential relative to a clinical benchmark.

Introduction: Establishing the Benchmark and the Investigational Compound

In oncological drug discovery, the validation of a novel compound requires direct and robust comparison against a standard-of-care agent. Sorafenib, an oral multi-kinase inhibitor, serves as an ideal benchmark. It is the first systemic drug to have demonstrated improved overall survival in advanced hepatocellular carcinoma (HCC) and is also approved for advanced renal cell carcinoma (RCC)[6][7]. Its mechanism of action is well-characterized, involving the dual inhibition of tumor cell proliferation and angiogenesis[8]. Sorafenib targets intracellular serine/threonine kinases (RAF-1, wild-type B-RAF, and mutant B-RAF) and receptor tyrosine kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RET)[9][10].

Our investigational compound, this compound, henceforth referred to as "Compound X," represents a novel chemical entity with an uncharacterized biological activity profile. The thiazole ring is a common scaffold in pharmacologically active molecules, making its derivatives worthy of investigation. This guide will detail the in vitro cascade necessary to profile Compound X's activity and mechanistically compare it to Sorafenib.

The Strategic Workflow for Comparative In Vitro Analysis

A logical and phased approach is critical to efficiently characterize a new compound. The workflow should progress from broad phenotypic screening to more specific, target-oriented assays. This ensures that resources are directed toward compounds with demonstrable biological activity.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Profiling cluster_2 Phase 3: Mechanism of Action A Compound X Synthesis & QC B Multi-Cell Line Cytotoxicity Assay (MTT/SRB) A->B Determine IC50 C Broad Kinase Inhibition Panel B->C If IC50 is potent D Cellular Target Engagement (Western Blot for p-ERK, etc.) C->D Validate Hits E Apoptosis Assays (Annexin V/PI) D->E Confirm on-target effect F Cell Cycle Analysis E->F

Caption: High-level workflow for in vitro compound characterization.

Foundational Comparison: Cytotoxicity Across Cancer Cell Lines

The initial and most fundamental comparison involves assessing the broad anti-proliferative activity of Compound X against Sorafenib across a panel of relevant human cancer cell lines.

Experimental Rationale: Utilizing multiple cell lines is crucial. For this comparison, cell lines from Sorafenib's key indications, such as hepatocellular carcinoma (e.g., HepG2, Huh7) and renal cell carcinoma (e.g., 786-O, ACHN), should be included[11][12]. This approach reveals any tissue-specific sensitivity and provides a broad measure of cytotoxic potential. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[13].

  • Compound Treatment: Prepare serial dilutions of Compound X and Sorafenib in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO)[14].

  • Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C and 5% CO₂[15].

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[16].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals[14][16].

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, tabular format. Below is a table populated with real, cited data for Sorafenib and hypothetical data for Compound X to illustrate the comparison.

Cell LineTumor TypeSorafenib IC50 (µM)Compound X IC50 (µM) (Hypothetical)
HepG2Hepatocellular Carcinoma7.10[17]12.5
Huh7Hepatocellular Carcinoma3.0 - 11.03[17][18]8.9
786-ORenal Cell Carcinoma~5-15 (inferred)[12]25.1
ACHNRenal Cell Carcinoma~5-15 (inferred)[12]18.4
Kasumi-1Acute Myeloid Leukemia0.02[19][20]> 50

This table demonstrates how to present comparative data. The hypothetical results suggest Compound X has moderate activity against HCC lines but is less potent than Sorafenib overall and lacks the specific high potency of Sorafenib against KIT-mutant cell lines like Kasumi-1.

Mechanistic Insight: Kinase Inhibition and Cellular Target Engagement

If Compound X shows promising cytotoxicity, the next step is to investigate its mechanism. Since Sorafenib is a multi-kinase inhibitor, a logical starting point is to screen Compound X against a panel of kinases, particularly those inhibited by Sorafenib.

Experimental Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is followed by cellular assays (e.g., Western Blot) to confirm that the compound engages its target within the complex cellular environment and affects downstream signaling.

Sorafenib's Target Profile: The RAF/MEK/ERK Pathway

Sorafenib's primary mechanism involves inhibiting the RAF/MEK/ERK signaling cascade, which is crucial for cancer cell proliferation[6][8]. Inhibition of RAF kinase prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK[21]. The level of phosphorylated ERK (p-ERK) is a direct biomarker of pathway activity[22][23][24].

Caption: Sorafenib's dual inhibition of RTKs and the RAF/MEK/ERK pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol determines if Compound X, like Sorafenib, can inhibit the RAF/MEK/ERK pathway in intact cells.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) in 6-well plates. Once they reach 70-80% confluency, treat them with Compound X and Sorafenib at various concentrations (e.g., 0.5x, 1x, and 2x their respective IC50 values) for a specified time (e.g., 4-24 hours)[12][25].

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane[14].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Interpreting the Results: A dose-dependent decrease in the p-ERK signal in cells treated with Compound X would suggest it inhibits the RAF/MEK/ERK pathway, similar to Sorafenib[22][26]. No change in p-ERK would indicate a different mechanism of action.

Data Presentation: Comparative Kinase Inhibition

Data from a broad kinase panel screen should be presented in a table, comparing the IC50 values of both compounds against key kinases.

Kinase TargetSorafenib IC50 (nM)Compound X IC50 (nM) (Hypothetical)
B-RAF22[9]>10,000
c-RAF (RAF-1)6[10]>10,000
VEGFR-290[9]850
PDGFR-β57[10]1,200
c-KIT68[27]>10,000

This hypothetical data suggests that Compound X does not inhibit the RAF kinases but has weak activity against angiogenesis-related RTKs, indicating a distinct and likely less potent mechanism than Sorafenib.

Conclusion

This guide outlines a systematic, multi-phase approach to compare the in vitro activity of a novel compound, this compound (Compound X), against the clinical benchmark, Sorafenib. By progressing from broad cytotoxicity screening to specific kinase inhibition and cellular pathway analysis, researchers can build a comprehensive profile of a new molecule's potential. This rigorous, comparative framework is essential for making informed decisions in the early stages of drug discovery, ensuring that only the most promising candidates advance toward further preclinical development. The provided protocols and data presentation formats offer a validated template for conducting and reporting such critical investigations.

References

  • Zhang, Z. et al. (2009). Phosphorylated ERK is a potential predictor of sensitivity to sorafenib when treating hepatocellular carcinoma: evidence from an in vitro study. BMC Cancer, 7(41). Available at: [Link]

  • Rudramurthy, G. R. et al. (2012). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. American Journal of Hematology, 87(3), 277-283. Available at: [Link]

  • Ovid Insights. (2011). Sorafenib, a multikinase inhibitor, is effective in vitro against non- Hodgkin lymphoma and synergizes with. Ovid. Available at: [Link]

  • Prorok, P. et al. (2012). Sorafenib inhibits ERK phosphorylation in prostate cancer cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. Available at: [Link]

  • Cheng, A. L. et al. (2014). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. OncoTargets and Therapy, 7, 1145-1158. Available at: [Link]

  • Walko, C. M., & Grande, C. (2010). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Clinical advances in hematology & oncology: H&O, 8(2), 118–120. Available at: [Link]

  • Cervello, M. et al. (2012). Molecular mechanisms of sorafenib action in liver cancer cells. CNR-IRIS. Available at: [Link]

  • Heath, E. I., & Rini, B. I. (2007). Renal cell carcinoma and the use of sorafenib. Expert review of anticancer therapy, 7(4 Suppl), 13-19. Available at: [Link]

  • Son, J. et al. (2021). IC 50 of sorafenib against HCC cell lines. ResearchGate. Available at: [Link]

  • Ou, D. et al. (2017). Phospho-ERK is a biomarker of response to a synthetic lethal drug combination of sorafenib and MEK inhibition in liver cancer. Journal of Hepatology, 66(2), 355-364. Available at: [Link]

  • ResearchGate. (n.d.). IC50s of sorafenib and metapristone on HCC cell lines in vitro. ResearchGate. Available at: [Link]

  • Chen, J. et al. (2017). Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma. Oncotarget, 8(41), 70057–70067. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Llovet, J. M. et al. (2007). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. Semantic Scholar. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Borisov, N. et al. (2022). Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer. Frontiers in Molecular Biosciences, 9, 868972. Available at: [Link]

  • Jo, A. et al. (2021). Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells. Journal of Biological Chemistry, 296, 100778. Available at: [Link]

  • MOLBASE. (n.d.). N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. MOLBASE. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Sorafenib for the Treatment of Advanced Renal Cell Carcinoma. AACR Journals. Available at: [Link]

  • PubChem. (n.d.). N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Houghton, P. J. et al. (2010). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program. Pediatric blood & cancer, 55(6), 1103–1112. Available at: [Link]

  • Panka, D. J. et al. (2008). Effect of sorafenib on the in vitro kinase activity of KIT and PDGFRβ... ResearchGate. Available at: [Link]

  • Juengel, E. et al. (2023). Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane. International Journal of Molecular Sciences, 24(13), 10940. Available at: [Link]

  • Houghton, P. J. et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric blood & cancer, 55(6), 1103–1112. Available at: [Link]

  • PubChem. (n.d.). 1,3-Thiazol-2-ylmethanamine. PubChem. Available at: [Link]

  • Ghattass, K. et al. (2014). sorafenib attenuates p21 in RCC and hCC cell lines. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (2-Methylthiazol-4-yl)MethanaMine. PubChem. Available at: [Link]

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A Comparative Guide to the Antimicrobial Spectrum of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in the Post-Antibiotic Era

The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health.[1] The waning efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities capable of combating multidrug-resistant pathogens.[2] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole ring standing out as a "privileged scaffold." Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a core component of numerous natural products and clinically approved drugs, including antimicrobials like sulfathiazole and certain cephalosporins.[1][3]

This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole analogs, synthesizing data from numerous studies to offer researchers and drug development professionals a comprehensive overview of structure-activity relationships (SAR) and mechanistic insights. We will delve into the experimental data that underpins our understanding of these compounds and provide a detailed, self-validating protocol for their evaluation.

The Thiazole Core: A Foundation for Diverse Antimicrobial Activity

The thiazole nucleus itself possesses inherent chemical properties that make it an excellent pharmacophore. Its amphiphilic character, arising from the electron-donating sulfur atom and the electron-accepting imine group (-C=N-), facilitates penetration of microbial cell membranes.[4] This allows thiazole derivatives to be effective against both Gram-positive and Gram-negative bacteria, which have distinct cell envelope structures.[4] The true power of the thiazole scaffold, however, lies in the functional versatility afforded by substitutions at its various positions, primarily C2, C4, and C5. By strategically modifying these positions, researchers can modulate the compound's potency, spectrum, and even its mechanism of action.

Caption: Core 1,3-thiazole ring with key substitution points (R2, R4, R5).

Comparative Antimicrobial Spectrum of Thiazole Analogs

The antimicrobial activity of thiazole derivatives is profoundly influenced by the nature and position of their substituents. Molecular hybridization, the strategy of combining the thiazole core with other known pharmacophores, has proven particularly effective.[4][5]

2-Aminothiazole Derivatives

Substitutions at the 2-amino group are common. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 16.1 µM.[1] This suggests that an aryl group at the C4 position combined with modifications at the C2-amino position can yield potent antibacterial agents.

Thiazole-Hybrid Scaffolds

Combining the thiazole ring with other heterocyclic systems often results in synergistic or enhanced activity.

  • Thiazole-Pyrazole Hybrids: A novel series of compounds incorporating thiazole, coumarin, and pyrazole rings demonstrated moderate efficacy against Gram-positive bacteria (S. aureus, B. subtilis) but were less effective against Gram-negative strains (E. coli, P. aeruginosa).[1] In contrast, other studies on thiazole-pyrazoline hybrids found that the presence of a phenyl ring enhances antibacterial action, while groups like methylamino can reduce it.[6] Certain thiazole-pyrazoline derivatives showed significant activity against Klebsiella pneumoniae.[3]

  • Thiazole-Imidazole Hybrids: Newly synthesized compounds containing both thiazole and imidazole moieties have been screened for antimicrobial properties.[7] Specific derivatives, such as those with p-tolyl (p-t), p-hydroxyphenyl (p-hp), and p-aminosulfonyl (p-as) substitutions, exhibited considerable activity against a panel of bacteria and fungi, in some cases exceeding that of the standard drugs.[7]

  • Thiazole-Coumarin Hybrids: The incorporation of a coumarin moiety has been shown to enhance the antibacterial properties of thiazole derivatives.[8]

Influence of Specific Substituents

The addition of specific chemical groups can drastically alter the antimicrobial spectrum:

  • Halogens: Chlorine-containing derivatives have demonstrated potent antitumor and antibacterial activities.[9] The presence of chloro, nitro, and methoxy groups at the para position of a phenyl ring attached to the thiazole core modestly increased activity.[6]

  • Nitro Group: A nitro group, particularly at the C4 position of an attached phenyl ring, was found to be significant for inhibiting microbial growth.[4] Analogs with nitro groups at phenyl substituents showed activity against Bacillus subtilis.[4]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table summarizes representative MIC values for various classes of thiazole analogs against common pathogens, providing a quantitative basis for comparison.

Thiazole Analog ClassTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine (43a)S. aureus16.1 µM[1]
4-(4-bromophenyl)-thiazol-2-amine (43a)E. coli16.1 µM[1]
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleS. aureus1.9 - 7.8[3]
2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleP. aeruginosa1.9 - 7.8[3]
Heteroaryl(aryl) Thiazole (Compound 3)Resistant S. aureus230 - 700[10][11]
Heteroaryl(aryl) Thiazole (Compound 9)Candida albicans60 - 230[10][11]
Furan Imidazolyl Thiazole (3a)S. aureus4.88[12]
Furan Imidazolyl Thiazole (3a)E. coli< 4.88[12]
Thiazolyl-hydrazine (4c)E. coli< 100[13]
Thiazolyl-hydrazine (4g)C. albicans> 100[13]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions and strains.

Mechanisms of Antimicrobial Action

Thiazole analogs exert their antimicrobial effects through diverse mechanisms, often by inhibiting essential bacterial enzymes.[14]

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives function similarly to β-lactam antibiotics. Cefpodoxime, a cephalosporin containing a thiazole ring, inhibits peptidoglycan synthesis by binding to penicillin-binding proteins, thus disrupting cell wall formation.[1]

  • Inhibition of Fatty Acid Synthesis (FAS): The bacterial FAS II pathway is a prime target for novel antibiotics. β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in this pathway.[2] Certain 2-phenylacetamido-thiazole derivatives have been shown to be potent inhibitors of E. coli FabH, with some compounds exhibiting MIC values as low as 1.56 µg/mL.[1][2]

  • Inhibition of DNA Gyrase: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Some novel thiazole derivatives have shown potential as DNA gyrase inhibitors, with docking studies predicting favorable binding energies.[1]

  • Disruption of Folic Acid Synthesis: The classic sulfa drug, sulfathiazole, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid, which is vital for bacterial growth.[1]

cluster_M Putative Mechanism: FabH Inhibition Thiazole Thiazole Analog FabH FabH Enzyme (β-ketoacyl-ACP synthase III) Thiazole->FabH Binds to & Inhibits FAS Fatty Acid Synthesis Pathway FabH->FAS Catalyzes initial step Membrane Bacterial Cell Membrane Integrity FAS->Membrane Essential for Growth Bacterial Growth Inhibition Membrane->Growth Disruption leads to

Caption: Inhibition of the bacterial fatty acid synthesis (FAS) pathway by a thiazole analog.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial activity data, a standardized protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15] This protocol is a self-validating system through the mandated inclusion of positive, negative, and sterility controls.

Causality Behind Experimental Choices:
  • Microplate Format: A 96-well plate allows for testing multiple concentrations and replicates simultaneously, ensuring efficiency and statistical validity.

  • Mueller-Hinton Broth (MHB): This is the standard medium for susceptibility testing of non-fastidious bacteria as it has low levels of inhibitors (like thymidine and thymine) that can interfere with some antibiotics.

  • Inoculum Standardization: The bacterial inoculum is standardized to ~5 x 10^5 CFU/mL.[15] This is critical because the efficacy of an antimicrobial agent can be dependent on the bacterial load. A non-standardized inoculum would yield unreliable and non-reproducible MIC values.

  • Two-Fold Serial Dilution: This logarithmic dilution series allows for the efficient determination of the MIC over a wide concentration range.

  • Controls: The positive control (bacteria, no compound) validates that the bacteria can grow in the test conditions. The negative/sterility control (broth, no bacteria) validates that the medium is not contaminated. These controls are non-negotiable for a valid experiment.

Step-by-Step Methodology:
  • Preparation of Compound Stock: Dissolve the synthesized thiazole analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microplate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the wells in the first column (Column 1), resulting in a total volume of 200 µL. This is the highest concentration to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to Column 10.

    • Discard 100 µL from Column 10 to ensure all wells (1-10) have a final volume of 100 µL.

    • Column 11 will serve as the positive control (growth control), containing 100 µL of MHB.

    • Column 12 will serve as the negative control (sterility control), containing 100 µL of MHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.[15]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells in Columns 1 through 11. This final dilution results in the target concentration of ~5 x 10^5 CFU/mL in the test wells.[15]

    • Do NOT add inoculum to Column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole analog that completely inhibits visible growth.

    • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

cluster_W Workflow: MIC Determination by Broth Microdilution A 1. Prepare 2X Compound Stock in Well 1 B 2. Perform 2-fold Serial Dilutions (Wells 1-10) A->B D 4. Inoculate Wells (1-11) B->D C 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland -> Dilute) C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results (Visual or OD600) E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The thiazole scaffold is undeniably a cornerstone in the development of new antimicrobial agents. The extensive body of research demonstrates that strategic modification of the thiazole ring, particularly through hybridization with other pharmacologically active moieties, can yield compounds with potent and broad-spectrum activity against clinically relevant pathogens, including resistant strains.[5]

Future research should focus on:

  • Rational Drug Design: Leveraging SAR data and computational modeling to design novel analogs with improved potency and pharmacokinetic profiles.[3]

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most promising compounds to better understand their activity and anticipate resistance mechanisms.

  • Combating Resistance: Exploring thiazole derivatives that can overcome existing resistance mechanisms or act as resistance breakers when used in combination therapy.

By continuing to explore the chemical versatility of the thiazole nucleus, the scientific community can develop the next generation of antimicrobial drugs essential for safeguarding human health.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020).
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.).
  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Etisazole. (n.d.). BenchChem.
  • Application Notes and Protocols: Antimicrobial and Antifungal Screening of Imidazo[2,1-b]thiazole Deriv
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2012).
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022).

Sources

A Researcher's Guide to the Structure-Activity Relationship of Substituted N-(thiazol-2-yl)methanamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a wide array of biological targets through hydrogen bonding, hydrophobic, and van der Waals interactions. This has led to the incorporation of the thiazole nucleus into numerous FDA-approved drugs, including anticancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and various anti-inflammatory and antimicrobial compounds[1][2].

Within this important class of molecules, N-(thiazol-2-yl)methanamine derivatives have emerged as a particularly promising and adaptable core structure. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on how specific substitutions on the thiazole ring and the methanamine moiety modulate their biological effects, with a primary focus on anticancer and antimicrobial activities. We will dissect the causality behind experimental design, provide actionable protocols for synthesis and evaluation, and present a logical framework for future drug development efforts.

The N-(thiazol-2-yl)methanamine Core: A Blueprint for Chemical Diversity

The power of the N-(thiazol-2-yl)methanamine scaffold lies in its modularity. Strategic chemical modifications at distinct positions can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. Understanding these modification points is crucial for rational drug design.

SAR_Points core_node N-(thiazol-2-yl)methanamine Core Scaffold r1_node R1: Thiazole Ring Substituents (Positions 4 & 5) core_node->r1_node Modulates Target Binding & Physicochemical Properties r2_node R2: Amine Substituents (Acyl, Aryl, Alkyl) core_node->r2_node Critical for Potency & Pharmacokinetics bridge_node Methylene Bridge (Potential for modification) core_node->bridge_node Influences Conformation & Flexibility activity_node Biological Activity (Potency & Selectivity) r1_node->activity_node r2_node->activity_node bridge_node->activity_node

Caption: Key modification points on the N-(thiazol-2-yl)methanamine scaffold.

Comparative SAR Analysis: Anticancer and Antimicrobial Activities

The biological activity of these derivatives is highly dependent on the nature and position of substituents. Below, we compare the effects of these modifications in the context of two major therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinical anticancer agents[3]. Research into N-(thiazol-2-yl)methanamine derivatives has revealed several key SAR trends for achieving potent cytotoxic effects.

Key Insights:

  • Substitution on the Thiazole Ring: The presence of aryl groups at the 4- and 5-positions of the thiazole ring is a common feature in active compounds. Electron-withdrawing groups, such as chloro or fluoro, on these phenyl rings can enhance cytotoxic activity[4][5]. For instance, chlorine-containing derivatives have shown high potency against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines[5][6].

  • Substitution on the Amine Group: The amine group is typically acylated. The nature of the acyl group is critical. For example, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated strong antiproliferative activity against HeLa and A549 cell lines, with IC50 values in the low micromolar range[3]. The replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety has also been shown to be essential for activity in certain series[4].

Table 1: Comparative Anticancer Activity (IC50) of Substituted Thiazole Derivatives

Compound ID R1 (Thiazole Ring) R2 (Amine Substituent) Cell Line IC50 (µM) Reference
Compound 27 5-benzyl-4-(tert-butyl) 2-(piperazin-1-yl)acetamide HeLa 1.6 ± 0.8 [3]
Compound 11c Contains 4-chlorophenyl Complex heterocycle MCF-7 3 [5]
Compound 6g Contains 4-chlorophenyl Complex heterocycle MCF-7 4 [5]
Compound 11c Contains 4-chlorophenyl Complex heterocycle HepG-2 ~4 [5]

| Compound 21 | Complex substitution | Carboxylic acid phenylamide | K563 Leukemia | 16.3 |[3] |

This table synthesizes data from multiple studies to illustrate key SAR trends.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents[7]. The SAR for antimicrobial activity often differs from that for anticancer effects, highlighting the importance of target-specific optimization.

Key Insights:

  • Gram-Positive vs. Gram-Negative: The effectiveness of compounds can vary significantly between bacterial types. Some series are more effective against Gram-negative strains like E. coli, while others show greater potency against Gram-positive strains like S. aureus[8].

  • Hydrophobicity and Lipophilicity: Substitutions that increase lipophilicity, such as 4-tert-butyl and 4-isopropyl groups on an attached benzenesulfonamide moiety, can lead to potent activity against both Gram-negative and Gram-positive bacteria[9][10].

  • Hybrid Molecules: Clubbing the thiazole ring with other heterocyclic systems (e.g., pyrazoline, quinoline) is a common strategy to enhance antimicrobial potency[7][8]. For example, certain 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives showed superior activity against P. aeruginosa compared to amoxicillin[7][8].

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Thiazole Derivatives

Compound Series Key Substituents Target Organism MIC (µg/mL) Reference
Isopropyl Derivative N-(thiazol-2-yl)benzenesulfonamide with 4-isopropyl S. aureus 3.9 [9][10]
Pyrazolin-1-yl-thiazoles 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole P. aeruginosa 15.625–31.25 [7][8]
Pyrazolin-3-yl-thiazoles 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole S. pneumoniae 0.03–7.81 [7][8]

| Amino-azetidin-2-ones | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one | E. coli | Strong Activity |[7][8] |

This table provides a comparative overview of minimum inhibitory concentrations (MICs) for different classes of thiazole derivatives against various microbial strains.

Experimental Corner: Protocols for Synthesis and Evaluation

Trustworthy and reproducible experimental data is the foundation of SAR analysis. Here, we provide detailed, self-validating protocols for a common synthetic route and a standard biological assay.

Protocol 1: General Synthesis of N-(thiazol-2-yl)acetamides

This protocol describes a standard N-acylation of 2-aminothiazole, a fundamental reaction for creating a library of derivatives for SAR studies[11][12][13][14]. The choice of an acyl chloride as the electrophile provides a reliable and high-yielding route to the desired amide.

Rationale: This two-step approach first activates a carboxylic acid by converting it to a more reactive acyl chloride using thionyl chloride. This intermediate is then reacted with the nucleophilic 2-aminothiazole. Using a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl byproduct without competing in the reaction.

Step-by-Step Methodology:

  • Preparation of the Acyl Chloride (Example: 2-tosylacetyl chloride)

    • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

    • Reagents: Add 2-tosylacetic acid (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid)[11].

    • Reaction: While stirring, carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF)[11].

    • Reflux: Heat the mixture to reflux (~40°C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl, SO₂)[11].

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-tosylacetyl chloride is typically used directly in the next step.

  • N-Acylation of 2-Aminothiazole

    • Setup: In a separate dry flask, dissolve 2-aminothiazole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like DCM or acetone[11][13]. Cool the solution to 0°C in an ice bath.

    • Addition: Dissolve the crude acyl chloride (1.1 eq) from the previous step in a small amount of anhydrous DCM. Add this solution dropwise to the cooled 2-aminothiazole solution over 15-20 minutes[12].

    • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC)[11].

    • Quenching & Extraction: Quench the reaction by adding water. If using DCM, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine[12].

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final N-(thiazol-2-yl)acetamide derivative[12][13].

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines[5][15].

Rationale: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control)[5].

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂[5].

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Workflow and Logic Visualization

A systematic approach is essential for efficient SAR exploration. The following workflow outlines the logical progression from chemical synthesis to biological validation.

Workflow synthesis_node Synthesis of Analog Library purification_node Purification & Characterization (Recrystallization, NMR, MS) synthesis_node->purification_node assay_node In Vitro Biological Assay (e.g., MTT or MIC) purification_node->assay_node data_node Data Analysis (IC50 / MIC Determination) assay_node->data_node sar_node SAR Analysis & Iteration data_node->sar_node sar_node->synthesis_node Design Next Generation of Compounds

Caption: Iterative workflow for SAR-guided drug discovery.

Conclusion and Future Perspectives

The N-(thiazol-2-yl)methanamine scaffold is a highly "privileged" structure in drug discovery, demonstrating a remarkable capacity for modification to target diverse pathologies[2]. The structure-activity relationships discussed herein underscore critical principles for optimization:

  • For Anticancer Agents: Focus on aryl substitutions at the C4/C5 positions of the thiazole ring, often enhanced with electron-withdrawing groups. The N-acyl substituent is a key determinant of potency and should be explored extensively.

  • For Antimicrobial Agents: Modulating lipophilicity through alkyl and aryl substituents is a proven strategy. Furthermore, creating hybrid molecules by linking the thiazole core to other pharmacologically active heterocycles offers a powerful route to novel and potent antimicrobials[7].

Future research should aim to elucidate the specific molecular targets of these compounds. Combining SAR data with computational modeling and molecular docking studies can provide deeper insights into the binding modes of these ligands, accelerating the design of next-generation inhibitors with improved potency and selectivity[16]. The continued exploration of this versatile chemical space holds significant promise for the development of new therapeutics to address pressing needs in oncology and infectious disease.

References

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A Comparative Guide to the In Vitro Assay Validation of N-Methyl-1-(thiazol-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the realm of drug discovery, the journey from a newly synthesized compound to a validated therapeutic candidate is both arduous and intricate. The initial characterization of a novel chemical entity, such as N-Methyl-1-(thiazol-2-yl)methanamine, is a critical step that dictates its future development trajectory. Molecules incorporating a thiazole ring are of significant interest in medicinal chemistry, as this versatile scaffold is present in a wide array of biologically active agents, including anticancer and antimicrobial drugs.[1][2][3] The biological activity of these compounds is diverse, stemming from the thiazole ring's ability to interact with various biological targets.[1][4]

Given the limited publicly available data for this compound, this guide provides a robust framework for its in vitro characterization. We will use a plausible and well-studied biological target to illustrate the principles of assay validation and comparison. The thiazole moiety is a known pharmacophore in antagonists of the Histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) that modulates neurotransmitter release in the central nervous system.[5][6][7] Therefore, this guide will focus on the validation of this compound as a potential H3R antagonist, comparing two fundamental in vitro assay formats: a radioligand binding assay and a functional cAMP assay.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for robust in vitro validation.

The Scientific Rationale: Why Compare Binding and Functional Assays?

A comprehensive in vitro pharmacological characterization relies on the cross-validation of data from multiple, methodologically distinct assays.[8][9] This approach ensures that the observed activity is not an artifact of a particular experimental system and provides a more complete picture of the compound's interaction with its target.

  • Radioligand Binding Assays directly measure the affinity of a compound for its target receptor. This is achieved by assessing the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor. The primary output is the inhibition constant (Ki), which reflects the compound's binding affinity. A lower Ki value signifies a higher binding affinity.[10]

  • Functional Assays measure the biological effect of a compound following its interaction with the target. For a Gi-coupled receptor like the H3R, activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11][12] A functional assay for an H3R antagonist would, therefore, measure the compound's ability to block the agonist-induced decrease in cAMP. The output is typically an IC50 value, representing the concentration of the antagonist required to inhibit 50% of the agonist's effect.

By comparing the data from these two assays, we can not only determine if the compound binds to the target but also whether that binding translates into a measurable biological response. A strong correlation between a compound's binding affinity (Ki) and its functional potency (IC50) provides a high degree of confidence in its in vitro profile.[13]

Experimental Design and Protocols

A robust experimental design is paramount for generating reliable and reproducible data.[14] This involves careful selection of reagents, optimization of assay conditions, and the use of appropriate controls.

I. Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to displace a known radioligand.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing H3 receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution ([3H]-Nα-methylhistamine) prep_radioligand->incubate prep_compound Prepare serial dilutions of This compound prep_compound->incubate filtrate Separate bound and free radioligand via rapid filtration incubate->filtrate count Quantify bound radioactivity (scintillation counting) filtrate->count analyze Calculate Ki from IC50 using Cheng-Prusoff equation count->analyze

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human Histamine H3 receptor.[15]

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[16]

      • Serial dilutions of the test compound (this compound) or a reference antagonist (e.g., Thioperamide).

      • A fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine).

      • The cell membrane preparation.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known H3R ligand).

  • Incubation and Filtration:

    • Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[17]

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

II. Functional cAMP Assay

This assay determines the functional potency (IC50) of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

H3 Receptor Signaling Pathway:

G agonist H3 Agonist (e.g., Imetit) h3r H3 Receptor agonist->h3r Binds & Activates gi Gi Protein h3r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac antagonist This compound (Antagonist) antagonist->h3r Binds & Blocks

Caption: H3 receptor signaling pathway leading to cAMP inhibition.

Detailed Protocol:

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing the human Histamine H3 receptor.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with serial dilutions of the test compound (this compound) or a reference antagonist (e.g., Thioperamide) for a defined period.

    • Stimulate the cells with a fixed concentration of an H3 receptor agonist (e.g., Imetit) in the presence of forskolin (to stimulate adenylyl cyclase and amplify the cAMP signal).[15]

    • Include control wells with cells treated with only forskolin (maximum cAMP production) and cells with forskolin plus the agonist (inhibited cAMP production).

  • cAMP Detection:

    • After the stimulation period, lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximum forskolin-stimulated level.

Comparative Data Analysis and Interpretation

To validate the in vitro activity of a novel compound like this compound, its performance should be compared against well-characterized reference compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Imetit (Agonist) 0.1 - 1.0[18]EC50: 3.2[19]
Thioperamide (Antagonist) 4.3 - 5.6[10][18]IC50: 65[19]
This compound Hypothetical ValueHypothetical Value

Note: The EC50 for Imetit reflects its potency in inhibiting neurotransmitter release, a downstream functional effect.

Interpretation of Results:

  • High-Affinity Binder: If this compound exhibits a low nanomolar Ki value in the radioligand binding assay, it indicates a high affinity for the H3 receptor.

  • Potent Functional Antagonist: A low nanomolar IC50 value in the cAMP assay would confirm that the compound is a potent antagonist, capable of blocking the agonist-induced signaling cascade.

  • Cross-Validation: A strong correlation between the Ki and IC50 values (they should be in a similar concentration range) provides compelling evidence that the observed functional antagonism is a direct result of its binding to the H3 receptor.

  • Comparison to Standards: Benchmarking the potency of this compound against reference compounds like Thioperamide allows for a relative assessment of its efficacy.

Conclusion: A Pathway to In Vitro Validation

The successful in vitro validation of a novel compound such as this compound hinges on a multi-faceted approach that combines direct binding assessment with functional characterization. By employing well-established and robust assays like radioligand binding and cAMP functional assays, researchers can confidently determine the compound's affinity and potency for its intended target. The comparative analysis against known reference compounds provides essential context and a benchmark for its potential as a therapeutic agent. This structured approach, grounded in sound scientific principles, is fundamental to navigating the early stages of the drug discovery pipeline and making informed decisions about the future development of promising new molecules.

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A Comparative Guide to Cross-Reactivity Studies of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of N-Methyl-1-(thiazol-2-yl)methanamine. As direct experimental data for this specific compound is not extensively available in the public domain, this document outlines the established, industry-standard methodologies for such an investigation. We will leverage structural comparisons to related, well-characterized molecules to inform a logical, tiered approach to risk assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecules.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic success of any small molecule is fundamentally dependent on its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other biomolecules. These "off-target" effects are a primary contributor to adverse drug reactions (ADRs) and a major cause of compound attrition throughout the drug discovery and development pipeline[1][2]. Proactive and systematic cross-reactivity profiling is therefore not merely a regulatory requirement but a critical scientific endeavor to build a comprehensive safety profile, mitigate risks, and select candidates with the highest probability of clinical success[3][4].

This compound is a small molecule featuring a thiazole ring, a heterocyclic scaffold present in numerous clinically approved drugs, including the antiviral Ritonavir and various kinase inhibitors like Dasatinib [5][6][7]. The presence of this "privileged" structure necessitates a thorough investigation into its potential for cross-reactivity with targets known to bind other thiazole-containing compounds. This guide will compare and detail the essential experimental strategies for building a robust off-target profile for this molecule.

Molecular Profile and Structurally-Informed Hypotheses

A logical starting point for any cross-reactivity assessment is an analysis of the compound's structure to identify potential liabilities.

Chemical Structure: this compound

The key structural motifs are:

  • A Thiazole Ring: This five-membered aromatic heterocycle is a versatile scaffold known to participate in various binding interactions. It is a core component of many drugs targeting enzymes like proteases and kinases[5][8].

  • A Methylaminomethyl Side Chain: This flexible, basic group can form hydrogen bonds and ionic interactions within protein binding pockets.

Structural Analogs and Potential Off-Targets: A structurally related compound, N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, is a known intermediate in the synthesis of Ritonavir . Ritonavir is a potent inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a mechanism that is exploited for pharmacokinetic boosting of other drugs[9][10]. This structural relationship immediately flags CYP enzymes as a high-priority target class for investigation. The thiazole ring also suggests a potential for interaction with various protein kinases.

cluster_0 Structural Comparison cluster_1 Hypothesized Off-Target Classes Topic This compound Analog Ritonavir Intermediate (N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine) Topic->Analog Structural Similarity CYP Cytochrome P450s (e.g., CYP3A4) Topic->CYP High Priority for Testing Kinases Protein Kinases Topic->Kinases Potential Interaction (Thiazole Scaffold) Drug Ritonavir Analog->Drug Is a Precursor to Drug->CYP Strongly Inhibits Other Other Proteases, Receptors A Tier 1: Broad Screening (Hazard Identification) B In Vitro Safety Panel (e.g., SafetyScreen44™) A->B C Competitive Binding Assays (Primary Interaction) A->C D Functional Assays (Cellular Consequence) A->D E Tier 2: Follow-Up & Mechanistic Studies (Risk Characterization) B->E Identifies 'Hits' F Dose-Response Curves (IC50/EC50) For identified 'hits' E->F G Specific CYP Inhibition Assays (e.g., CYP3A4) E->G H Kinase Panel Profile E->H I Tier 3: In-Depth Analysis (Safety Margin Prediction) F->I Confirms Potency J Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) I->J

Tiered workflow for cross-reactivity assessment.
Tier 1: Broad In Vitro Safety Pharmacology Profiling

The cornerstone of modern safety assessment is screening the test compound against a large panel of clinically relevant off-targets. [2][3][11]This approach provides a broad but crucial overview of potential liabilities early in development.

  • Objective: To identify any significant interactions with a wide range of receptors, ion channels, transporters, and enzymes associated with known adverse effects. [1][3]* Methodology Comparison:

    • Binding Assays: These assays measure the direct interaction of a compound with a target, typically by assessing its ability to displace a high-affinity radiolabeled or fluorescent ligand. [12][13][14]They are high-throughput and excellent for identifying primary binding interactions. The primary output is the percent inhibition at a single, high concentration (e.g., 10 µM).

    • Functional Assays: These assays measure the functional consequence of a compound-target interaction (e.g., agonism, antagonism, or modulation of enzyme activity). [1][11]While often lower-throughput, they provide more physiologically relevant data and can distinguish between antagonists and agonists, a critical distinction that binding assays alone cannot make.

  • Recommendation: A combination is ideal. A broad binding panel (like the SafetyScreen44™ or similar) provides a cost-effective first pass to identify potential interactions. [3]Any "hits" (typically defined as >50% inhibition) should then be confirmed and further characterized in functional follow-up assays.

Tier 2: Dose-Response and Mechanistic Follow-Up Studies

Any significant interactions identified in Tier 1 must be investigated further to understand their potency and clinical relevance.

  • Objective: To quantify the potency of off-target interactions (IC50 or Ki values) and to probe high-risk targets identified through structural analysis.

  • Key Experiments:

    • Concentration-Response Curves: For each validated "hit," a full concentration-response curve is generated to determine the IC50 (for inhibition) or EC50 (for activation). This quantitative value is essential for calculating a selectivity window relative to the on-target potency.

    • Cytochrome P450 (CYP) Inhibition Panel: Based on the structural similarity to the Ritonavir intermediate, a dedicated CYP inhibition assay is mandatory. This typically involves incubating the compound with human liver microsomes and specific CYP isoform substrates to measure inhibition of key enzymes like CYP3A4, 2D6, 2C9, 2C19, and 1A2.

    • hERG Channel Assay: Interaction with the hERG potassium channel is a critical liability linked to cardiac arrhythmia (QT prolongation). This is a standard safety pharmacology assay, often conducted using automated patch-clamp electrophysiology.

Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables to allow for easy comparison of on-target potency versus off-target activity.

Table 1: Illustrative Cross-Reactivity Profile for this compound (Note: This data is hypothetical and for illustrative purposes only.)

Target ClassTargetAssay Type% Inhibition @ 10 µMIC50 / Ki (µM)Comments
Hypothetical On-Target Target X Functional 95% 0.050 Potent activity at desired target.
GPCR 5-HT2BBinding65%8.5Potential for off-target effects.
Dopamine D2Binding<20%>30No significant interaction.
Ion Channel hERGElectrophysiology15%>30Low risk of cardiac liability.
Enzyme CYP3A4 Functional 88% 1.2 Significant inhibition. Potential for Drug-Drug Interactions.
Kinase PanelBinding(See Table 2)-
Transporter SERTBinding<20%>30No significant interaction.

Table 2: Illustrative Kinase Panel Profile (% Inhibition @ 10 µM) (Note: This data is hypothetical and for illustrative purposes only.)

Kinase% InhibitionKinase% InhibitionKinase% Inhibition
ABL115%EGFR8%SRC55%
AKT15%FYN48%VEGFR225%
AURKA12%LCK62%ZAP709%
  • Interpretation: The hypothetical data above would raise a significant flag for CYP3A4 inhibition, suggesting a high potential for drug-drug interactions, similar to Ritonavir. [10]The moderate activity on SRC and LCK kinases would warrant further investigation to determine if this is a liability or a potential polypharmacology opportunity. The >170-fold selectivity window between the on-target (Target X) and the 5-HT2B receptor suggests this interaction may be less clinically relevant.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard methodology for determining the binding affinity (Ki) of a test compound for a given G-protein coupled receptor (GPCR).

Objective: To determine the IC50 and calculate the Ki of this compound at the human 5-HT2B receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT2B receptor.

  • Radioligand: [3H]-LSD (lysergic acid diethylamide), a known high-affinity 5-HT2B ligand.

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compound: A known 5-HT2B antagonist (e.g., SB204741).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point curve is prepared, ranging from 100 µM to 1 pM. Dispense 2 µL of each concentration into the wells of a 96-well plate. Include wells for "total binding" (DMSO only) and "non-specific binding" (a high concentration of the reference compound).

  • Reagent Preparation:

    • Prepare the radioligand solution in assay buffer at a final concentration at or below its Kd value (e.g., 1 nM [3H]-LSD).

    • Thaw the receptor membranes on ice and dilute in assay buffer to a pre-determined optimal concentration.

  • Assay Incubation:

    • To each well, add 98 µL of the radioligand/membrane mixture. The final reaction volume is 100 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate. Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB))

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : [14] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_0 High Signal cluster_1 Signal Decreases Receptor Receptor Radioligand [3H] Ligand Test_Compound Test Compound R1 Receptor L1 [3H] Ligand R1->L1 Binds R2 Receptor L2 [3H] Ligand R2->L2 Reduced Binding C1 Test Compound R2->C1 Binds

Principle of a competitive binding assay.

Conclusion and Forward Look

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. For a compound like this compound, its structural features provide clear, actionable hypotheses for potential off-target interactions. The structural relationship to a Ritonavir intermediate makes a thorough assessment of CYP450 enzyme inhibition particularly critical.

By employing a tiered strategy that begins with broad-panel screening and progresses to quantitative, mechanistic studies for any identified hits, researchers can build a comprehensive safety profile. This data-driven approach allows for an objective comparison of on-target efficacy versus off-target liabilities, enabling informed decisions to either terminate a compound with an unacceptable risk profile or advance a selective candidate with a higher probability of success.

References

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • Safety Pharmacology Services. ICE Bioscience. Available at: [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? PubMed. Available at: [Link]

  • IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. Available at: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

  • Ritonavir. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

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  • Drug hypersensitivity in human immunodeficiency virus-infected patient: challenging diagnosis and management. PubMed Central. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of N-Methyl-1-(thiazol-2-yl)methanamine. As a research chemical integral to various drug development pipelines, its proper management is paramount to ensuring personnel safety, maintaining environmental integrity, and adhering to strict regulatory standards. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to make informed safety decisions.

Hazard Profile and Immediate Safety Precautions

This compound and structurally similar aminothiazole compounds present significant health and safety risks. Direct contact can cause severe skin burns and serious eye damage, while inhalation may lead to respiratory irritation.[1][2] The primary guiding principle is the avoidance of all direct contact and inhalation.

Mandatory Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is required:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling and waste consolidation procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Hazard and Safety Data Summary

The following table summarizes the key hazard classifications based on data for analogous thiazole and amine compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact material in use.

Hazard CategoryGHS Hazard Statement(s)DescriptionSource(s)
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion / Irritation H314, H315Causes severe skin burns and skin irritation.[1][2]
Eye Damage / Irritation H314, H319Causes serious eye damage and serious eye irritation.[1][2]
Respiratory Irritation H335May cause respiratory irritation.[1][2]
Environmental Hazard -Do not let product enter drains or waterways.[1][4]

The Disposal Decision Workflow

Proper disposal begins with correct identification and segregation at the point of generation. This workflow diagram outlines the critical decision-making process for managing waste containing this compound.

DisposalWorkflow cluster_start Point of Generation cluster_classification Waste Classification cluster_containment Containment & Labeling cluster_disposal Final Disposition Start Waste Generated (this compound) Decision_Type Waste Type? Start->Decision_Type Liquid_Waste Liquid Waste (e.g., reaction mixtures, rinsates) Decision_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., contaminated gloves, weigh paper, silica) Decision_Type->Solid_Waste Solid Liquid_Container Collect in dedicated, leak-proof liquid waste container (e.g., HDPE carboy) Liquid_Waste->Liquid_Container Solid_Container Collect in dedicated, puncture-resistant solid waste container Solid_Waste->Solid_Container Labeling Label Container: 'Hazardous Waste' + Chemical Name + All Components & % Liquid_Container->Labeling Solid_Container->Labeling Storage Store in Satellite Accumulation Area (SAA) Away from incompatibles (acids, oxidizers) Labeling->Storage EHS_Pickup Arrange Pickup by EHS or Licensed Waste Contractor Storage->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory for regulatory compliance and laboratory safety.

Step 1: Waste Identification and Segregation
  • Rationale: Preventing hazardous reactions and ensuring proper disposal requires that waste streams are never mixed. Amines can react violently with acids and oxidizing agents.[5]

  • Procedure:

    • Classify all materials containing this compound as hazardous chemical waste.[3]

    • Segregate this waste from all other chemical waste streams at the point of generation.[3][5]

    • Maintain separate waste containers for solids (contaminated gloves, wipes, weigh boats) and liquids (reaction mixtures, solvent rinses).[3]

Step 2: Waste Containerization
  • Rationale: The primary containment must be robust, chemically compatible, and secure to prevent leaks and environmental contamination.

  • Procedure:

    • Select a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) for liquids.[3][6]

    • Ensure the container is in excellent condition, free from cracks or damage, and has a secure, leak-proof lid.[3][6]

    • The container must remain closed at all times except when actively adding waste.[6] This prevents the release of fumes and potential spills.

Step 3: Labeling
  • Rationale: Accurate labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for the safety of all personnel handling the waste.[7]

  • Procedure:

    • Clearly label the container with the words "Hazardous Waste ".[3][7]

    • Identify the contents, specifying "This compound Waste ".

    • List all constituents of the waste mixture, including solvents and their approximate percentages or concentrations.[3][6]

Step 4: Accumulation and Storage
  • Rationale: Federal and state regulations govern the storage of hazardous waste.[8] Proper storage in a designated area prevents accidents and ensures compliance.

  • Procedure:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure the storage area is cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances like acids and oxidizers.[5]

Step 5: Final Disposal
  • Rationale: this compound is not suitable for sewer or standard trash disposal.[4][5] It must be destroyed by methods that protect the environment, typically through high-temperature incineration by a specialized facility.

  • Procedure:

    • Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash.[4][5][10]

    • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[3][5][11] The material will typically be disposed of via controlled incineration.[4]

Regulatory Context and Compliance

In the United States, the management of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These federal regulations establish a "cradle-to-grave" approach to hazardous waste management. Your institution's EHS department is responsible for implementing these regulations and will have specific guidelines that must be followed. Always consult your internal safety protocols before beginning work.[3]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: If safe to do so, don the appropriate PPE, including a respirator if necessary.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1][4] Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a suitable, sealable container for disposal.[1][4] Label the container as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • RCRA. Case Western Reserve University, Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Hazardous Material Disposal - EPA Specific. JJ Safety. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-1-(thiazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Hazard Assessment

The primary routes of potential exposure are inhalation, skin contact, and eye contact.[2] The protocols outlined in this guide are designed to mitigate these risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical for the safe handling of N-Methyl-1-(thiazol-2-yl)methanamine. The following table summarizes the minimum required PPE.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 4 mil)Thiazole compounds can cause skin irritation.[2][5] Nitrile and neoprene offer good chemical resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.This compound and its analogs are considered serious eye irritants.[2][6] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Respiratory Protection All handling of solid or liquid this compound must be conducted in a certified chemical fume hood.To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[2] A fume hood is the primary engineering control to minimize respiratory exposure.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. A chemically resistant apron should be worn over the lab coat when handling larger quantities.To protect the skin from accidental spills and splashes.[7]

Operational Procedures for Safe Handling

Adherence to a strict operational workflow is essential for minimizing the risk of exposure. The following step-by-step guide provides a framework for the safe handling of this compound.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the procedure.

  • Inspect PPE: Carefully inspect all PPE for any signs of damage or degradation.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the area where the chemical will be handled.

  • Work Within the Fume Hood: Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.

  • Dispensing the Chemical:

    • If handling a solid, use a spatula or scoop to transfer the material. Avoid creating dust.

    • If handling a liquid, use a calibrated pipette or syringe to transfer the desired volume.

  • Perform the Experiment: Carry out the experimental procedure, ensuring that all containers are clearly labeled.

  • Post-Reaction Quenching and Workup: All quenching and workup procedures should be performed in the fume hood.

  • Temporary Storage: Keep all containers of this compound sealed when not in use.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, apron, goggles, face shield, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the experiment.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection A Assess Experimental Scale and Splash Risk B Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Fume Hood A->B Small Scale (<50 mL) Low Splash Risk C Enhanced PPE: - Add Face Shield A->C Large Scale (>50 mL) OR High Splash Risk D Maximum Protection: - Add Chemically Resistant Apron C->D Handling Bulk Quantities

Caption: PPE selection workflow for handling this compound.

Emergency Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Small Spill (<100 mL) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
Large Spill (>100 mL) Evacuate the area and contact the institutional emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all excess this compound and reaction waste in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be placed in a designated hazardous waste container.[8]

  • Disposal: Dispose of all waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[4]

References

  • MOLBASE. N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine,hydrochloride. [Link]

  • PubChem. N-methyl-1,3-thiazol-2-amine. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 1,3-Thiazol-2-ylmethanamine. [Link]

  • PCCA. Safety Data Sheet: Methenamine Hippurate USP. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Methanamine, N-methyl-: Human health tier II assessment. [Link]

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Retrosynthesis Analysis

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N-Methyl-1-(thiazol-2-yl)methanamine

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